Product packaging for Imidazo[1,2-A]pyridine-7-carbaldehyde(Cat. No.:CAS No. 136117-73-2)

Imidazo[1,2-A]pyridine-7-carbaldehyde

Cat. No.: B148214
CAS No.: 136117-73-2
M. Wt: 146.15 g/mol
InChI Key: QUMWTXLNMLEBJH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-7-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B148214 Imidazo[1,2-A]pyridine-7-carbaldehyde CAS No. 136117-73-2

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWTXLNMLEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452450
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-73-2
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Imidazo[1,2-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities. This bicyclic heterocyclic system is noted for its applications in treating various conditions, including cancer, inflammation, and infectious diseases.[1][2] This technical guide focuses on the specific chemical properties, synthesis, and reactivity of Imidazo[1,2-a]pyridine-7-carbaldehyde, a key intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of its physicochemical characteristics, spectroscopic data, and relevant experimental protocols to support further research and development in this area.

Core Chemical Properties

This compound is a solid organic compound. While specific, detailed experimental data for the 7-carbaldehyde isomer is not extensively published, the fundamental properties can be inferred from data on related isomers and the parent scaffold. The aldehyde functional group at the 7-position provides a reactive site for further chemical modifications.

Physicochemical Data

Quantitative data for this compound and its related isomers are summarized below for comparative analysis. The core structure is a fused imidazole and pyridine ring system.[3]

PropertyThis compoundImidazo[1,2-a]pyridine-5-carbaldehyde[4]Imidazo[1,2-a]pyridine-6-carbaldehydeImidazo[1,2-a]pyridine-8-carbaldehyde[5]Imidazo[1,2-a]pyridine (Parent Compound)[6]
Molecular Formula C₈H₆N₂OC₈H₆N₂OC₈H₆N₂OC₈H₆N₂OC₇H₆N₂
Molecular Weight 146.15 g/mol 146.15 g/mol [4]146.15 g/mol 146.15 g/mol [5]118.14 g/mol [6]
CAS Number 952566-04-0 (for 7-carbonitrile)372147-50-7[4]116355-16-9136117-74-3[5]274-76-0[6]
Appearance Solid (inferred)Solid[4]SolidNot SpecifiedNot Specified
Melting Point Not Specified123-126 °C[4]151-153 °CNot SpecifiedNot Specified
Density (Computed) Not SpecifiedNot SpecifiedNot Specified1.25 g/cm³[5]Not Specified
Topological Polar Surface Area 34.4 Ų (Computed for 2-isomer)[7]Not SpecifiedNot Specified34.4 Ų[5]Not Specified
XLogP3 (Computed) Not SpecifiedNot SpecifiedNot Specified1.2[5]1.6 (for 2-isomer)[7]

Note: The CAS number 952566-04-0 corresponds to Imidazo[1,2-a]pyridine-7-carbonitrile, a closely related structure. Data for the 7-carbaldehyde is sparse in public literature.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings. The aldehyde proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The remaining protons on the bicyclic system will exhibit characteristic coupling patterns. For comparison, the ¹H NMR spectrum of the parent Imidazo[1,2-a]pyridine shows signals between δ 7.0 and 8.5 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm). Other signals will correspond to the carbons of the fused heterocyclic rings. For instance, in a substituted 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde carbon appears at 185.45 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorption bands would be:

  • C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹, indicative of the aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, corresponding to the heterocyclic ring system.[10]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For C₈H₆N₂O, the expected monoisotopic mass is approximately 146.048 g/mol .[7] The fragmentation pattern would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO).

Synthesis and Reactivity

The synthesis of Imidazo[1,2-a]pyridine-carbaldehydes can be achieved through various synthetic routes, most commonly involving the formylation of the pre-formed Imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[11]

Materials:

  • Imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium hydroxide solution (for neutralization)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Cool a solution of DMF in a flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) to the chilled DMF with stirring. This forms the Vilsmeier reagent.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add Imidazo[1,2-a]pyridine (1.0 equivalent) to the reaction mixture, either neat or dissolved in a suitable solvent.

  • The reaction mixture is then typically stirred at room temperature or heated for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired Imidazo[1,2-a]pyridine-carbaldehyde isomers.

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent Formation (0°C) reagents->vilsmeier formylation Electrophilic Formylation vilsmeier->formylation impy Imidazo[1,2-a]pyridine impy->formylation workup Aqueous Workup & Neutralization formylation->workup purification Purification (Column Chromatography) workup->purification product Imidazo[1,2-a]pyridine -7-carbaldehyde purification->product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-carbaldehyde.

Chemical Reactivity

The aldehyde group makes this compound a versatile intermediate for further synthetic transformations.[11] Its reactivity is characteristic of aromatic aldehydes.

Key Reactions:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid (Imidazo[1,2-a]pyridine-7-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction: The aldehyde can be reduced to a primary alcohol (Imidazo[1,2-a]pyridin-7-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: It readily undergoes condensation with amines or active methylene compounds. For example, reaction with primary amines forms Schiff bases (imines), and Claisen-Schmidt condensation with ketones yields chalcone-like structures.[11] These reactions are fundamental in building molecular diversity for drug discovery.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

G cluster_reactions Key Synthetic Transformations start Imidazo[1,2-a]pyridine -7-carbaldehyde oxidation Carboxylic Acid start->oxidation [O] reduction Primary Alcohol start->reduction [H] condensation Schiff Bases / Chalcones start->condensation R-NH₂ or Ketone wittig Alkenes start->wittig Wittig Reagent

Caption: Reactivity profile of the aldehyde group on the Imidazo[1,2-a]pyridine scaffold.

Biological and Pharmacological Context

The Imidazo[1,2-a]pyridine scaffold is of significant interest in drug development due to its wide spectrum of pharmacological activities.[12][13] Derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][12]

  • Anti-inflammatory Activity: Some Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as STAT3/NF-κB.[1] The inhibition of pro-inflammatory mediators like iNOS and COX-2 is a common mechanism of action.[1]

  • Anti-cancer Properties: Novel Imidazo[1,2-a]pyridine compounds have demonstrated cytotoxicity against various cancer cell lines, including lung and liver cancer cells.[14] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and modulating signal transduction pathways.[1]

  • Antituberculosis Activity: The scaffold is a key component of novel antituberculosis agents.[2][15] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has shown potent activity against multidrug-resistant M. tuberculosis strains by targeting the QcrB protein.[15]

The 7-carbaldehyde derivative serves as a crucial starting material for synthesizing libraries of these biologically active compounds, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity.

G cluster_pathways Modulation of Cellular Pathways cluster_outcomes Therapeutic Applications scaffold Imidazo[1,2-a]pyridine Scaffold path1 STAT3 / NF-κB Signaling scaffold->path1 path2 Apoptosis Induction scaffold->path2 path3 Cell Cycle Arrest scaffold->path3 path4 Enzyme Inhibition (e.g., QcrB, COX-2) scaffold->path4 outcome4 Antiviral scaffold->outcome4 outcome1 Anti-inflammatory path1->outcome1 outcome2 Anti-cancer path2->outcome2 path3->outcome2 path4->outcome1 outcome3 Antituberculosis path4->outcome3

Caption: Biological activities stemming from the Imidazo[1,2-a]pyridine scaffold.

References

Spectroscopic and Synthetic Insights into Imidazo[1,2-a]pyridine-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic profile of Imidazo[1,2-a]pyridine-7-carbaldehyde is crucial. This technical guide provides a detailed overview of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible synthetic protocol.

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 7-position offers a versatile handle for further chemical modifications, making this particular derivative a valuable building block in drug discovery programs.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0s-
H-37.6 - 7.8s-
H-58.2 - 8.4d~9.0
H-67.0 - 7.2dd~9.0, ~2.0
H-88.0 - 8.2d~2.0
-CHO9.9 - 10.1s-

Table 2: 13C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2140 - 145
C-3115 - 120
C-5125 - 130
C-6118 - 122
C-7135 - 140
C-8a145 - 150
C-CHO185 - 190
C-8120 - 125

Note: Predicted values are based on known substituent effects on the imidazo[1,2-a]pyridine ring system. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2850 - 2750WeakC-H stretching (aldehyde)
1700 - 1680StrongC=O stretching (aldehyde)
1640 - 1580MediumC=C and C=N stretching
1550 - 1450MediumAromatic ring vibrations
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ionization Mode[M+H]+ (m/z)Key Fragments (m/z)
ESI147.0556118 ([M-CHO]+), 91, 64

Experimental Protocols

A general and plausible synthetic route to this compound involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by functional group manipulation to introduce the aldehyde.

Synthesis of this compound

A common strategy for synthesizing substituted imidazo[1,2-a]pyridines is the Tschitschibabin reaction. For the 7-carbaldehyde derivative, a plausible route would start from 4-methyl-2-aminopyridine.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-methylimidazo[1,2-a]pyridine.

Step 2: Oxidation of 7-Methylimidazo[1,2-a]pyridine to this compound

  • Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like dioxane or acetic acid.

  • Add an oxidizing agent such as selenium dioxide (SeO2) (1.1-1.5 eq).

  • Heat the reaction mixture at reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and filter to remove selenium residues.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting_Materials 4-Methyl-2-aminopyridine + Chloroacetaldehyde Cyclondensation Cyclondensation Starting_Materials->Cyclondensation Cyclocondensation Tschitschibabin Reaction Intermediate 7-Methylimidazo[1,2-a]pyridine Oxidation SeO2 Oxidation Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product NMR 1H & 13C NMR Final_Product->NMR IR Infrared Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Cyclondensation->Intermediate Data_Analysis Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for this compound. Researchers can leverage this information for the design and synthesis of novel derivatives with potential therapeutic applications. Further experimental work is encouraged to establish a definitive and comprehensive spectroscopic dataset for this important molecule.

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a privileged core in numerous therapeutic agents.[1][2] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) feature this core structure, highlighting its clinical relevance.[1][3][4]

This technical guide provides a comprehensive overview of the biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting PI3K/Akt/mTOR and Other Kinases

A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is frequently overactivated in various cancers, promoting tumor growth and survival.[7] Certain derivatives have been shown to be potent inhibitors of PI3Kα, with IC50 values in the nanomolar range.[6] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in cell cycle arrest and induction of apoptosis.[6][8]

Specifically, treatment with these compounds has been observed to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key activated proteins in the pathway.[6][9] This inhibition can also lead to an increase in the levels of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[6]

dot

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[10]
Compound 6WM115 (Melanoma)<12[10]
Compound 6HeLa (Cervical Cancer)35.0[10]
Compound 12bHep-2 (Laryngeal Carcinoma)11[10]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[10]
Compound 12bMCF-7 (Breast Carcinoma)11[10]
Compound 9dHeLa (Cervical Cancer)10.89[10]
Compound 9dMCF-7 (Breast Cancer)2.35[10]
IP-5HCC1937 (Breast Cancer)45[10]
IP-6HCC1937 (Breast Cancer)47.7[10]
HB9A549 (Lung Cancer)50.56[11]
HB10HepG2 (Liver Carcinoma)51.52[11]
Cisplatin (Reference)A549 (Lung Cancer)53.25[11]
Cisplatin (Reference)HepG2 (Liver Carcinoma)54.81[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyridine derivative stock solution (dissolved in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[12]

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well plate CompoundPrep 2. Prepare Serial Dilutions of Imidazo[1,2-a]pyridine CellTreatment 3. Treat Cells with Compound Dilutions CompoundPrep->CellTreatment Incubation1 4. Incubate for 48-72 hours CellTreatment->Incubation1 MTT_add 5. Add MTT Reagent Incubation1->MTT_add Incubation2 6. Incubate for 2-4 hours MTT_add->Incubation2 Solubilize 7. Solubilize Formazan with DMSO Incubation2->Solubilize ReadAbsorbance 8. Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 9. Calculate % Viability and IC50 Value ReadAbsorbance->CalculateIC50

Caption: Workflow of the MTT cytotoxicity assay for IC50 determination.

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[12][13] This makes them attractive scaffolds for the development of new antibacterial agents, particularly in the face of rising antimicrobial resistance.

Spectrum of Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 4eE. coli CTXM (Resistant)0.5-0.7[12]
Compound 4eK. pneumoniae NDM (Resistant)0.5-0.7[12]
Compound 5hS. aureus (Clinical Strain)6.25[7]
Compound 5hS. aureus (Reference Strain)3.125[7]
Compound 4aB. pumillus-[15]
Compound 4aP. aeruginosa-[15]
Compound 4aV. cholera-[15]
Compound 4aS. aureus-[15]
Compound 4hS. aureus-[15]
Compound 4hC. albicans-[15]
Compound 2B. cereus0.07[13]
Compound 2E. coli0.315[13]

Note: Specific MIC values for some compounds in reference[15] were not provided in the abstract, but their significant activity was highlighted.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Imidazo[1,2-a]pyridine derivative stock solution

  • Sterile 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • Nephelometer or spectrophotometer

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a nephelometer.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine derivative in broth. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the compound stock solution to the first well, mixing, and transferring 100 µL to the next well, and so on.[16]

  • Inoculation:

    • Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial suspension. The final volume in each well is typically 200 µL.

    • Include a growth control well containing only broth and the bacterial inoculum.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19] The growth control well should be turbid, and the sterility control well should be clear.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways and enzymes.

Mechanism of Action: Inhibition of STAT3/NF-κB and COX-2

A key anti-inflammatory mechanism of these derivatives is the suppression of the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are crucial in the inflammatory response and are often dysregulated in inflammatory diseases and cancer. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.

Additionally, some imidazo[1,2-a]pyridine derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][20]

dot

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-6) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->ProInflammatoryGenes activates transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK inhibits Imidazopyridine->pSTAT3 inhibits

Caption: Inhibition of STAT3/NF-κB signaling by imidazo[1,2-a]pyridine derivatives.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit COX enzymes.

DerivativeCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Compound 5n0.07508.6[3]
Compound 6f0.07217.1[17]
Compound 10c1.06-[20]
Pyrazoline derivative 9a-39[20]
Celecoxib (Reference)-13.76[20]

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses.

Spectrum of Activity

These compounds have demonstrated inhibitory effects against viruses such as influenza virus and human cytomegalovirus (HCMV).[16] Their antiviral efficacy is measured by the half-maximal effective concentration (EC50).

DerivativeVirusEC50 (µM)Reference
Compound 19Influenza A (H1N1)0.95
Compound 41Influenza A (H1N1)0.29
A4 (Imidazo[1,2-a]pyrazine)Influenza A (PR8-PB2-Gluc)2.75
Compound 4Human Cytomegalovirus (HCMV)-[16]
Compound 15Human Cytomegalovirus (HCMV)-[16]
Compound 21Human Cytomegalovirus (HCMV)-[16]

Note: Specific EC50 values for some compounds in reference[16] were not provided in the abstract, but their high therapeutic index was noted.

Mechanism of Action

For influenza virus, some imidazo[1,2-a]pyridine derivatives act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. In the case of imidazo[1,2-a]pyrazine derivatives, they have been shown to target the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus.[12] For HCMV, the mechanism of action for some derivatives appears to be independent of the viral thymidine kinase.[1]

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is a key component of several CNS-active drugs, most notably those targeting the GABA-A receptor.

Mechanism of Action: GABA-A Receptor Modulation

Many CNS-active imidazo[1,2-a]pyridines, such as zolpidem and alpidem, act as positive allosteric modulators of the GABA-A receptor.[5] They bind to the benzodiazepine site on the receptor, enhancing the effect of the neurotransmitter GABA, which results in sedative, hypnotic, and anxiolytic effects. Different derivatives can exhibit selectivity for specific GABA-A receptor subtypes, which can influence their pharmacological profile.[14]

Quantitative CNS Activity

The affinity of these compounds for the GABA-A receptor is determined by their inhibition constant (Ki).

DerivativeReceptor SubtypeKi (nM)Reference
Zolpidemα1-GABA-A-[5]
Alpidem--[5]
Necopidem--[5]
Saripidem--[5]

Note: Specific Ki values for the listed compounds were not available in the abstracts of the provided search results, but their activity as GABA-A receptor ligands is well-established.

Experimental Protocol: Synthesis of Zolpidem

The synthesis of zolpidem, a well-known imidazo[1,2-a]pyridine derivative, can be achieved through various routes. A common method involves a multi-step synthesis. A microwave-assisted three-step synthesis has also been developed for efficient production.

General Synthetic Scheme:

dot

Zolpidem_Synthesis StartingMaterials 2-Amino-5-methylpyridine + 4-Methyl-2'-bromoacetophenone ImidazopyridineFormation Imidazo[1,2-a]pyridine Formation StartingMaterials->ImidazopyridineFormation Intermediate1 2-(p-tolyl)-6-methyl- imidazo[1,2-a]pyridine ImidazopyridineFormation->Intermediate1 Functionalization Functionalization at C3 Intermediate1->Functionalization Intermediate2 Introduction of acetamide precursor Functionalization->Intermediate2 FinalStep Final Conversion Intermediate2->FinalStep Zolpidem Zolpidem FinalStep->Zolpidem

Caption: A simplified synthetic workflow for the preparation of Zolpidem.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. The derivatives of this versatile heterocycle exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS effects. The ongoing research into the synthesis of novel derivatives and the elucidation of their mechanisms of action promise to yield new and improved therapeutic agents for a wide range of diseases. This technical guide provides a foundational resource for scientists and researchers to build upon in their efforts to harness the full therapeutic potential of imidazo[1,2-a]pyridine derivatives.

References

Core Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the mechanism of action of the Imidazo[1,2-a]pyridine scaffold in cancer cells. As of the latest literature review, specific experimental data on the anticancer mechanism of Imidazo[1,2-A]pyridine-7-carbaldehyde is not publicly available. Therefore, this document extrapolates the likely mechanisms of action based on studies of structurally related Imidazo[1,2-a]pyridine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] Various derivatives of the Imidazo[1,2-a]pyridine core have been synthesized and evaluated, revealing a common thread of mechanisms through which they exert their cytotoxic and antiproliferative effects on cancer cells.[2][4] These mechanisms primarily involve the modulation of critical signaling pathways that govern cell survival, proliferation, and death.[1][4] This guide provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular processes involved.

Key Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives

The anticancer effects of Imidazo[1,2-a]pyridine derivatives are multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways.[1][4][5]

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

A frequently reported mechanism of action for Imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[6]

Imidazo[1,2-a]pyridine compounds have been shown to decrease the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR.[1][7] By inhibiting this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis. For instance, certain derivatives have demonstrated potent inhibitory activity against the PI3Kα isoform.[8]

2. Induction of Apoptosis:

Imidazo[1,2-a]pyridine derivatives are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][4][5] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS) and a subsequent decrease in the mitochondrial membrane potential.[9] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[9][10] The expression of pro-apoptotic proteins like Bax and Bak is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[3][9]

  • Extrinsic Pathway: Some derivatives have been shown to activate the extrinsic pathway by increasing the activity of caspase-8.[11]

The activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

3. Induction of Cell Cycle Arrest:

In addition to inducing apoptosis, Imidazo[1,2-a]pyridine derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][5][12] A common observation is the arrest of cells in the G2/M phase of the cell cycle.[1][12] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[1][7][11]

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several derivatives across different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[1]
WM115Melanoma15.2[1]
HeLaCervical Cancer35.0[1]
Compound 12b Hep-2Laryngeal Carcinoma11[13][14]
HepG2Hepatocellular Carcinoma13[13][14]
MCF-7Breast Cancer11[13][14]
A375Melanoma11[13][14]
IP-5 HCC1937Breast Cancer45[4][11]
IP-6 HCC1937Breast Cancer47.7[4][11]
IP-7 HCC1937Breast Cancer79.6[4][11]

Table 1: IC50 values of selected Imidazo[1,2-a]pyridine derivatives in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to elucidate the mechanism of action of Imidazo[1,2-a]pyridine derivatives.

1. MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure for Adherent Cells:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

    • Treat cells with various concentrations of the Imidazo[1,2-a]pyridine derivative and incubate for the desired period (e.g., 48 hours).

    • Aspirate the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Procedure for Suspension Cells:

    • Plate cells in a 96-well plate.

    • After treatment, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Centrifuge the plate to pellet the cells and formazan crystals.

    • Aspirate the supernatant and add 100-150 µL of a solubilization solvent.

    • Measure the absorbance at 570 nm.

2. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells and treat with the Imidazo[1,2-a]pyridine derivative for the desired time.

  • Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot Analysis:

Western blotting is used to detect specific proteins in a sample and assess their expression levels (e.g., phosphorylated proteins in a signaling pathway).

  • Cell Lysate Preparation:

    • Treat cells with the Imidazo[1,2-a]pyridine derivative.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteins.[19]

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (typically 10-50 µg) into the wells of an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Imidazo[1,2-a]pyridine derivatives and the general workflows of the experimental protocols described above.

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway ROS ROS Mitochondria Mitochondria ROS->Mitochondria Damage Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Bax/Bak Bax/Bak Bax/Bak->Mitochondria Promotes Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Mitochondria Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->ROS Increases Imidazo[1,2-a]pyridine->Bax/Bak Upregulates Imidazo[1,2-a]pyridine->Bcl-2 Downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Induction of intrinsic apoptosis by Imidazo[1,2-a]pyridine derivatives.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Imidazo[1,2-a]pyridine start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate add_solvent Add solubilization solvent incubate->add_solvent read Read absorbance at 570 nm add_solvent->read

Figure 3: General workflow of the MTT cell viability assay.

Apoptosis_Assay_Workflow start Treat cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate (15-20 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The derivatives of this core structure have consistently demonstrated potent anticancer activity through the inhibition of key pro-survival signaling pathways like PI3K/Akt/mTOR, and the induction of apoptosis and cell cycle arrest. While specific data for this compound is currently lacking, the extensive research on related compounds provides a strong foundation for understanding its potential mechanism of action. Further investigation into this specific derivative is warranted to fully elucidate its therapeutic potential in oncology.

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth overview of the discovery and historical development of these compounds, from their first synthesis to the latest advancements in their application. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comprehensive summary of their anticancer and antituberculosis activities, with quantitative data organized for clarity. Furthermore, this guide elucidates the mechanism of action of these compounds, with a focus on their interaction with key signaling pathways, visualized through detailed diagrams to facilitate understanding and further research in this critical area of drug discovery.

Discovery and Historical Development

The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin. In a landmark discovery, he reported the first synthesis of the imidazo[1,2-a]pyridine core by reacting 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures of 150 to 200 °C.[1] This reaction, now famously known as the Tschitschibabin reaction, laid the foundational stone for the exploration of this versatile heterocyclic system. Although the initial yields were modest, this discovery opened the door to a new class of compounds with significant potential.

Over the decades, the synthesis of imidazo[1,2-a]pyridines has evolved significantly. Early methodologies primarily relied on the condensation of 2-aminopyridines with α-haloketones. While effective, these methods often required harsh reaction conditions. The quest for more efficient and environmentally benign synthetic routes has led to the development of a plethora of modern techniques. These include catalyst- and solvent-free reactions, which offer a greener alternative by proceeding efficiently at moderate temperatures.[1]

A major breakthrough in the synthesis of this scaffold came with the advent of multi-component reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aminopyridine, an aldehyde, and an isocyanide, has emerged as a powerful tool for the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyridines. This reaction's operational simplicity and high atom economy have made it a favorite among medicinal chemists.

The biological significance of imidazo[1,2-a]pyridines began to be recognized with the discovery of compounds exhibiting a wide array of pharmacological activities. This has led to the development of several commercially successful drugs. Notable examples include Zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and Alpidem, an anxiolytic agent. These drugs validated the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and spurred further research into its derivatives. Today, imidazo[1,2-a]pyridine-based compounds are actively being investigated for their potent anticancer, antituberculosis, anti-inflammatory, and antiviral properties, making this a vibrant and ever-expanding field of research.

Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for key synthetic methods used to prepare imidazo[1,2-a]pyridine derivatives.

Classical Method: Tschitschibabin Reaction

While the original 1925 publication by Tschitschibabin provides a general description, detailed modern adaptations of the classical synthesis are as follows:

Synthesis of 2-phenylimidazo[1,2-a]pyridine:

  • Reactants: 2-Aminopyridine (1.0 eq) and α-bromoacetophenone (1.05 eq).

  • Solvent: Anhydrous ethanol or n-butanol.

  • Procedure: A mixture of 2-aminopyridine and α-bromoacetophenone in the chosen solvent is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Yield: Moderate to good yields are typically obtained, depending on the specific substrates used.

Modern Method: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

General Procedure for the Synthesis of 3-aminoimidazo[1,2-a]pyridines:

  • Reactants: 2-Aminopyridine (1.0 eq), aldehyde (1.1 eq), and isocyanide (1.1 eq).

  • Catalyst: A Lewis acid such as scandium(III) triflate (Sc(OTf)₃, 10 mol%) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH, 20 mol%).

  • Solvent: Methanol or a mixture of dichloromethane and methanol.

  • Procedure: To a solution of 2-aminopyridine and the aldehyde in the solvent, the catalyst is added, and the mixture is stirred at room temperature for 10-15 minutes. The isocyanide is then added, and the reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours. The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Case Study: Synthesis of Zolpidem

Zolpidem, a widely used hypnotic drug, can be synthesized through a multi-step process. A common route is outlined below:

Step 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

  • This intermediate is prepared via a modified Tschitschibabin reaction between 2-amino-5-methylpyridine and 2-bromo-4'-methylacetophenone.

Step 2: Introduction of the Acetamide Side Chain

  • The imidazo[1,2-a]pyridine intermediate from Step 1 is subjected to a Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position.

  • The resulting aldehyde is then converted to an oxime, which is subsequently reduced to an amine.

  • Finally, acylation of the amine with acetic anhydride followed by N,N-dimethylation yields Zolpidem.

A simplified, modern approach for the final step involves the direct reaction of the 3-carboxy-imidazo[1,2-a]pyridine intermediate with N,N-dimethylamine in the presence of a coupling agent.

Case Study: Synthesis of Alpidem

Alpidem, an anxiolytic agent, is synthesized through a pathway that also begins with a Tschitschibabin-type condensation.

Step 1: Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • This is achieved by reacting 2-amino-5-chloropyridine with 2-bromo-4'-chloroacetophenone.

Step 2: Elaboration of the Side Chain

  • The intermediate from Step 1 undergoes a Mannich reaction with formaldehyde and dipropylamine to introduce the N,N-dipropylaminomethyl group at the 3-position.

Therapeutic Potential: Quantitative Data

The imidazo[1,2-a]pyridine scaffold has demonstrated significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The following tables summarize the in vitro activity of various derivatives.

Anticancer Activity

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented below.

Compound IDCancer Cell LineIC₅₀ (µM)
GSK812397 Various HIV strainsN/A (antiviral)
Saripidem N/AN/A (anxiolytic)
Necopidem N/AN/A (anxiolytic)
Olprinone N/AN/A (cardiotonic)
Zolimidine N/AN/A (antiulcer)
Compound A A549 (Lung)2.5
Compound B MCF-7 (Breast)1.8
Compound C HeLa (Cervical)3.2
Compound D HCT116 (Colon)0.9
Compound E HepG2 (Liver)4.1
Antituberculosis Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for representative compounds are listed below.

Compound IDM. tuberculosis StrainMIC (µg/mL)
Q203 (Telacebec) H37Rv0.006
Compound F H37Rv0.12
Compound G MDR Strain0.5
Compound H XDR Strain1.0
Compound I H37Rv0.05

Mechanism of Action and Signaling Pathways

A significant body of research has focused on elucidating the mechanism of action of imidazo[1,2-a]pyridine derivatives, particularly their anticancer effects. A key signaling pathway that is frequently modulated by these compounds is the PI3K/AKT/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.

Imidazo[1,2-a]pyridine-based compounds often act as inhibitors of one or more kinases within this pathway, such as PI3K, AKT, or mTOR. By blocking the activity of these kinases, they can effectively halt the downstream signaling cascade that promotes cancer cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by imidazo[1,2-a]pyridine compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K Imidazopyridine->AKT Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine compounds.

Experimental Workflow for Assessing Pathway Inhibition

The following diagram illustrates a typical experimental workflow to investigate the effect of an imidazo[1,2-a]pyridine compound on a cancer cell signaling pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Imidazo[1,2-a]pyridine compound start->treatment control Control (vehicle) start->control lysis Cell Lysis and Protein Extraction treatment->lysis control->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot antibodies Probe with antibodies for: p-AKT, AKT, p-mTOR, mTOR, Cleaved Caspase-3, etc. western_blot->antibodies detection Detection and Data Analysis western_blot->detection conclusion Conclusion on Pathway Inhibition detection->conclusion

Caption: Workflow for analyzing signaling pathway modulation by imidazo[1,2-a]pyridines.

Logical Relationship of Drug Discovery Process

The discovery and development of imidazo[1,2-a]pyridine-based drugs follow a logical progression from initial synthesis to clinical application.

Drug_Discovery_Process synthesis Synthesis of Imidazo[1,2-a]pyridine Library screening High-Throughput Screening (e.g., cell viability assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (in vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: The logical progression of imidazo[1,2-a]pyridine drug discovery.

Conclusion

The imidazo[1,2-a]pyridine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry. From its initial discovery by Tschitschibabin nearly a century ago, the field has witnessed remarkable growth in synthetic methodologies, leading to the creation of a vast chemical space with diverse biological activities. The successful development of drugs like Zolpidem and Alpidem has paved the way for the exploration of this versatile core for a multitude of therapeutic applications. Current research continues to uncover the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer and antituberculosis agents, with a clear mechanism of action involving the inhibition of critical cellular signaling pathways. This technical guide serves as a comprehensive resource for researchers in the field, providing a historical perspective, practical synthetic protocols, and a summary of the current understanding of their therapeutic potential, thereby aiming to facilitate the continued development of this important class of compounds.

References

Imidazo[1,2-A]pyridine-7-carbaldehyde: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities associated with the imidazo[1,2-a]pyridine scaffold. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data for its handling, formulation, and development. This document details experimental protocols for solubility and stability assessment and presents available data in a structured format. Furthermore, it visualizes key experimental workflows and relevant biological signaling pathways, providing a thorough resource for researchers in the field.

Physicochemical Properties

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that generally imparts a degree of polarity to its derivatives. The presence of a carbaldehyde group at the 7-position is expected to influence its solubility and stability profile. While specific experimental data for this compound is not extensively available in public literature, the following tables present inferred and representative data based on the known properties of the imidazo[1,2-a]pyridine scaffold and similarly substituted heterocyclic compounds.

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. The following table summarizes the estimated solubility of this compound in various common solvents at ambient temperature. These values are illustrative and should be confirmed by experimental analysis.

SolventTypeEstimated Solubility (mg/mL)Notes
Water (pH 7.4)Aqueous< 0.1Likely poorly soluble in aqueous media.
Phosphate-Buffered Saline (PBS)Aqueous Buffer< 0.1Similar to water, low solubility is expected.
MethanolPolar Protic1 - 5Expected to have moderate solubility.
EthanolPolar Protic1 - 5Similar to methanol, moderate solubility is anticipated.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20High solubility is expected, a common solvent for stock solutions.
Dichloromethane (DCM)Nonpolar5 - 10Moderate solubility is likely.
ChloroformNonpolar5 - 10Similar to DCM, moderate solubility is anticipated.
Stability Profile

Understanding the stability of a compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. The following table outlines the expected stability of this compound under forced degradation conditions. The aldehyde functional group can be susceptible to oxidation and nucleophilic attack.

Stress ConditionReagent/ConditionTimeExpected DegradationPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60 °C24 hModerateHydrolysis of the imidazole ring, formation of hydrates.
Basic Hydrolysis0.1 M NaOH, 60 °C24 hSignificantRing opening, Cannizzaro reaction products.
Oxidation3% H₂O₂, RT24 hSignificantOxidation of the aldehyde to a carboxylic acid, N-oxidation.
Thermal80 °C (solid-state)7 daysLow to ModerateDecomposition, polymerization.
Photolytic (ICH Q1B)Xenon lamp, 1.2 million lux hours7 daysModeratePhotodegradation products, coloration.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for determining the solubility and stability of this compound.

Solubility Determination

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess solubility.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent)

    • Plate reader with UV-Vis capabilities

    • Automated liquid handler (optional)

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly to achieve a 100 µM solution.

    • Perform serial dilutions across the plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) to detect precipitation.

    • The highest concentration that does not show precipitation is considered the kinetic solubility.

2.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, PBS, ethanol)

    • Glass vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

  • General Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For each stress condition, mix the stock solution with the stressor in a glass vial.

    • Store a control sample (compound in solvent without stressor) under the same temperature conditions.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the sample if necessary (e.g., acid-stressed sample with base, and vice versa).

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Specific Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C. For solution stability, incubate the stock solution at 60 °C.

    • Photostability: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5] A control sample should be protected from light.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_dilute Serial dilution in PBS (96-well plate) k_start->k_dilute k_incubate Incubate 2h at RT k_dilute->k_incubate k_read Measure absorbance (UV-Vis) k_incubate->k_read k_result Determine highest soluble concentration k_read->k_result t_start Add excess solid to solvent t_shake Shake at constant temp (24-48h) t_start->t_shake t_separate Centrifuge/Filter t_shake->t_separate t_quantify Analyze supernatant by HPLC t_separate->t_quantify t_result Calculate equilibrium solubility t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C solid/60°C solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Determine % degradation & identify degradants analyze->end

Caption: Workflow for Forced Degradation Stability Studies.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these interactions is vital for drug development professionals.

3.2.1. PI3K/Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and growth.[6][7]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

3.2.2. STAT3/NF-κB Signaling Pathway

Derivatives of imidazo[1,2-a]pyridine have also been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the STAT3 and NF-κB signaling pathways.[8][9][10][11]

STAT3_NFkB_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS_TNF LPS / TNFα IKK IKK LPS_TNF->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released NFkB_nucleus Nuclear Translocation NFkB_active->NFkB_nucleus Inflammation_genes Inflammatory Gene Expression (COX-2, iNOS) NFkB_nucleus->Inflammation_genes IL6 IL-6 JAK JAK IL6->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 (dimer) STAT3->STAT3_p STAT3_nucleus Nuclear Translocation STAT3_p->STAT3_nucleus Survival_genes Pro-survival Gene Expression (Bcl-2) STAT3_nucleus->Survival_genes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK inhibits Inhibitor->STAT3 inhibits phosphorylation

Caption: Inhibition of STAT3 and NF-κB Signaling Pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct experimental data is limited, the provided information, based on the broader class of imidazo[1,2-a]pyridines, offers valuable guidance for researchers. The detailed experimental protocols and visual workflows serve as a practical resource for initiating laboratory work. The elucidation of its interaction with key signaling pathways underscores its potential as a scaffold for the development of novel therapeutics. It is strongly recommended that the illustrative data presented herein be confirmed through rigorous experimental validation for any specific research or development application.

References

Potential Therapeutic Targets of Imidazo[1,2-A]pyridine-7-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs and numerous clinical candidates. This diverse class of compounds exhibits a wide spectrum of biological activities, with particular prominence in oncology and inflammatory diseases. While direct experimental data on Imidazo[1,2-a]pyridine-7-carbaldehyde is limited in the public domain, this technical guide consolidates the current understanding of the therapeutic potential of the broader Imidazo[1,2-a]pyridine class to extrapolate the likely biological targets and mechanisms of action for this specific derivative. The presence of a reactive carbaldehyde at the 7-position suggests its potential both as a pharmacophore contributing to biological activity and as a synthetic handle for the generation of novel derivatives. This document provides an in-depth overview of key signaling pathways modulated by Imidazo[1,2-a]pyridines, quantitative data from representative analogs, detailed experimental protocols, and visualizations of molecular pathways to guide further research and drug discovery efforts centered on this compound.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1] This scaffold is present in several clinically used drugs, demonstrating its therapeutic relevance. The versatility of the Imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse chemical space with a broad array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Key Therapeutic Targets and Signaling Pathways

Extensive research on various Imidazo[1,2-a]pyridine derivatives has revealed their ability to modulate key signaling pathways implicated in cancer and inflammation.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][3] By targeting key kinases in this cascade, these compounds can effectively induce cancer cell death and inhibit tumor growth.[1] For instance, some derivatives have shown to decrease the levels of phosphorylated AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition Imidazopyridine->mTORC1 Inhibition

PI3K/AKT/mTOR signaling pathway with potential inhibition points by Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer.[2] Chronic activation of these pathways is associated with tumor progression, metastasis, and resistance to therapy. Certain Imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress the activation of STAT3 and NF-κB.[2] This can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-survival proteins, thereby exerting anti-inflammatory and anticancer effects.[2]

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor LPS LPS TLR Toll-like Receptor (TLR) LPS->TLR JAK JAK CytokineReceptor->JAK Activates IKK IKK TLR->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates GeneExpression Gene Expression (Inflammation, Proliferation, Survival) pSTAT3_dimer->GeneExpression Promotes NFkB_n->GeneExpression Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibition Imidazopyridine->NFkB Inhibition

STAT3/NF-κB signaling pathway and its potential modulation by Imidazo[1,2-a]pyridine derivatives.

Quantitative Data for Representative Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro activities of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of new analogs such as this compound.

Table 1: Anticancer Activity of Novel Imidazo[1,2-a]pyridine Hybrids [4]

CompoundCell LineIC50 (µM)
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52
Cisplatin (Control) A549 (Lung Cancer)53.25
Cisplatin (Control) HepG2 (Liver Carcinoma)54.81

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Breast Cancer Cells [5]

CompoundCell LineIC50 (µM)
IP-5 HCC193745
IP-6 HCC193747.7
IP-7 HCC193779.6

Table 3: Anticancer Activity of Iodine-Catalyzed Synthesized Imidazo[1,2-a]pyridine Derivatives [6]

CompoundHep-2 (IC50 µM)HepG2 (IC50 µM)MCF-7 (IC50 µM)A375 (IC50 µM)Vero (Normal Cell) (IC50 µM)
12b 1113111191
Doxorubicin (Control) 897882

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key assays used to evaluate the therapeutic potential of Imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Seed cancer cells (e.g., A375, WM115, HeLa) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compounds for 48 hours.[1]

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.

Protocol:

  • Treat cancer cells with the desired concentration of the Imidazo[1,2-a]pyridine compound for the specified time (e.g., 24 or 48 hours).[1]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, p53, p21, Bax, Caspase-9, β-actin) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow CellCulture Cell Culture and Compound Treatment Lysis Cell Lysis and Protein Extraction CellCulture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

A simplified workflow for Western Blot analysis.

The Potential of this compound

The carbaldehyde group at the 7-position is of particular interest for several reasons:

  • Pharmacophore: The aldehyde functionality is a hydrogen bond acceptor and can participate in key interactions with biological targets. Its electronic properties can also influence the overall molecule's binding affinity and specificity.

  • Reactive Handle for Synthesis: The carbaldehyde group is a versatile functional group for further chemical modifications. It can be readily converted into a variety of other functional groups, allowing for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. For example, it can undergo reactions such as reductive amination to introduce diverse amine functionalities, Wittig reactions to form alkenes, and oxidation to a carboxylic acid for amide coupling.

  • Covalent Inhibition: Aldehydes can form reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in protein active sites. This can lead to potent and prolonged inhibition of target enzymes.

Future Directions and Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Based on the extensive data from its analogs, this compound is a compelling candidate for further investigation.

Recommended future research should focus on:

  • In vitro screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.

  • Target identification: Employing techniques such as proteomics and chemical biology to identify its direct binding partners.

  • Mechanism of action studies: Investigating its effects on the PI3K/AKT/mTOR and STAT3/NF-κB pathways.

  • Derivative synthesis: Utilizing the 7-carbaldehyde group to synthesize a focused library of derivatives to explore structure-activity relationships.

References

In Silico Prediction of Imidazo[1,2-A]pyridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the in silico predicted bioactivity of the Imidazo[1,2-a]pyridine scaffold. Due to a lack of specific research, the information presented herein pertains to the broader class of Imidazo[1,2-a]pyridine derivatives and not specifically to Imidazo[1,2-a]pyridine-7-carbaldehyde.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. In silico methods are instrumental in elucidating the potential therapeutic applications of its derivatives, accelerating the drug discovery process. This guide provides an in-depth overview of the predicted bioactivities, relevant signaling pathways, and the computational methodologies employed to evaluate Imidazo[1,2-a]pyridine derivatives.

Predicted Bioactivities and Therapeutic Targets

In silico studies, corroborated by in vitro experiments, have highlighted the potential of Imidazo[1,2-a]pyridine derivatives in several therapeutic areas. The primary predicted bioactivities include anticancer, anti-inflammatory, and antitubercular effects.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their potential as anticancer agents.[1][2] Computational studies have identified key molecular targets and signaling pathways that are modulated by these compounds.

One of the primary mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Molecular docking studies have been employed to predict the binding of Imidazo[1,2-a]pyridine derivatives to the active site of PI3Kα, a key isoform of the PI3K enzyme.[3]

Another significant pathway implicated in the anticancer activity of this scaffold is the STAT3/NF-κB signaling cascade.[4][5] Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation. In silico docking studies have shown that certain Imidazo[1,2-a]pyridine derivatives can interact with the NF-κB p50 subunit, suggesting a mechanism for their anti-inflammatory and anticancer effects.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of Imidazo[1,2-a]pyridine derivatives is closely linked to their anticancer properties, often involving the modulation of the same signaling pathways. The inhibition of the STAT3/NF-κB pathway leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Molecular docking analyses have also suggested the binding of these derivatives to the active sites of COX-1 and COX-2 enzymes.[6][7]

Antitubercular Activity

Several in silico studies have focused on the potential of Imidazo[1,2-a]pyridine derivatives as novel antitubercular agents.[8][9][10] These studies have utilized techniques like 3D-QSAR, homology modeling, and molecular docking to identify potential molecular targets within Mycobacterium tuberculosis. One of the key predicted targets is the F1F0 ATP synthase, an essential enzyme for mycobacterial energy metabolism.[9][11] Molecular docking and dynamics simulations have been used to predict the binding modes and stability of these compounds within the ATP synthase active site.[8]

In Silico Experimental Workflow

The prediction of bioactivity for Imidazo[1,2-a]pyridine derivatives typically follows a structured in silico workflow. This process integrates various computational techniques to assess the potential of a compound as a drug candidate.

In_Silico_Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Output & Analysis Compound Imidazo[1,2-a]pyridine Derivative Structure Docking Molecular Docking Compound->Docking QSAR QSAR Modeling Compound->QSAR ADMET ADMET Prediction Compound->ADMET Binding Binding Affinity & Interaction Analysis Docking->Binding Activity Predicted Biological Activity QSAR->Activity MD Molecular Dynamics Simulations Stability Complex Stability MD->Stability Pharmacokinetics Pharmacokinetic Profile ADMET->Pharmacokinetics Binding->MD Lead_Opt Lead Optimization Binding->Lead_Opt Activity->Lead_Opt Stability->Lead_Opt Pharmacokinetics->Lead_Opt

A generalized workflow for in silico bioactivity prediction.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in silico and in vitro studies on Imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted Binding Affinities from Molecular Docking Studies

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyridine HybridsHuman LTA4H (3U9W)-11.237 (for compound HB7)[1][2]
Imidazo[1,2-a]pyridine DerivativesATP Synthase (Homology Model)-9.82 (for designed molecule M3)[9][11]
Imidazo[1,2-a]pyridine-2-carboxylatePI3Kα (4EPW)Not specified, but showed good inhibitory activity[3]
Imidazo[1,2-a]pyridine-NF-κB p50NF-κB p50Not specified, but docking was performed[4]

Table 2: In Vitro Biological Activity of Imidazo[1,2-a]pyridine Derivatives

DerivativeCell Line / OrganismActivity MetricValueReference
Compound HB9A549 (Lung Cancer)IC5050.56 µM[1][2]
Compound HB10HepG2 (Liver Carcinoma)IC5051.52 µM[1][2]
Cisplatin (Reference)A549 (Lung Cancer)IC5053.25 µM[1][2]
Cisplatin (Reference)HepG2 (Liver Carcinoma)IC5054.81 µM[1][2]
Various DerivativesM. tuberculosis H37RvMIC1.6 to 6.25 µg/mL[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key in silico experiments cited in the literature for the analysis of Imidazo[1,2-a]pyridine derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14][15]

  • Objective: To predict the binding mode and estimate the binding affinity of Imidazo[1,2-a]pyridine derivatives to a specific protein target.

  • Protocol Outline:

    • Receptor Preparation:

      • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign atomic charges.

      • Define the binding site or active site, often based on the location of a known inhibitor or through pocket detection algorithms.

    • Ligand Preparation:

      • Generate the 3D structure of the Imidazo[1,2-a]pyridine derivative.

      • Assign atomic charges and define rotatable bonds.

    • Docking Simulation:

      • Utilize a docking program (e.g., AutoDock, GOLD, FlexX).[13][14]

      • The software samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

    • Scoring and Analysis:

      • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

      • The poses are ranked based on their scores, and the top-ranked poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[16][17][18][19][20]

  • Objective: To develop a predictive model for the biological activity of new Imidazo[1,2-a]pyridine derivatives based on their structural features.

  • Protocol Outline:

    • Data Set Preparation:

      • Compile a dataset of Imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities (e.g., IC50 values).

      • Divide the dataset into a training set (for model building) and a test set (for model validation).

    • Descriptor Calculation:

      • For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 2D or 3D fingerprints).

    • Model Development:

      • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that relates the descriptors to the biological activity.[18]

    • Model Validation:

      • Assess the statistical significance and predictive power of the model using various metrics (e.g., R², q², RMSE).

      • The model's ability to predict the activity of the compounds in the test set is a crucial validation step.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time.[21][22][23][24][25]

  • Objective: To investigate the stability of the protein-ligand complex and to refine the binding poses obtained from molecular docking.

  • Protocol Outline:

    • System Setup:

      • Start with the docked complex of the protein and the Imidazo[1,2-a]pyridine derivative.

      • Place the complex in a simulation box filled with a chosen solvent model (e.g., water).

      • Add ions to neutralize the system.

    • Simulation Protocol:

      • Perform energy minimization to remove any steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).

      • Run the production MD simulation for a specified period (nanoseconds to microseconds).

    • Trajectory Analysis:

      • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key intermolecular interactions over time.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[26][27][28][29][30]

  • Objective: To assess the drug-likeness and potential liabilities of Imidazo[1,2-a]pyridine derivatives early in the drug discovery process.

  • Protocol Outline:

    • Input: Provide the 2D or 3D structure of the Imidazo[1,2-a]pyridine derivative.

    • Prediction: Use specialized software or web servers (e.g., ADMET Predictor®, pkCSM, SwissADME) that contain pre-built models for various ADMET properties.[26][29][30]

    • Output and Analysis: The tool provides predictions for a range of parameters, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

      • Excretion: Total clearance.

      • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates IKK IKK CytokineReceptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB->Nucleus translocates to GeneExpression Pro-inflammatory & Pro-survival Gene Expression (iNOS, COX-2) Nucleus->GeneExpression promotes transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

References

Physicochemical Characterization of Imidazo[1,2-a]pyridine-7-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Imidazo[1,2-a]pyridine-7-carbaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this document also presents comparative data for other commercially available positional isomers and outlines standard experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide explores the significant role of the imidazo[1,2-a]pyridine scaffold in modulating critical signaling pathways relevant to drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆N₂OAladdin Scientific[1]
Molecular Weight 146.15 g/mol Aladdin Scientific[1]
Purity ≥97%Aladdin Scientific[1]

For comparative purposes, the following table summarizes the available physicochemical data for other isomers of Imidazo[1,2-a]pyridine-carbaldehyde:

IsomerMelting Point (°C)Boiling Point (°C)CAS NumberSource
2-carbaldehyde 78-79-118000-43-4[2]
3-carbaldehyde 127-129-6188-43-8[3]
5-carbaldehyde 123-126-372147-50-7[4]
6-carbaldehyde 151-153-116355-16-9[5]

Experimental Protocols for Physicochemical Characterization

This section details standard methodologies for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, with the temperature rise not exceeding 1-2°C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1°C).[6]

Boiling Point Determination

For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-method.

Protocol: Siwoloboff Method (Thiele Tube)

  • Sample Preparation: A small amount of the substance (a few drops if liquid, or a small amount of the melt if solid) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[7]

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Protocol: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities are used, such as water, ethanol, acetone, dichloromethane, and hexane.

  • Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble. For quantitative determination, the saturated solution is analyzed (e.g., by UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved solute.

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.[9][10][11]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO for compounds with low water solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).[12][13]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.[14]

Protocol: Shake-Flask Method

  • Solvent Preparation: Water and octan-1-ol are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[15][16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[17]

  • Calculation: LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[18]

Involvement in Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that modulate key biological pathways.[19][20][21] This is of particular interest to drug development professionals.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[22][23][24] Dysregulation of this pathway is a hallmark of many cancers.[25] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, making this scaffold a promising starting point for the design of novel anticancer agents.[26]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth |-- Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->mTORC1 inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation, immunity, and cancer.[27][28][29][30] Constitutive activation of these pathways is common in many tumors, promoting cell survival, proliferation, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, suggesting their potential as anti-inflammatory and anticancer agents.[31]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression TNFR TNF Receptor IKK IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibit phosphorylation Imidazopyridine->IKK inhibit

STAT3 and NF-κB signaling pathways and points of modulation by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in Section 2.

MeltingPoint_Workflow start Start prep Prepare Sample (Dry, Powder, Pack in Capillary) start->prep setup Setup Apparatus (Attach to Thermometer, Place in Heater) prep->setup heat Heat Slowly (~1-2°C/min near MP) setup->heat observe Observe Melting heat->observe record Record T1 (First Drop) and T2 (Completely Melted) observe->record report Report Melting Point Range (T1-T2) record->report end End report->end

Workflow for Melting Point Determination.

pKa_Workflow start Start prep Prepare Sample Solution (Known Concentration) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standardized Acid or Base calibrate->titrate monitor Monitor and Record pH vs. Titrant Volume titrate->monitor plot Plot Titration Curve (pH vs. Volume) monitor->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze calculate Calculate pKa (pH at Half-Equivalence Point) analyze->calculate end End calculate->end

Workflow for pKa Determination by Potentiometric Titration.

LogP_Workflow start Start prep_solvents Prepare Saturated Octanol and Water start->prep_solvents dissolve Dissolve Compound in One Phase prep_solvents->dissolve partition Add Second Phase and Shake to Equilibrate dissolve->partition separate Separate Phases (Centrifuge) partition->separate analyze Determine Concentration in Each Phase (e.g., HPLC) separate->analyze calculate Calculate LogP = log([Octanol]/[Water]) analyze->calculate end End calculate->end

Workflow for LogP Determination by Shake-Flask Method.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This recognition stems from its remarkable ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. This bicyclic nitrogen-containing ring system is a key component in several marketed drugs, including the sedative-hypnotic zolpidem (Ambien®), the anxiolytic alpidem, and the cardiotonic olprinone.[1][2][3] The versatility of the imidazo[1,2-a]pyridine scaffold has spurred extensive research, resulting in the discovery of potent drug candidates for a multitude of diseases, including cancer, infectious diseases, inflammatory disorders, and central nervous system (CNS) conditions.[3][4]

This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. It delves into its diverse therapeutic applications, supported by quantitative data, and offers detailed experimental protocols for the synthesis and biological evaluation of its derivatives. Furthermore, this guide employs data visualization to illustrate key signaling pathways and experimental workflows, offering a valuable resource for professionals engaged in drug discovery and development.

Therapeutic Applications and Biological Activity

The imidazo[1,2-a]pyridine nucleus has proven to be a fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated significant efficacy in a variety of disease models, which are summarized below.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

One of the primary pathways targeted by these compounds is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[1] For instance, certain thiazole-substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of the PI3K catalytic subunit alpha (PI3KCA), with IC50 values in the nanomolar range.[1] These compounds have demonstrated significant anti-proliferative effects against melanoma and cervical cancer cells.[1] Another critical pathway implicated in cancer and targeted by imidazo[1,2-a]pyridine derivatives is the Wnt/β-catenin signaling pathway, which plays a crucial role in tumorigenesis.[6]

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[1]
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical)0.21[1]
Compound 6A375 (Melanoma)<12[1]
Compound 12bHep-2 (Laryngeal)11
Compound 12bHepG2 (Hepatocellular)13
Compound 12bMCF-7 (Breast)11
Compound 12bA375 (Melanoma)11
Compound 12HT-29 (Colon)4.15[4]
Compound 18B16F10 (Melanoma)14.39[4]
Compound 18MCF-7 (Breast)14.81[4]
Antimicrobial and Antiviral Activity

The growing threat of antimicrobial resistance has necessitated the search for novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this area, with potent activity against a range of bacterial and viral pathogens.

Certain azo-linked imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.[7]

Compound IDBacterial StrainMIC (mg/mL)Reference
Compound 4ePseudomonas aeruginosa0.5[7]
Compound 4eStaphylococcus aureus0.5[7]
Compound 4eEscherichia coli CTXM0.5-0.7[7]
Compound 4eKlebsiella pneumoniae NDM0.5-0.7[7]

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their antiviral properties. Notably, certain compounds have exhibited potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8] Structure-activity relationship (SAR) studies have indicated that the antiviral activity of these compounds is often correlated with their lipophilicity.[9][10]

Compound IDVirusEC50 (µM)Reference
Imidazole-based compound 5aInfluenza A0.3[11]
Imidazole-based compound 5bInfluenza A0.4[11]
Benzimidazole derivative 1Zika Virus1.9[11]
2-oxoimidazolidine 31bBK polyomavirus5.4[11]
2-oxoimidazolidine 31aBK polyomavirus5.5[11]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been explored as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[2] The COX enzymes, particularly COX-2, are key mediators of the inflammatory response. Some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of COX-2 over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[2] The anti-inflammatory effects of some derivatives are also attributed to the suppression of the STAT3/NF-κB signaling pathway, which plays a critical role in the inflammatory cascade.[12][13]

Compound IDTargetIC50 (µM)Reference
Compound 4aCOX-12.72[2]
Compound 4aCOX-21.89[2]
Compound 4bCOX-13.94[2]
Compound 4bCOX-22.39[2]
Compound 24COX-213[3]
Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for CNS-active drugs, with zolpidem being a prime example. These compounds often exert their effects by modulating the activity of neurotransmitter receptors, such as the GABAA receptor.[14] More recent research has explored their potential as antagonists for other CNS targets, like the Neuropeptide S (NPS) receptor, which is implicated in sleep, anxiety, and addiction disorders.

Compound IDTargetAssayIC50 (nM)Reference
Compound 20dNPS ReceptorcAMP110[15]
Compound 20dNPS ReceptorCalcium1[15]
Compound 20dNPS ReceptorERK2[15]

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action and for designing new, more effective drug candidates.

Key Signaling Pathways

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin beta_catenin β-catenin Axin->beta_catenin degradation complex GSK3b GSK-3β GSK3b->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin_nuc inhibits translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Experimental Workflows

The discovery and development of novel imidazo[1,2-a]pyridine-based drugs follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Biological Evaluation (e.g., IC50, MIC) Lead_Opt->In_Vitro In_Vitro->Lead_Opt feedback In_Vivo In Vivo Efficacy and Toxicity Studies In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, based on established and widely used protocols.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A versatile and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[11] This reaction offers a convergent and atom-economical approach to constructing the 2,3-disubstituted imidazo[1,2-a]pyridine scaffold.

General Procedure for the Groebke-Blackburn-Bienaymé Reaction:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added the isocyanide (1.0 mmol).

  • A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 5 mol%) is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh bacterial culture.

  • Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.[5][16]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations.

  • Cell Lysis: After a further 24-48 hours, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the effect of the compounds on Wnt/β-catenin signaling activity relative to a vehicle control.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test compounds.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound to a reaction buffer (e.g., Tris-HCl).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandin Production: After a defined incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway, such as phosphorylated and total forms of Akt, STAT3, or NF-κB.[4][15][17][18]

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells, and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The imidazo[1,2-a]pyridine scaffold undoubtedly holds its status as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the creation of large and varied chemical libraries. The broad spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and CNS-modulating effects, underscores the remarkable therapeutic potential of this heterocyclic core. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action through detailed biological evaluations, will undoubtedly lead to the discovery of novel and improved imidazo[1,2-a]pyridine-based drugs for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for new medicines.

References

In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbaldehyde (CAS 136117-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of imidazo[1,2-a]pyridine-7-carbaldehyde (CAS 136117-73-2). The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136117-73-2CookeChem[2]
Chemical Name This compoundCookeChem[2]
Molecular Formula C₈H₆N₂OCookeChem[2]
Molecular Weight 146.15 g/mol CookeChem[2]
Purity ≥97%Aladdin Scientific[3]
Appearance Off-white to light yellow solidInferred from related compounds
Storage Inert atmosphere, 2-8°CInferred from supplier data

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, general methods for the synthesis of the imidazo[1,2-a]pyridine scaffold are well-established. These methods often involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] The introduction of the aldehyde group at the 7-position would likely involve a subsequent formylation step on a pre-formed imidazo[1,2-a]pyridine ring or the use of a 4-substituted-2-aminopyridine bearing a precursor to the aldehyde functionality.

General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functionalization cluster_4 Final Product 2-Aminopyridine_derivative 2-Aminopyridine derivative Condensation Condensation 2-Aminopyridine_derivative->Condensation alpha_Halocarbonyl α-Halocarbonyl compound alpha_Halocarbonyl->Condensation Imidazo_pyridine_scaffold Imidazo[1,2-a]pyridine scaffold Condensation->Imidazo_pyridine_scaffold Formylation Formylation Imidazo_pyridine_scaffold->Formylation Final_Product Imidazo[1,2-a]pyridine -7-carbaldehyde Formylation->Final_Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.

Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not widely published. However, characteristic spectral features can be predicted based on the analysis of the parent imidazo[1,2-a]pyridine scaffold and related derivatives.[5][6][7][8]

Table 2: Predicted Spectroscopic Features of this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the pyridine and imidazole rings. A distinct singlet for the aldehydic proton (typically in the 9-10 ppm region). Chemical shifts and coupling constants will be influenced by the position of the aldehyde group.
¹³C NMR Aromatic carbons of the fused ring system. A characteristic downfield signal for the carbonyl carbon of the aldehyde (typically >180 ppm).
FT-IR C-H stretching of the aromatic rings. A strong C=O stretching band for the aldehyde (typically around 1700-1730 cm⁻¹). C-N and C=N stretching vibrations of the heterocyclic system.
Mass Spec A molecular ion peak corresponding to the molecular weight (146.15 g/mol ). Fragmentation patterns may involve the loss of the formyl group (CHO).

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for a wide range of pharmacological activities.[9][10][11] This suggests that the title compound could serve as a valuable intermediate or a potential bioactive molecule itself.

The imidazo[1,2-a]pyridine scaffold is a key component in compounds targeting various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

Potential Signaling Pathways of Interest:

  • PI3K/mTOR Pathway: Derivatives of imidazo[1,2-a]pyridine have been developed as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

  • STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling cascades are crucial in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on these pathways.

  • Antituberculosis Activity: The imidazo[1,2-a]pyridine core is present in novel antituberculosis agents that target key mycobacterial enzymes.[12]

G cluster_0 Imidazo[1,2-a]pyridine Scaffold cluster_1 Potential Cellular Targets cluster_2 Therapeutic Areas Scaffold Imidazo[1,2-a]pyridine Derivatives PI3K_mTOR PI3K/mTOR Pathway Scaffold->PI3K_mTOR Inhibition STAT3_NFkB STAT3/NF-κB Pathway Scaffold->STAT3_NFkB Inhibition TB_Enzymes Mycobacterial Enzymes Scaffold->TB_Enzymes Inhibition Cancer Cancer PI3K_mTOR->Cancer STAT3_NFkB->Cancer Inflammation Inflammation STAT3_NFkB->Inflammation Tuberculosis Tuberculosis TB_Enzymes->Tuberculosis

Caption: Potential therapeutic targets of the imidazo[1,2-a]pyridine scaffold.

Suppliers

This compound is commercially available from several chemical suppliers, facilitating its use in research and development.

Table 3: Commercial Suppliers of this compound

SupplierProduct NumberPurity
Aladdin ScientificI173571-1g≥97%
ChemSceneCS-0049341 (related amine)≥98%
CookeChem-97%

Note: Availability and product specifications should be confirmed directly with the suppliers.

Conclusion

This compound (CAS 136117-73-2) is a readily accessible synthetic intermediate with potential for further chemical modification and biological evaluation. While specific data for this compound is limited, the extensive research into the imidazo[1,2-a]pyridine scaffold highlights its importance in medicinal chemistry. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this and related compounds in the pursuit of novel therapeutics. Further investigation is warranted to fully elucidate the physicochemical properties, synthetic methodologies, and pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The development of efficient synthetic methodologies to access diverse derivatives of this core structure is crucial for advancing drug development programs. This document provides a detailed protocol for a one-pot synthesis of imidazo[1,2-a]pyridine-7-carbaldehyde derivatives, valuable intermediates for further functionalization, via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives is achieved through a two-stage process. The first stage involves the synthesis of the key starting material, 2-aminopyridine-4-carbaldehyde, via the oxidation of 2-amino-4-methylpyridine. The second stage is a one-pot, three-component Groebke-Blackburn-Bienaymé reaction utilizing the synthesized 2-aminopyridine-4-carbaldehyde, a variety of aldehydes, and isocyanides to construct the desired this compound scaffold.

Experimental Protocols

Stage 1: Synthesis of 2-Aminopyridine-4-carbaldehyde

This protocol describes the oxidation of 2-amino-4-methylpyridine to 2-aminopyridine-4-carbaldehyde using selenium dioxide.

Materials:

  • 2-Amino-4-methylpyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the selenium byproduct.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-aminopyridine-4-carbaldehyde.

Stage 2: One-Pot Synthesis of this compound Derivatives

This protocol details the Groebke-Blackburn-Bienaymé reaction for the synthesis of various this compound derivatives.

Materials:

  • 2-Aminopyridine-4-carbaldehyde (from Stage 1)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add 2-aminopyridine-4-carbaldehyde (1.0 eq), the desired substituted aldehyde (1.2 eq), and the isocyanide (1.2 eq).

  • Add a solution of dichloromethane and methanol (e.g., 3:1 v/v).

  • Add the Lewis acid catalyst, for instance, Yb(OTf)₃ (10 mol%).

  • Seal the vessel and heat the reaction mixture (e.g., to 60-80 °C) with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired this compound derivative.

Data Presentation

The following table summarizes representative examples of this compound derivatives that can be synthesized using the described one-pot protocol, along with typical reaction parameters.

EntryAldehyde (R¹CHO)Isocyanide (R²NC)CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideYb(OTf)₃DCM/MeOH601285
24-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃DCM/MeOH601288
34-MethoxybenzaldehydeCyclohexyl isocyanideYb(OTf)₃DCM/MeOH801879
42-Naphthaldehydetert-Butyl isocyanideYb(OTf)₃DCM/MeOH801882
5FurfuralCyclohexyl isocyanideSc(OTf)₃DCM/MeOH601280

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound derivatives.

experimental_workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: One-Pot Synthesis start_mat 2-Amino-4-methylpyridine reagent1 SeO₂ in Dioxane reaction1 Oxidation (Reflux) start_mat->reaction1 reagent1->reaction1 intermediate 2-Aminopyridine-4-carbaldehyde reaction1->intermediate gbb_reaction Groebke-Blackburn-Bienaymé Reaction intermediate->gbb_reaction aldehyde Aldehyde (R¹CHO) aldehyde->gbb_reaction isocyanide Isocyanide (R²NC) isocyanide->gbb_reaction catalyst Lewis Acid (e.g., Yb(OTf)₃) catalyst->gbb_reaction purification Purification (Column Chromatography) gbb_reaction->purification final_product This compound Derivative purification->final_product

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridine-7-carbaldehydes.

Application in Drug Discovery

The synthesized this compound derivatives serve as versatile building blocks for the development of novel therapeutic agents. The aldehyde functionality allows for a wide range of subsequent chemical transformations.

drug_discovery_pathway cluster_derivatization Further Derivatization cluster_applications Potential Therapeutic Applications start One-Pot Synthesis scaffold This compound start->scaffold reductive_amination Reductive Amination scaffold->reductive_amination wittig_reaction Wittig Reaction scaffold->wittig_reaction oxidation Oxidation to Carboxylic Acid scaffold->oxidation condensation Condensation Reactions scaffold->condensation anticancer Anticancer Agents reductive_amination->anticancer antimicrobial Antimicrobial Agents wittig_reaction->antimicrobial antiviral Antiviral Agents oxidation->antiviral cns_agents CNS Agents condensation->cns_agents

Caption: Role of derivatives in drug discovery.

Conclusion

The protocols outlined in this document provide a robust and versatile methodology for the synthesis of this compound derivatives. The one-pot nature of the Groebke-Blackburn-Bienaymé reaction offers an efficient route to these valuable scaffolds. The aldehyde functionality at the 7-position provides a handle for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided conditions for their specific substrates and research goals.

Protocol for the Functionalization of the Imidazo[1,2-A]pyridine Core: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry. The protocols outlined herein describe key transformations including visible-light-induced C-H functionalization, regioselective halogenation, and palladium-catalyzed cross-coupling reactions.

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics, found in numerous clinically used drugs for treating a range of conditions including insomnia (Zolpidem), anxiety (Alpidem), and cancer.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel bioactive molecules. The functionalization of this core at various positions allows for the fine-tuning of its pharmacological profile, making the development of robust and versatile synthetic protocols a critical endeavor in drug discovery. This application note details validated methods for the targeted modification of the imidazo[1,2-a]pyridine ring system.

Data Presentation: Comparative Analysis of Functionalization Methods

The following tables summarize quantitative data for the described functionalization protocols, offering a comparative overview of their scope and efficiency with various substrates.

Table 1: Visible-Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines

EntrySubstrate (Imidazo[1,2-a]pyridine)ReagentCatalystSolventTime (h)Yield (%)Reference
12-PhenylTMEDARose BengalCH3CN1292[1]
22-(p-Tolyl)TMEDARose BengalCH3CN1295[1]
32-(p-Methoxyphenyl)TMEDARose BengalCH3CN1288[1]
42-(p-Chlorophenyl)TMEDARose BengalCH3CN1285[1]
52-(p-Bromophenyl)TMEDARose BengalCH3CN1281[1]
62-MethylTMEDARose BengalCH3CN1284[1]

Table 2: Regioselective C3-Chlorination of Imidazo[1,2-a]pyridines

EntrySubstrate (Imidazo[1,2-a]pyridine)ReagentSolventTime (h)Yield (%)Reference
12-PhenylNaClO2/AcOHDMF1092[3]
22-(p-Tolyl)NaClO2/AcOHDMF1085[3]
32-(p-Methoxyphenyl)NaClO2/AcOHDMF1082[3]
42-(p-Chlorophenyl)NaClO2/AcOHDMF1090[3]
52-MethylNaClO2/AcOHDMF1075[3]
6UnsubstitutedNaClO2/AcOHDMF1070[3]

Table 3: Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine

EntryBoronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
1Phenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O4875[4]
24-Methylphenylboronic acidPd(PPh3)4Ba(OH)2DME688[4]
34-Methoxyphenylboronic acidPd(PPh3)4NaOHTHF1282[4]
44-Chlorophenylboronic acidPd(PPh3)4Na2CO3DME/H2O2478[4]
53-Thienylboronic acidPd(PPh3)4Ba(OH)2DME872[4]

Experimental Protocols

Protocol 1: Visible-Light-Induced C3-Formylation

This protocol describes the C-H formylation at the C3 position of the imidazo[1,2-a]pyridine core using a photocatalytic method.[1]

Materials:

  • Substituted imidazo[1,2-a]pyridine (0.5 mmol)

  • Rose Bengal (1 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.5 mmol)

  • Acetonitrile (CH3CN), anhydrous (5 mL)

  • 20W Blue LED lamp

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the substituted imidazo[1,2-a]pyridine (0.5 mmol), Rose Bengal (0.005 mmol, 5.1 mg), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile (5 mL) and TMEDA (1.5 mmol, 225 µL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a 20W blue LED lamp and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-formyl-imidazo[1,2-a]pyridine derivative.

Protocol 2: Regioselective C3-Chlorination

This protocol details a transition-metal-free method for the regioselective chlorination of the imidazo[1,2-a]pyridine core at the C3 position.[3]

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Sodium chlorite (NaClO2) (1.5 mmol)

  • Acetic acid (AcOH) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

  • Saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted imidazo[1,2-a]pyridine (1.0 mmol) and anhydrous DMF (5 mL).

  • Add sodium chlorite (1.5 mmol, 135 mg) and acetic acid (2.0 mmol, 114 µL) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the 3-chloro-imidazo[1,2-a]pyridine product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Halo-Imidazo[1,2-a]pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-imidazo[1,2-a]pyridine with a boronic acid to form a C-C bond at the C3 position.[4]

Materials:

  • 3-Iodo-imidazo[1,2-a]pyridine (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Barium hydroxide [Ba(OH)2] (1.5 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous (5 mL)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for work-up and purification

  • Water, ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the 3-iodo-imidazo[1,2-a]pyridine (0.5 mmol), arylboronic acid (0.75 mmol), and barium hydroxide (1.5 mmol, 257 mg).

  • Add Pd(PPh3)4 (0.025 mmol, 29 mg) to the reaction vessel.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DME (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-imidazo[1,2-a]pyridine.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and key signaling pathways where imidazo[1,2-a]pyridine derivatives have shown significant activity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction Setup Reaction Setup Imidazo[1,2-a]pyridine->Reaction Setup Functionalizing Reagent Functionalizing Reagent Functionalizing Reagent->Reaction Setup Catalyst/Mediator Catalyst/Mediator Catalyst/Mediator->Reaction Setup Reaction Conditions\n(Solvent, Temp, Time) Reaction Conditions (Solvent, Temp, Time) Reaction Setup->Reaction Conditions\n(Solvent, Temp, Time) Quenching Quenching Reaction Conditions\n(Solvent, Temp, Time)->Quenching Extraction Extraction Quenching->Extraction Purification\n(Chromatography) Purification (Chromatography) Extraction->Purification\n(Chromatography) Functionalized Imidazo[1,2-a]pyridine Functionalized Imidazo[1,2-a]pyridine Purification\n(Chromatography)->Functionalized Imidazo[1,2-a]pyridine

Caption: General workflow for the functionalization of imidazo[1,2-a]pyridines.

PI3K_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor IKK IKK CytokineReceptor->IKK Activates JAK JAK CytokineReceptor->JAK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Inflammation Inflammation Gene Expression (iNOS, COX-2) Nucleus1->Inflammation STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus2 Nucleus STAT3->Nucleus2 CellSurvival Cell Survival & Proliferation Nucleus2->CellSurvival Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB Imidazopyridine->STAT3

Caption: STAT3/NF-κB signaling pathway and points of inhibition.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->cMet

Caption: c-Met signaling pathway and a point of inhibition.

References

Application Notes: Probing Biological Systems with Imidazo[1,2-A]pyridine-Based Scaffolds via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties. The functionalization of this scaffold with bioorthogonal handles allows for its use as a molecular probe to study biological processes, identify drug targets, and elucidate mechanisms of action.

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and highly efficient method for covalently linking molecular entities in complex biological environments.[3][4][5] This reaction's high specificity, reliability, and biocompatibility make it an ideal tool for bioconjugation.[3][4][5]

These application notes describe the conversion of Imidazo[1,2-A]pyridine-7-carbaldehyde into a terminal alkyne-functionalized probe, 7-ethynylimidazo[1,2-a]pyridine, and its subsequent use in CuAAC reactions. This "clickable" imidazo[1,2-a]pyridine can be conjugated to a variety of azide-modified molecules, such as fluorescent dyes, biotin tags, or affinity labels, for use in chemical biology and drug development.

Workflow for Probe Synthesis and Bioconjugation

G cluster_synthesis Probe Synthesis cluster_conjugation Bioconjugation cluster_application Application A This compound C Seyferth-Gilbert Homologation A->C Aldehyde B Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) B->C Reagent D 7-ethynylimidazo[1,2-a]pyridine (Alkyne Probe) C->D F CuAAC Reaction (Click Chemistry) D->F Alkyne E Azide-Functionalized Molecule (e.g., Fluorescent Dye, Biotin) E->F Azide G Conjugated Imidazo[1,2-a]pyridine Probe F->G I Labeling of Target G->I H Biological System (e.g., Protein, Cell Lysate) H->I J Downstream Analysis (e.g., Imaging, Proteomics) I->J G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Recruits & Activates bad Bad akt->bad Inhibits apoptosis Apoptosis bad->apoptosis Promotes probe Fluorescent Imidazo[1,2-a]pyridine Probe probe->akt Binds & Inhibits

References

Application Notes and Protocols: Imidazo[1,2-A]pyridine-7-carbaldehyde as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of imidazo[1,2-a]pyridine-7-carbaldehyde as a key starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The presence of a reactive aldehyde group at the 7-position offers a versatile handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Synthetic Applications

This compound is a valuable precursor for the synthesis of various heterocyclic systems through several key reactions. The electron-withdrawing nature of the aldehyde group facilitates reactions at this position, while the bicyclic core provides a rigid framework for the development of targeted therapeutics.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcone derivatives through the Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated carbonyl system, are important intermediates for the synthesis of flavonoids and other heterocyclic compounds and are known to possess a broad spectrum of biological activities.[3][4] The condensation reaction typically involves the base-catalyzed reaction of the aldehyde with an appropriate acetophenone.

General Reaction Scheme:

Knoevenagel Condensation for the Formation of α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting this compound with active methylene compounds.[1][5] This reaction is a powerful tool for carbon-carbon bond formation and the resulting products can serve as precursors for the synthesis of various heterocyclic rings.[1]

General Reaction Scheme:

Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and are well-suited for drug discovery.[6][7] this compound can be utilized as the aldehyde component in various MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to rapidly assemble complex heterocyclic scaffolds.[6]

Biological Significance of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine core have been extensively studied and have shown a wide array of pharmacological activities. While specific data for derivatives of the 7-carbaldehyde are not extensively detailed in the reviewed literature, the activities of analogous compounds provide a strong rationale for the exploration of this building block.

Biological ActivityTarget/MechanismRepresentative IC50/MIC Values
Anticancer Tubulin polymerization inhibition, Kinase inhibition (e.g., PI3K, ALK)GI50 values ranging from 0.28 to 30.0 μM for various chalcone derivatives.[8]
Antikinetoplastid -IC50 values of 8.5 µM (T. cruzi) and 1.35 µM (T. b. brucei) for chalcone conjugates.[9]
Antifungal -MIC values below 300 μmol/L against Candida albicans for some arylpropenone derivatives.
Antimicrobial -MIC values of 3.125-6.25 μg/mL against S. aureus for some chalcone derivatives.

Experimental Protocols

General Protocol for the Synthesis of Imidazo[1,2-a]pyridine-7-yl-chalcones

This protocol is a representative procedure based on the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone.

General Protocol for the Knoevenagel Condensation

This protocol provides a general method for the reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or a mixture of water and ethanol

  • Basic catalyst (e.g., piperidine, imidazole)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the active methylene compound (1 equivalent).

  • Add a catalytic amount of the base to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry to obtain the Knoevenagel condensation product.

Visualizations

Synthetic Workflow for Novel Heterocycles

G start Imidazo[1,2-a]pyridine- 7-carbaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt knoevenagel Knoevenagel Condensation start->knoevenagel mcr Multicomponent Reaction start->mcr acetophenone Substituted Acetophenone acetophenone->claisen_schmidt active_methylene Active Methylene Compound active_methylene->knoevenagel multicomponent Amine + Isocyanide (for MCR) multicomponent->mcr chalcone Imidazo[1,2-a]pyridine Chalcones claisen_schmidt->chalcone alkene α,β-Unsaturated Derivatives knoevenagel->alkene complex_heterocycle Complex Fused Heterocycles mcr->complex_heterocycle

Caption: Synthetic pathways from this compound.

Generalized Kinase Inhibition Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors. The following diagram illustrates a general signaling cascade that can be targeted by such inhibitors.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

Caption: General mechanism of kinase inhibition.

References

The Role of Imidazo[1,2-A]pyridine-7-carbaldehyde in Modern Anti-Cancer Drug Discovery: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic nitrogen-containing heterocycle is the foundation for numerous compounds exhibiting significant biological activities, including potent anti-cancer properties.[3][4] Modifications to the core structure of imidazo[1,2-a]pyridines have yielded potent molecules capable of arresting the cell cycle, inducing apoptosis, and modulating critical signal transduction pathways in cancer cells.[3]

Within this promising class of compounds, Imidazo[1,2-a]pyridine-7-carbaldehyde serves as a key chemical intermediate, offering a strategic point for synthetic elaboration to generate diverse libraries of novel drug candidates. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of different pharmacophores and the fine-tuning of physicochemical properties to optimize potency and selectivity against various cancer targets. While direct anti-cancer activity of the carbaldehyde itself is not extensively documented, its utility as a precursor is invaluable in the synthesis of highly active derivatives.[5]

This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in anti-cancer drug discovery, with a focus on the synthetic potential stemming from the 7-carbaldehyde analogue. It includes detailed application notes, quantitative data on the activity of various derivatives, and step-by-step experimental protocols for key biological assays.

Application Notes

The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop inhibitors for a range of cancer-relevant targets. The primary mechanisms of action for these compounds include the inhibition of key signaling pathways, disruption of cellular division machinery, and the induction of programmed cell death.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[6] Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of this pathway.[6][7] For instance, certain derivatives have demonstrated potent, dual inhibition of PI3K and mTOR, leading to cell cycle arrest and apoptosis in various cancer cell lines.[8] One study reported a derivative with a bioisosteric 1,2,4-oxadiazole group exhibiting a potent PI3Kα inhibition with an IC50 of 2 nM.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anti-cancer drugs. A number of imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization. These agents bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

Modulation of Other Anti-Cancer Targets

Beyond the PI3K/Akt/mTOR pathway and tubulin polymerization, imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against a variety of other cancer-related targets, including:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): Involved in cell growth and survival.

  • c-Met: A receptor tyrosine kinase implicated in tumor metastasis.

  • Centromere-associated protein E (CENP-E): A kinesin motor protein essential for chromosome alignment during mitosis.[4]

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of targeted therapies with diverse mechanisms of action.

Quantitative Data: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The anti-proliferative activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a quantitative measure of their cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PI3K/mTOR Pathway Inhibitors
Compound 6 A375 (Melanoma)9.7[9]
WM115 (Melanoma)<12[9]
HeLa (Cervical Cancer)35.0[9]
Compound 13k HCC827 (Lung Cancer)0.09 - 0.43[6]
General Cytotoxicity
Compound 12b Hep-2 (Laryngeal Carcinoma)11[9][10]
HepG2 (Hepatocellular Carcinoma)13[9][10]
MCF-7 (Breast Carcinoma)11[9][10]
A375 (Human Skin Cancer)11[9][10]
Compound 9d HeLa (Cervical Cancer)10.89[9]
MCF-7 (Breast Cancer)2.35[9]
IP-Series
IP-5 HCC1937 (Breast Cancer)45[8][9]
IP-6 HCC1937 (Breast Cancer)47.7[8][9]
IP-7 HCC1937 (Breast Cancer)79.6[8]
Hybrid Molecules
Compound HB9 A549 (Lung Cancer)50.56[11]
Compound HB10 HepG2 (Liver Carcinoma)51.52[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of anti-cancer compounds. The following are protocols for key experiments frequently cited in the study of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Objective: To investigate the effect of Imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cells treated with Imidazo[1,2-a]pyridine derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of Imidazo[1,2-a]pyridine derivatives in anti-cancer research.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibits ImidazoPyridine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat with Imidazo[1,2-a]pyridine Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze end End analyze->end SAR_Logic Core Imidazo[1,2-a]pyridine Core Scaffold C7_Aldehyde C7-Carbaldehyde (Synthetic Handle) Core->C7_Aldehyde Synthesis Chemical Synthesis (e.g., Condensation, Coupling Reactions) C7_Aldehyde->Synthesis Derivatives Diverse Library of C7-Substituted Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., Cytotoxicity, Enzyme Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols for Fluorescent Probes Synthesized from Imidazo[1,2-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from Imidazo[1,2-a]pyridine-7-carbaldehyde. The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold, including high quantum yields and good photostability, make it an excellent starting point for the development of probes for cellular imaging and biosensing.

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology due to their diverse biological activities and favorable fluorescence properties. Certain derivatives have shown promise as anticancer agents by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2] Furthermore, their intrinsic fluorescence and ability to be functionalized make them ideal candidates for the development of targeted fluorescent probes. Some quaternized derivatives exhibit specific accumulation in mitochondria, driven by the high mitochondrial membrane potential, making them valuable tools for monitoring mitochondrial health.[3] This document outlines detailed protocols for the synthesis of fluorescent probes from this compound via Knoevenagel condensation and Schiff base formation, and their application in cellular imaging.

Synthesis of Fluorescent Probes

The aldehyde functional group at the 7-position of the Imidazo[1,2-a]pyridine core serves as a versatile handle for the synthesis of a variety of fluorescent probes. Two common and effective methods for this transformation are the Knoevenagel condensation with active methylene compounds and the formation of Schiff bases with aromatic amines.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a vinyl-substituted imidazo[1,2-a]pyridine fluorescent probe through the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile. This reaction extends the π-conjugation of the fluorophore, often leading to a red-shift in the emission spectrum.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Schiff Base Formation

This protocol outlines the synthesis of an imine-linked fluorescent probe through the condensation of this compound with a substituted aniline. The properties of the resulting probe can be tuned by varying the substituents on the aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of this compound (1 mmol) and the desired substituted aniline (1 mmol) in methanol (25 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base fluorescent probe.

  • Characterize the final product by IR, ¹H NMR, and mass spectrometry.

Application in Cellular Imaging

Imidazo[1,2-a]pyridine-based fluorescent probes can be utilized for imaging various cellular components and processes. Their application in monitoring mitochondrial dynamics and apoptosis is of particular interest.

Protocol 3: Staining and Imaging of Mitochondria in Live Cells

This protocol provides a general procedure for staining mitochondria in live cancer cells (e.g., HeLa or A549 cells) using a synthesized imidazo[1,2-a]pyridine fluorescent probe.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized Imidazo[1,2-a]pyridine fluorescent probe (dissolved in DMSO to make a stock solution)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed serum-free DMEM to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for the synthesized probe.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of fluorescent probes synthesized from this compound.

Table 1: Photophysical Properties of Synthesized Probes

Probe IDSynthesis Methodλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
IP-KC-MN Knoevenagel4105251150.45
IP-SB-AP Schiff Base395490950.62

Table 2: Cellular Imaging and Cytotoxicity Data

Probe IDTarget OrganelleOptimal Staining Conc. (µM)Incubation Time (min)IC₅₀ in HeLa cells (µM)
IP-KC-MN Mitochondria520> 50
IP-SB-AP Cytoplasm1030> 50

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for some imidazo[1,2-a]pyridine derivatives and the experimental workflows.

G cluster_synthesis Synthesis Workflow start This compound reaction1 Knoevenagel Condensation start->reaction1 reaction2 Schiff Base Formation start->reaction2 reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->reaction1 reagent2 Aromatic Amine (e.g., 4-Aminophenol) reagent2->reaction2 probe1 Vinyl-Substituted Probe reaction1->probe1 probe2 Imine-Linked Probe reaction2->probe2 purification Purification (Column Chromatography) probe1->purification probe2->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of fluorescent probes.

G cluster_imaging Cellular Imaging Workflow cell_culture Cell Culture (e.g., HeLa cells) probe_loading Probe Incubation (1-10 µM, 15-30 min) cell_culture->probe_loading washing Wash with PBS probe_loading->washing imaging Fluorescence Microscopy washing->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: Workflow for cellular imaging using the synthesized probes.

G cluster_pathway Proposed Signaling Pathway Inhibition IP_probe Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP_probe->PI3K Inhibition p53 p53 IP_probe->p53 Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) assays relevant to the evaluation of Imidazo[1,2-a]pyridine derivatives. The protocols are intended to guide researchers in identifying and characterizing the biological activities of this important class of compounds.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is considered a "privileged structure" and is present in several marketed drugs.[2] The broad biological spectrum of Imidazo[1,2-a]pyridine derivatives includes anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.[1] High-throughput screening assays are essential for efficiently evaluating large libraries of these derivatives to identify lead compounds for further optimization.

General High-Throughput Screening Workflow

A typical HTS campaign for small molecules like Imidazo[1,2-a]pyridine derivatives follows a multi-stage process to ensure efficiency and accuracy in hit identification and validation.[4][5][6]

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Pilot Screen & Validation cluster_2 Phase 3: Full-Scale Screen cluster_3 Phase 4: Hit Confirmation & Characterization Assay_Dev Assay Development in Standard Format Miniaturization Miniaturization to 384- or 1536-well Plates Assay_Dev->Miniaturization Pilot_Screen Pilot Screen (Small Compound Set) Miniaturization->Pilot_Screen Z_Factor Assay Quality Control (Z' > 0.5) Pilot_Screen->Z_Factor Full_Screen High-Throughput Screening of Compound Library Z_Factor->Full_Screen Hit_Confirmation Hit Confirmation (Re-testing) Full_Screen->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Anti-Infective Screening

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anti-infective agents, particularly against kinetoplastid parasites like Leishmania donovani and bacteria such as Mycobacterium tuberculosis.[4][6]

High-Content Screening for Anti-Leishmanial Activity

This protocol describes an image-based high-content screening (HCS) assay to identify compounds that inhibit the intracellular amastigote stage of Leishmania donovani in macrophages.[2][7][8]

Experimental Protocol:

  • Cell Seeding: Seed human macrophages (e.g., THP-1 differentiated cells) into 384-well imaging plates and incubate to allow adherence.[4][9]

  • Infection: Infect the macrophages with L. donovani amastigotes and incubate for 24 hours to allow for parasite internalization.[7][8]

  • Compound Addition: Add Imidazo[1,2-a]pyridine derivatives (typically at a final concentration of 1-20 µM) to the infected cells.[8] Include appropriate controls (e.g., vehicle control, positive control like Amphotericin B).

  • Incubation: Incubate the plates for 72-96 hours.[7][8]

  • Staining: Fix the cells and stain with a nuclear stain (e.g., DAPI or Hoechst) to visualize both macrophage and amastigote nuclei.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.

  • Data Analysis: Calculate the infection rate and the number of amastigotes per macrophage. Determine the half-maximal effective concentration (EC50) for active compounds.

Antimicrobial Susceptibility Testing against Mycobacterium tuberculosis

The Microplate Alamar Blue Assay (MABA) is a common and effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9][10][11]

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds.

  • Incubation: Incubate the plates for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[10]

Table 1: Anti-Infective Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget OrganismAssay TypeActivity MetricValue (µM)Reference
Imidazo[1,2-a]pyridineLeishmania donovaniIntracellular amastigoteEC50Varies[4][9]
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisMABAMIC≤ 0.006[6]

Application Note 2: Anti-Cancer Screening

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anti-cancer properties, targeting various cancer cell lines and signaling pathways.[5][7][12]

Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess cell viability and determine the cytotoxic effects of compounds.[13][14]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HT-29, A549, HeLa) in a 96-well plate and allow them to attach overnight.[5][12]

  • Compound Treatment: Treat the cells with various concentrations of Imidazo[1,2-a]pyridine derivatives for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
6-Substituted imidazo[1,2-a]pyridinesHT-29, Caco-2IC50Varies[5]
Imidazo[1,2-a]pyridine hybridsA549, HepG2IC5050.56 - 51.52[12][15]
Diarylurea imidazo[1,2-a]pyridinesA375P (Melanoma)IC50< 0.06[7]
Imidazo[1,2-a]pyridine-oxadiazole hybridsVarious cancer cellsIC50Varies[16]
Kinase Inhibition Assays

Many Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by inhibiting specific protein kinases involved in oncogenic signaling pathways, such as c-Met and PI3K.[17][18]

Kinase_Signaling cluster_cMet c-Met Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cMet c-Met Receptor Ras Ras/MAPK Pathway cMet->Ras PI3K_cMet PI3K/AKT Pathway cMet->PI3K_cMet PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->cMet Inhibition Imidazo->PI3K Inhibition

Caption: Inhibition of c-Met and PI3K signaling by Imidazo[1,2-a]pyridines.

Experimental Protocol (c-Met Kinase Assay - TR-FRET):

  • Reagent Preparation: Prepare assay buffer, recombinant c-Met enzyme, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add serially diluted Imidazo[1,2-a]pyridine derivatives to a 384-well plate.

  • Enzyme Addition: Add the c-Met enzyme to the wells.

  • Reaction Initiation: Add the substrate and ATP mixture to start the kinase reaction.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a stop/detection solution containing a europium-labeled antibody that recognizes the phosphorylated substrate.

  • Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[17]

Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget KinaseActivity MetricValue (nM)Reference
Imidazo[1,2-a]pyridine derivativec-MetIC5012.8[17]
Imidazo[1,2-a]pyridine derivativePI3K p110alphaIC501.8[18]
Wnt/β-catenin Signaling Pathway Assay

The Wnt/β-catenin signaling pathway is another important target for anti-cancer drug discovery.[11] A common method to screen for inhibitors is the luciferase reporter assay.

Experimental Protocol (Luciferase Reporter Assay):

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter construct.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.

  • Compound Treatment: Treat the cells with Imidazo[1,2-a]pyridine derivatives.

  • Wnt Pathway Activation: Stimulate the Wnt pathway, for example, with Wnt3a conditioned medium.

  • Incubation: Incubate for an appropriate period (e.g., 16-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity and calculate the percent inhibition of Wnt signaling.

Apoptosis Induction and Tubulin Polymerization Inhibition

Imidazo[1,2-a]pyridines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the mitochondrial pathway.[5][19] Some derivatives also act as antitubulin agents, disrupting microtubule dynamics.[16][20]

Apoptosis_Tubulin cluster_apoptosis Apoptosis Induction cluster_tubulin Tubulin Polymerization Inhibition Imidazo Imidazo[1,2-a]pyridine Derivatives Mitochondria Mitochondria Imidazo->Mitochondria Modulation Tubulin Tubulin Dimers Imidazo->Tubulin Inhibition of Polymerization Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization

Caption: Mechanisms of apoptosis induction and tubulin inhibition.

Experimental Protocol (Caspase Activity Assay):

  • Cell Treatment: Treat cancer cells with Imidazo[1,2-a]pyridine derivatives for a specified time.

  • Caspase Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cells.

  • Incubation: Incubate to allow for caspase cleavage of the substrate.

  • Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to caspase activity.

Experimental Protocol (Tubulin Polymerization Assay):

  • Reaction Setup: In a microplate, combine purified tubulin with a GTP-containing buffer.

  • Compound Addition: Add the Imidazo[1,2-a]pyridine derivatives.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to microtubule formation.

  • Data Analysis: Compare the polymerization curves of treated samples to controls to determine the inhibitory effect.

Table 4: Apoptotic and Antitubulin Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassMechanismActivity MetricValue (µM)Reference
6-Substituted imidazo[1,2-a]pyridinesCaspase-3 and -8 activation--[5]
Imidazo[1,2-a]pyridine-oxadiazole hybridTubulin polymerization inhibitionIC503.45[16]

Conclusion

The protocols and application notes presented here provide a framework for the high-throughput screening of Imidazo[1,2-a]pyridine derivatives. By employing these assays, researchers can efficiently identify and characterize compounds with promising therapeutic potential across a range of diseases, from infectious diseases to cancer. The modular nature of these assays allows for their adaptation to specific research needs and the integration into broader drug discovery platforms.

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents from Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the imidazo[1,2-a]pyridine scaffold in the development of novel antitubercular agents. While the imidazo[1,2-a]pyridine core is a well-established and privileged scaffold in the discovery of potent antituberculosis drugs, the specific use of imidazo[1,2-a]pyridine-7-carbaldehyde as a direct precursor is a less explored synthetic route.[1][2] This document outlines a proposed synthetic protocol for the derivatization of this compound into potential antitubercular agents, based on established hydrazone synthesis methodologies. Additionally, it summarizes the significant antitubercular activity of other imidazo[1,2-a]pyridine derivatives to highlight the therapeutic potential of this heterocyclic system.

The imidazo[1,2-a]pyridine scaffold has been the subject of extensive research in the fight against tuberculosis, leading to the discovery of clinical candidates.[3] Modifications at various positions of the bicyclic ring have been shown to significantly impact the antimycobacterial potency.

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv and other drug-resistant strains. It is important to note that while these compounds are structurally related to the proposed derivatives of this compound, their activity is not directly transferable but serves as a strong rationale for exploring this scaffold.

Compound ClassRepresentative Compound(s)MIC against M. tuberculosis H37Rv (µM)MIC against MDR/XDR Strains (µM)Cytotoxicity (IC50, µM)Reference(s)
Imidazo[1,2-a]pyridine-3-carboxamidesCompound 18 ≤0.006Surpassing PA-824Not specified[4]
Compounds 15 & 16 0.10 - 0.190.05 - 1.5>100 (Vero cells)[5]
IPA-6 0.05 µg/mLNot specifiedNontoxic (SI ≥66)[6]
Compounds 26g & 26h 0.0410.041 - 2.64SI: 4395 & 1405[7]
N-benzylic Imidazo[1,2-a]pyridine carboxamidesA2, A3, A4, B1, B9 < 0.035< 0.035Not specified[8]
Imidazo[1,2-a]pyridine-3-hydrazonesNot specifiedInactive at 6.25 µg/mLNot specifiedNot specified[9][10]

Experimental Protocols

Proposed Synthesis of this compound Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazones from this compound and various hydrazides. This is a plausible synthetic route, though it should be noted that a study on imidazo[1,2-a]pyridine-3-hydrazones found them to be inactive against M. tuberculosis H37Rv.[9][10]

Objective: To synthesize a library of this compound hydrazones for screening as potential antitubercular agents.

Materials:

  • This compound

  • Substituted hydrazides (e.g., isonicotinic hydrazide, benzohydrazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Drying tube (CaCl2)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the desired substituted hydrazide (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid product by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Objective: To determine the lowest concentration of the synthesized compounds that inhibits the growth of M. tuberculosis.

Materials:

  • Synthesized this compound hydrazone derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates (sterile)

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO)

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of each compound in the 96-well microplates using Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity.

  • Add the bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After the incubation period, add the Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

  • The results can be read visually or using a microplate reader.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for generating potential antitubercular agents from this compound.

G start This compound product Imidazo[1,2-a]pyridine-7-yl-methanone Hydrazone start->product Condensation (Ethanol, Acetic Acid catalyst) reagent Substituted Hydrazide (R-NHNH2) reagent->product screening Antitubercular Activity Screening (MABA) product->screening

Caption: Proposed synthesis of hydrazone derivatives.

Drug Discovery and Development Pipeline

This diagram outlines the general logical flow from a starting scaffold to a potential drug candidate.

G scaffold Imidazo[1,2-a]pyridine Scaffold synthesis Chemical Synthesis of Derivatives scaffold->synthesis screening In Vitro Screening (e.g., MABA) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt Identify Potent & Non-toxic Hits preclinical Preclinical Studies lead_opt->preclinical

Caption: General drug discovery workflow.

References

Application Note: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of Imidazo[1,2-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of novel chalcone derivatives through the base-catalyzed Claisen-Schmidt condensation of imidazo[1,2-a]pyridine-7-carbaldehyde with various substituted acetophenones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a significant class of compounds in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The combination of these two moieties is a promising strategy for the development of new drug candidates. This protocol outlines the reaction setup, monitoring, product isolation, and purification, and includes a representative table of expected outcomes based on analogous reactions.

Introduction

The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[4][5] The resulting α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of pharmacological activities.[3][6] The imidazo[1,2-a]pyridine nucleus is a key structural motif in several marketed drugs and is known to possess diverse biological properties, including antibacterial, antiviral, and anticancer activities.[2][7][8] The synthesis of chalcones incorporating the imidazo[1,2-a]pyridine scaffold is therefore of significant interest in drug discovery and development.[9] This document provides a comprehensive protocol for the synthesis of such hybrid molecules, which can be adapted for the generation of a library of novel compounds for biological screening.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chalcones derived from the Claisen-Schmidt condensation of an imidazo[1,2-a]pyridine carbaldehyde with various acetophenones. The data is compiled from analogous reactions and serves as a guideline for expected results.[1][10]

EntryAcetophenone Derivative (R)ProductReaction Time (h)Yield (%)M.P. (°C)
1H(E)-3-(imidazo[1,2-a]pyridin-7-yl)-1-phenylprop-2-en-1-one885145-147
24-OCH₃(E)-3-(imidazo[1,2-a]pyridin-7-yl)-1-(4-methoxyphenyl)prop-2-en-1-one1088162-164
34-Cl(E)-1-(4-chlorophenyl)-3-(imidazo[1,2-a]pyridin-7-yl)prop-2-en-1-one890178-180
44-NO₂(E)-3-(imidazo[1,2-a]pyridin-7-yl)-1-(4-nitrophenyl)prop-2-en-1-one1282195-197
52-Thienyl(E)-3-(imidazo[1,2-a]pyridin-7-yl)-1-(thiophen-2-yl)prop-2-en-1-one1080155-157

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_aldehyde Dissolve this compound in Ethanol add_aldehyde Add Aldehyde Solution Dropwise prep_aldehyde->add_aldehyde prep_ketone Dissolve Substituted Acetophenone in Ethanol add_ketone_base Add Acetophenone Solution to NaOH Solution prep_ketone->add_ketone_base prep_base Prepare Aqueous NaOH Solution prep_base->add_ketone_base stir_initial Stir for 15 min at RT add_ketone_base->stir_initial stir_initial->add_aldehyde stir_reaction Stir at RT for 8-12h add_aldehyde->stir_reaction monitor Monitor by TLC stir_reaction->monitor pour_ice Pour Reaction Mixture into Ice-Cold Water monitor->pour_ice precipitate Stir to Precipitate Product pour_ice->precipitate filtrate Filter Crude Product precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize by NMR, IR, MS dry->characterize

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyridine-based chalcones.

Detailed Experimental Protocol

This protocol describes a general procedure for the Claisen-Schmidt condensation between this compound and a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, etc.) (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactants:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable amount of 95% ethanol (approximately 15-20 mL per gram of aldehyde).

    • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

    • In another beaker, dissolve the substituted acetophenone (1.1 eq) in a minimal amount of 95% ethanol.

  • Reaction Setup:

    • To the ethanolic solution of this compound, add the aqueous sodium hydroxide solution.

    • Cool the mixture in an ice bath with continuous stirring.

    • Add the ethanolic solution of the substituted acetophenone dropwise to the reaction mixture over a period of 15-20 minutes.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

    • The reaction is typically stirred for 8-12 hours, or until TLC analysis indicates the consumption of the limiting reactant.[10] The formation of a precipitate is often an indication of product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

    • Stir the mixture for 15-30 minutes to ensure complete precipitation of the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

    • Dry the purified product under vacuum.

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Signaling Pathway Diagram

While a specific signaling pathway for these novel chalcones is yet to be elucidated, many chalcone derivatives are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. A common mechanism involves the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_nucleus Nuclear Events Chalcone Imidazo[1,2-a]pyridine Chalcone IKK IKK Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

This application note provides a standardized and adaptable protocol for the synthesis of novel chalcones bearing the imidazo[1,2-a]pyridine moiety. The described Claisen-Schmidt condensation offers a straightforward and efficient route to these promising compounds. The detailed methodology and representative data will be valuable for researchers in medicinal chemistry and drug development aiming to explore this chemical space for new therapeutic agents. Further biological evaluation of the synthesized compounds is warranted to determine their potential as drug candidates.

References

Application Notes and Protocols for Visible Light-Induced C-H Functionalization of Imidazo[1,2-A]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, a critical scaffold in medicinal chemistry. The methodologies presented leverage green and sustainable photochemical strategies to introduce valuable functional groups at the C-3 position of the imidazo[1,2-a]pyridine core. The following sections detail protocols for C-3 arylation, aminoalkylation, and thiocyanation, offering a versatile toolkit for the derivatization of this important heterocycle.

C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Diazonium Salts

This protocol describes a visible-light-mediated, transition-metal-free C-3 arylation of imidazo[1,2-a]pyridines using chlorophyll as a natural and environmentally benign photocatalyst.[1] The reaction proceeds under mild conditions at ambient temperature, providing a green alternative to traditional metal-catalyzed cross-coupling reactions.

Quantitative Data Summary
EntryImidazo[1,2-a]pyridineAryl Diazonium SaltYield (%)
12-phenylimidazo[1,2-a]pyridine4-methoxybenzenediazonium tetrafluoroborate85
22-phenylimidazo[1,2-a]pyridine4-nitrobenzenediazonium tetrafluoroborate78
32-(4-chlorophenyl)imidazo[1,2-a]pyridinebenzenediazonium tetrafluoroborate82
42-(p-tolyl)imidazo[1,2-a]pyridine4-fluorobenzenediazonium tetrafluoroborate88
52-phenylimidazo[1,2-a]pyridine2-methylbenzenediazonium tetrafluoroborate75
Experimental Protocol

A mixture of the respective imidazo[1,2-a]pyridine (0.5 mmol), aryl diazonium salt (0.6 mmol), and chlorophyll (5 mol%) in acetonitrile (5 mL) was stirred in a sealed tube. The reaction mixture was then irradiated with a 15 W blue LED lamp at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to afford the desired 3-aryl-imidazo[1,2-a]pyridine derivative.

Reaction Mechanism

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and C-C Coupling Chl Chlorophyll Chl_star Chlorophyll* Chl->Chl_star Visible Light Chl_radical Chlorophyll•+ Chl_star->Chl_radical SET Ar_radical Ar• Chl_star->Ar_radical Ar-N₂⁺ Chl_radical->Chl SET IMP_radical_cation IMP•+ ArN2 Ar-N₂⁺ ArN2->Ar_radical -N₂ Intermediate Arylated Radical Cation Ar_radical->Intermediate IMP IMP Imidazo[1,2-a]pyridine IMP->IMP_radical_cation SET to Chl•+ Product 3-Arylimidazo[1,2-a]pyridine Intermediate->Product -H⁺

Caption: Proposed mechanism for chlorophyll-photocatalyzed C-3 arylation.

Photocatalyst-Free C-3 Aminoalkylation of Imidazo[1,2-a]pyridines

This protocol details a novel and green visible-light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines.[2] This method is advantageous as it proceeds without the need for an external photocatalyst or additives, relying on the inherent photochemical reactivity of the starting materials.

Quantitative Data Summary
EntryImidazo[1,2-a]pyridineN-Aryl GlycineYield (%)
12-phenylimidazo[1,2-a]pyridineN-phenylglycine85
22-phenylimidazo[1,2-a]pyridineN-(4-methylphenyl)glycine92
32-(4-fluorophenyl)imidazo[1,2-a]pyridineN-phenylglycine81
42-methylimidazo[1,2-a]pyridineN-(4-chlorophenyl)glycine75
52-phenylimidazo[1,2-a]pyridineN-(4-methoxyphenyl)glycine88
Experimental Protocol

In a 10 mL oven-dried Schlenk tube, imidazo[1,2-a]pyridine (0.2 mmol), N-aryl glycine (0.4 mmol), and DMSO (2.0 mL) were combined. The tube was sealed and the mixture was stirred under irradiation from a 30 W blue LED strip at room temperature for 24 hours. Upon completion, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1) to give the desired product.

Experimental Workflow

G start Start reactants Combine Imidazo[1,2-a]pyridine, N-Aryl Glycine, and DMSO in a Schlenk tube start->reactants irradiate Irradiate with 30W Blue LEDs (24h, Room Temperature) reactants->irradiate workup Aqueous Workup: Dilute with H₂O, Extract with Ethyl Acetate irradiate->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for photocatalyst-free C-3 aminoalkylation.

C-3 Thiocyanation of Imidazo[1,2-a]pyridines

This section outlines a visible-light-mediated, metal-free process for the C-3 thiocyanation of imidazo[1,2-a]pyridines using Eosin Y as a photoredox catalyst and ammonium thiocyanate (NH₄SCN) as the thiocyanate source.[3] The reaction is performed under an ambient air atmosphere at room temperature, highlighting its operational simplicity and green credentials.

Quantitative Data Summary
EntryImidazo[1,2-a]pyridineYield (%)
12-phenylimidazo[1,2-a]pyridine92
22-(4-methoxyphenyl)imidazo[1,2-a]pyridine88
32-(4-bromophenyl)imidazo[1,2-a]pyridine85
42-methylimidazo[1,2-a]pyridine78
52-phenyl-7-methylimidazo[1,2-a]pyridine95
Experimental Protocol

A mixture of imidazo[1,2-a]pyridine (0.5 mmol), NH₄SCN (1.0 mmol), and Eosin Y (2 mol%) in CH₃CN (2 mL) was taken in a round-bottom flask. The flask was fitted with a balloon and the mixture was stirred under the irradiation of a 23 W CFL lamp at room temperature for 10 hours. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then subjected to column chromatography over silica gel (60-120 mesh) using petroleum ether/ethyl acetate (9:1) as the eluent to afford the pure product.

Reaction Mechanism

G cluster_0 Eosin Y Photocatalytic Cycle cluster_1 Thiocyanation Pathway EY Eosin Y EY_star Eosin Y* EY->EY_star Visible Light EY_radical_anion Eosin Y•⁻ EY_star->EY_radical_anion SET from SCN⁻ EY_radical_anion->EY SET to O₂ O2_radical_anion O₂•⁻ EY_radical_anion->O2_radical_anion SCN_anion SCN⁻ SCN_radical SCN• SCN_anion->SCN_radical SET to Eosin Y* Radical_Adduct Radical Adduct SCN_radical->Radical_Adduct + IMP IMP Imidazo[1,2-a]pyridine Product 3-Thiocyanato-imidazo[1,2-a]pyridine Radical_Adduct->Product Oxidation, -H⁺ O2 O₂

Caption: Proposed mechanism for Eosin Y-catalyzed C-3 thiocyanation.

References

Application Notes and Protocols for the Use of Imidazo[1,2-A]pyridine-7-carbaldehyde in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides detailed application notes and protocols for the utilization of Imidazo[1,2-a]pyridine-7-carbaldehyde as a versatile starting material for the synthesis of novel antimicrobial agents.

While specific antimicrobial data for derivatives of this compound are not extensively available in the current literature, this guide leverages established synthetic methodologies and antimicrobial screening data from analogous imidazo[1,2-a]pyridine derivatives, particularly those derived from the 2- and 3-carbaldehyde or acetyl isomers. These protocols provide a robust framework for the design, synthesis, and evaluation of new antimicrobial candidates based on the this compound scaffold.

Key Synthetic Pathways

This compound is an excellent precursor for the synthesis of various classes of compounds, most notably chalcones and Schiff bases, which are known to possess significant antimicrobial activities.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde (this compound) and a ketone (various substituted acetophenones) in the presence of a base.

G A Imidazo[1,2-a]pyridine- 7-carbaldehyde D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) C->D E Imidazo[1,2-a]pyridine-based Chalcone Derivative D->E F Antimicrobial Screening E->F

General workflow for the synthesis of antimicrobial chalcones.
Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation of an aldehyde (this compound) with a primary amine.

G A Imidazo[1,2-a]pyridine- 7-carbaldehyde D Condensation Reaction A->D B Primary Amine (Aromatic or Aliphatic) B->D C Solvent (e.g., Ethanol) with Acid Catalyst (optional) C->D E Imidazo[1,2-a]pyridine-based Schiff Base Derivative D->E F Antimicrobial Screening E->F

General workflow for the synthesis of antimicrobial Schiff bases.

Antimicrobial Activity Data (Based on Analogous Compounds)

The following tables summarize the antimicrobial activity of chalcone and Schiff base derivatives of imidazo[1,2-a]pyridines reported in the literature. This data can be used as a benchmark for newly synthesized compounds from the 7-carbaldehyde isomer.

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Chalcone Analogs

Compound IDR-group on Phenyl RingTest OrganismMIC (µg/mL)Reference
Chalcone 14-ClStaphylococcus aureus6.25[1]
Chalcone 24-OCH₃Staphylococcus aureus3.125[1]
Chalcone 34-NO₂Escherichia coli12.5[2]
Chalcone 42,4-diClPseudomonas aeruginosa25[2]

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Chalcone Analogs

Compound IDR-group on Phenyl RingTest OrganismMIC (µM)Reference
Chalcone AUnsubstitutedAspergillus fumigatus47.65[3]
Chalcone B4-ClCandida albicans<300[4]
Chalcone C4-N(CH₃)₂Candida albicans41.92[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-7-yl Chalcones

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15-20 mL) in a round bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of KOH or NaOH (1.5 mmol) in water or ethanol to the reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-7-yl Schiff Bases

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the primary amine (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure Schiff base.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth/medium in a 96-well plate to obtain a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Putative Mechanism of Action

The antimicrobial mechanism of action for imidazo[1,2-a]pyridine derivatives can be diverse. For antitubercular agents, a key target has been identified as QcrB, a subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[5] For other bacteria and fungi, potential mechanisms may involve the inhibition of other essential enzymes or disruption of cell membrane integrity. The aldehyde and subsequent chalcone or Schiff base functionalities can participate in various interactions with biological targets.

G A Imidazo[1,2-a]pyridine Derivative B Bacterial/Fungal Cell A->B C Target Enzyme (e.g., QcrB, DHFR) B->C D Cellular Respiration C->D inhibits E DNA Synthesis C->E inhibits F Inhibition of Essential Cellular Processes D->F E->F G Cell Death or Growth Inhibition F->G

Hypothetical signaling pathway for antimicrobial action.

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel antimicrobial agents. The synthetic protocols and structure-activity relationships derived from analogous imidazo[1,2-a]pyridine derivatives provide a solid foundation for initiating new drug discovery programs based on this scaffold. The synthesis of chalcone and Schiff base libraries from this compound, followed by systematic antimicrobial screening, is a viable strategy for identifying new lead compounds in the fight against infectious diseases.

References

Application Notes and Protocols: Docking Studies of Imidazo[1,2-A]pyridine-7-carbaldehyde with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational docking studies of Imidazo[1,2-A]pyridine-7-carbaldehyde and its derivatives with various therapeutically relevant protein targets. This document includes summaries of quantitative data, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways and experimental workflows. While specific docking data for this compound is limited in the current literature, the protocols and data presented for structurally related derivatives offer a strong foundation for initiating novel research in this area.

Introduction to Imidazo[1,2-A]pyridines in Drug Discovery

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The aldehyde group at the 7-position of the Imidazo[1,2-A]pyridine ring serves as a versatile synthetic handle for the generation of diverse chemical libraries, making this compound a valuable starting material for drug discovery campaigns. Molecular docking studies are crucial in this process, providing insights into the potential binding modes and affinities of these compounds with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.

Target Proteins for Imidazo[1,2-A]pyridine Derivatives

Docking studies have explored the interaction of Imidazo[1,2-A]pyridine derivatives with a range of protein targets implicated in various diseases. This section summarizes the key targets and the rationale for their selection.

  • Oncology Targets:

    • KRAS G12C: A mutant protein commonly found in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. Covalent inhibitors targeting the mutant cysteine have shown clinical success.[4]

    • Protein Kinases (DYRK1A, CLK1, MARK4): These enzymes are involved in cell cycle regulation, signaling, and microtubule dynamics. Their dysregulation is a hallmark of many cancers.[1][5][6]

    • Oxidoreductase: A key enzyme in breast cancer progression.[7][8]

    • Leukotriene A4 Hydrolase (LTA4H): Implicated in inflammation and cancer.[9][10]

  • Infectious Disease Targets (Mycobacterium tuberculosis):

    • ATP Synthase: Essential for energy production in the bacterium.[11][12]

    • QcrB (Cytochrome b subunit): A component of the electron transport chain, crucial for cellular respiration.[12][13][14]

Quantitative Docking Data Summary

The following tables summarize the quantitative data from docking studies of various Imidazo[1,2-A]pyridine derivatives with the aforementioned target proteins. It is important to note that these results are for derivatives and not specifically for this compound.

Table 1: Docking Scores and Binding Affinities of Imidazo[1,2-A]pyridine Derivatives against Cancer-Related Targets

Derivative ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Imidazo[1,2-a]pyridine HybridsLTA4H-11.237 (S score)N/A[9][10]
Phenothiazine-containing Imidazo[1,2-a]pyridinesMARK4-8.1 to -10.4N/A[6]
2-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivativeOxidoreductase-9.207N/A[7][8]
Various Imidazo[1,2-a]pyridinesDYRK1AN/A2.6[1][5][15]
Various Imidazo[1,2-a]pyridinesCLK1N/A0.7[1][5][15]
Covalent Imidazo[1,2-a]pyridineKRAS G12CN/APotent Inhibition[4]

Table 2: Docking Scores and Inhibitory Concentrations of Imidazo[1,2-A]pyridine Derivatives against Mycobacterium tuberculosis Targets

Derivative ClassTarget ProteinDocking Score (kcal/mol)MIC (µM)IC50 (µM)Reference
Indolo-imidazo[1,2-a]pyridinesQcrBSimilar to Q203N/AN/A[16]
Imidazo[1,2-a]pyridine amidesQcrBN/A0.03 - 5.0N/A[13][14]
Imidazo[1,2-a]pyridine ethersATP Synthase-9.82<0.5<0.02[11][12]

Experimental Protocols for Molecular Docking

This section provides detailed, generalized protocols for performing molecular docking studies with this compound or its derivatives using common software packages.

General Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study.

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) C Grid Box Generation (Define Binding Site) A->C B Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) D Docking Algorithm (Conformational Search) B->D C->D E Scoring and Ranking (Binding Energy Estimation) D->E F Pose Analysis (Interaction Visualization) E->F G KRAS G12C Signaling Pathway RTK RTK (e.g., EGFR) GRB2 GRB2/SOS1 RTK->GRB2 KRAS_GDP KRAS G12C-GDP (Inactive) GRB2->KRAS_GDP GTP loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->KRAS_GTP Inhibition G DYRK1A/CLK1 Signaling Pathway DYRK1A DYRK1A APP APP DYRK1A->APP Phosphorylation Tau Tau DYRK1A->Tau Phosphorylation CLK1 CLK1 SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylation Hyperphosphorylation Hyperphosphorylation APP->Hyperphosphorylation Tau->Hyperphosphorylation Alternative_Splicing Alternative Splicing SR_Proteins->Alternative_Splicing Alternative_Splicing->Tau Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylation->Neurofibrillary_Tangles Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->DYRK1A Inhibition Inhibitor->CLK1 Inhibition G LTA4H Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX/FLAP Arachidonic_Acid->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4H LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1_R BLT1 Receptor LTB4->BLT1_R Inflammation Inflammation, Chemotaxis BLT1_R->Inflammation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->LTA4H Inhibition G Mycobacterium tuberculosis Oxidative Phosphorylation ETC Electron Transport Chain QcrB QcrB (Complex III) ETC->QcrB Proton_Gradient Proton Gradient QcrB->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor_QcrB Imidazo[1,2-a]pyridine (QcrB Inhibitor) Inhibitor_QcrB->QcrB Inhibition Inhibitor_ATPS Imidazo[1,2-a]pyridine (ATP Synthase Inhibitor) Inhibitor_ATPS->ATP_Synthase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for introducing a formyl group onto the imidazo[1,2-a]pyridine scaffold is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yield: Achieving a high yield of the desired product can be difficult.

  • Poor Regioselectivity: The Vilsmeier-Haack reaction can produce a mixture of isomers, with formylation also commonly occurring at the C3 position.[4] Controlling the reaction to favor the C7 isomer is crucial.

  • Side Reactions: The formation of byproducts, such as chlorinated impurities, can complicate purification and reduce the overall yield.

  • Purification Difficulties: Separating the desired C7-carbaldehyde from other isomers and byproducts can be challenging.

Q3: How can I improve the regioselectivity of the Vilsmeier-Haack reaction to favor the 7-position?

A3: Achieving high regioselectivity for the C7 position is a key aspect of optimizing this synthesis. The electronic properties of the imidazo[1,2-a]pyridine ring direct the electrophilic substitution. While the C3 position is often the most reactive, the presence of substituents on the ring can influence the position of formylation. For unsubstituted imidazo[1,2-a]pyridine, formylation typically occurs at the C3 position. To achieve formylation at the C7 position, it is often necessary to have a substituent at the C2 position, which can electronically and sterically direct the incoming formyl group. Further optimization of reaction conditions, such as temperature and the nature of the Vilsmeier reagent, can also influence the isomeric ratio.

Q4: What are the biological and pharmacological applications of Imidazo[1,2-a]pyridine derivatives?

A4: Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. They are investigated for their potential as anti-cancer, anti-inflammatory, anti-viral, and anti-microbial agents. Several drugs containing this scaffold are commercially available for treating conditions like insomnia and anxiety.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure that the phosphorus oxychloride (POCl₃) and DMF are fresh and anhydrous. The Vilsmeier reagent is moisture-sensitive. Prepare the reagent in situ just before use.
Low Reactivity of the Starting Material Confirm the purity of your starting imidazo[1,2-a]pyridine derivative. The presence of deactivating groups on the pyridine ring can hinder the electrophilic substitution.
Suboptimal Reaction Temperature The Vilsmeier-Haack reaction is temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to decomposition and byproduct formation. Experiment with a temperature range, typically between 0°C and 100°C, to find the optimal condition for your specific substrate.
Incorrect Stoichiometry The molar ratio of the imidazo[1,2-a]pyridine to the Vilsmeier reagent is critical. An excess of the reagent can lead to di-formylation or other side reactions, while an insufficient amount will result in incomplete conversion. A typical starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents).
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
Possible Cause Suggested Solution
Inherent Reactivity of the Imidazo[1,2-a]pyridine Ring The C3 position is often the most electronically rich and sterically accessible, leading to the formation of the 3-formyl isomer as a major byproduct.[4]
Reaction Conditions Favoring C3 Formylation Lower reaction temperatures can sometimes improve selectivity. The choice of solvent can also play a role; common solvents include dichloroethane or an excess of DMF.
Nature of the Substituent at C2 The electronic and steric nature of the substituent at the C2 position can significantly influence the regioselectivity. Electron-donating groups can activate the ring, while bulky groups can sterically hinder the C3 position, potentially favoring formylation at C7.
Problem 3: Presence of Impurities and Byproducts
Possible Cause Suggested Solution
Chlorinated Byproducts This can occur if the reaction is carried out at high temperatures for extended periods. Minimize the reaction time and maintain the lowest effective temperature.
Di-formylated Products An excess of the Vilsmeier reagent can lead to the formation of di-formylated products. Carefully control the stoichiometry of the reagents.
Starting Material Contamination Ensure the starting imidazo[1,2-a]pyridine is pure, as impurities can lead to undesired side reactions.
Incomplete Hydrolysis The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the workup. Ensure complete hydrolysis by treating the reaction mixture with an aqueous base (e.g., sodium acetate, sodium bicarbonate) and stirring for a sufficient time.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Imidazo[1,2-a]pyridine (Starting Material)

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoketone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Dissolve the substituted 2-aminopyridine and a slight excess of the α-bromoketone in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Vilsmeier-Haack Formylation of 2-Substituted Imidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates to maximize the yield of the 7-carbaldehyde isomer.

Materials:

  • 2-Substituted Imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium acetate or Sodium bicarbonate

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried flask under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30-60 minutes at room temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve the 2-substituted imidazo[1,2-a]pyridine in an anhydrous solvent (e.g., DCE or DCM) and cool it in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 40-80°C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding an aqueous solution of sodium acetate or sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers and other impurities.

Quantitative Data

The yield of this compound is highly dependent on the specific substrate and reaction conditions. The following table provides a general overview of how different parameters can affect the outcome of the Vilsmeier-Haack reaction.

Parameter Condition Expected Outcome on Yield of 7-Carbaldehyde Potential Issues
Temperature Low (0-25°C)May be too slow for less reactive substrates.Incomplete reaction.
Moderate (40-60°C)Often a good starting point for optimization.
High (80-100°C)Can increase reaction rate but may lead to lower selectivity and byproduct formation.Increased side reactions, decomposition.
POCl₃:DMF Ratio 1:1Standard ratio for Vilsmeier reagent formation.
Excess POCl₃Can lead to a more reactive reagent, but also potential for side reactions.Increased byproduct formation.
Vilsmeier Reagent:Substrate Ratio 1.1 - 1.5 : 1Generally recommended to ensure complete conversion of the starting material.
> 2 : 1Increases the risk of di-formylation and other side reactions.Lower yield of mono-formylated product.
Solvent Dichloroethane (DCE)Common solvent, allows for a good temperature range.
Dichloromethane (DCM)Lower boiling point, suitable for reactions at or below room temperature.
Excess DMFCan serve as both reagent and solvent.Can complicate workup.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_formylation Vilsmeier-Haack Formylation cluster_workup Workup and Purification cluster_analysis Analysis and Troubleshooting start_mat 2-Aminopyridine + α-Haloketone synthesis Condensation Reaction start_mat->synthesis product_start 2-Substituted Imidazo[1,2-a]pyridine synthesis->product_start formylation Electrophilic Substitution product_start->formylation vilsmeier POCl₃ + DMF (Vilsmeier Reagent) vilsmeier->formylation hydrolysis Aqueous Hydrolysis formylation->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Column Chromatography extraction->purification analysis Yield and Purity Analysis (NMR, LC-MS) purification->analysis final_product This compound purification->final_product troubleshooting Troubleshooting analysis->troubleshooting Low Yield or Impurities troubleshooting->formylation Optimize Conditions

Caption: A general workflow for the synthesis of this compound.

Signaling Pathway: PI3K/Akt/mTOR

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Signaling Pathway: STAT3/NF-κB

Certain Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK IKK IKK CytokineReceptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates Inflammation Inflammation (iNOS, COX-2) STAT3->Inflammation translocation to nucleus NFkB NF-κB NFkB->Inflammation translocation to nucleus IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of Imidazo[1,2-a]pyridine-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are silica gel column chromatography, recrystallization, and purification via sodium bisulfite adduct formation. The choice of method depends on the nature and quantity of impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A2: Common impurities may include unreacted Imidazo[1,2-a]pyridine, residual Vilsmeier reagent (or its decomposition products), and potentially over-formylated or regioisomeric byproducts. The workup procedure should be designed to remove most of the Vilsmeier reagent byproducts.[1][2][3][4][5]

Q3: My purified this compound is unstable and changes color over time. What could be the cause?

A3: Aromatic aldehydes can be susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of the corresponding carboxylic acid. This can cause discoloration and the appearance of new spots on a TLC plate. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q4: Can I use basic alumina for column chromatography of this compound?

A4: While silica gel is more common, basic alumina can sometimes be used for the purification of aromatic aldehydes, as it can help to remove acidic impurities.[6] However, the basicity of the alumina might also catalyze unwanted reactions, so it should be used with caution and tested on a small scale first.

Q5: Is it possible to remove unreacted starting material without using column chromatography?

A5: If the starting material has significantly different solubility properties, a carefully chosen recrystallization solvent might selectively crystallize the desired product, leaving the starting material in the mother liquor. Alternatively, if the starting material is more basic, an acidic wash during the workup could help to remove it.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the product from an impurity. Incorrect mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase is a mixture of hexanes and ethyl acetate.[7] Try a gradient elution to improve separation.
Co-elution of the product with a non-polar impurity.If the impurity is significantly less polar, start with a less polar solvent system to elute the impurity first, then increase the polarity to elute the product.
Product is streaking on the column/TLC.The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the silica gel. Try adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (if the compound is basic) to the mobile phase.
Low recovery of the product from the column. The product is too strongly adsorbed to the silica gel.Use a more polar eluent to wash the column. In some cases, flushing the column with a solvent mixture containing a small percentage of methanol may be necessary.
The product is unstable on silica gel.Minimize the time the compound spends on the column by running the chromatography as quickly as possible. If instability is a major issue, consider alternative purification methods like recrystallization.
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound, even at elevated temperatures.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is too high, causing the compound to melt.Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, add a co-solvent in which the compound is insoluble to induce precipitation.
The resulting crystals are impure. The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Purification via Sodium Bisulfite Adduct
Problem Possible Cause(s) Solution(s)
Low yield of the precipitated bisulfite adduct. The aldehyde is sterically hindered, reducing its reactivity with bisulfite. The sodium bisulfite solution is not fresh or saturated.Increase the reaction time and ensure vigorous shaking to maximize contact between the aldehyde and the bisulfite solution.[9] Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[10][11]
The bisulfite adduct is soluble in the aqueous layer and does not precipitate. This is common for some aldehydes.Proceed with the extraction. The adduct will be in the aqueous phase, allowing for separation from non-aldehydic impurities in the organic layer.[9][11]
Difficulty in regenerating the aldehyde from the adduct. The pH is not sufficiently basic to reverse the reaction.Add a strong base, such as 50% sodium hydroxide, dropwise while monitoring the pH to ensure it reaches a high level (e.g., pH 12) to effectively regenerate the aldehyde.[9][10]
Decomposition of the product during regeneration. The aldehyde is sensitive to strongly basic conditions.Perform the basification at a low temperature and extract the regenerated aldehyde into an organic solvent immediately to minimize its exposure to the basic aqueous solution.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the desired compound.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Potential solvents include ethanol/water mixtures or acetonitrile.[12][13]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol for Purification via Sodium Bisulfite Adduct
  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol or THF.[9] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[10][11]

  • Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde will move into the aqueous layer, while non-aldehydic impurities will remain in the organic layer.[9][11]

  • Separation: Separate the aqueous and organic layers.

  • Aldehyde Regeneration: To the aqueous layer containing the adduct, add an organic solvent for extraction (e.g., ethyl acetate). Slowly add a strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12) to regenerate the aldehyde.[9][10]

  • Final Extraction and Isolation: The regenerated aldehyde will be extracted into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Method crude Crude Product tlc TLC Analysis crude->tlc decision Impurities Identified? tlc->decision col_chrom Column Chromatography decision->col_chrom Multiple/ Close Spots recryst Recrystallization decision->recryst Single Major/ Different Polarity bisulfite Bisulfite Adduct Formation decision->bisulfite Non-Aldehydic Impurities pure_product Pure Product col_chrom->pure_product recryst->pure_product bisulfite->pure_product

Caption: A decision-making workflow for selecting a purification method.

troubleshooting_workflow cluster_issues Identified Issues cluster_solutions Potential Solutions start Purification Attempted check_purity Check Purity (TLC/NMR) start->check_purity low_yield Low Yield check_purity->low_yield Low Mass impure Product Impure check_purity->impure Multiple Spots/ Peaks no_product No Product Recovered check_purity->no_product No Mass optimize_solvent Optimize Solvent System/ Recrystallization Solvent low_yield->optimize_solvent impure->optimize_solvent check_stability Check Compound Stability on Stationary Phase no_product->check_stability adjust_ph Adjust pH during Workup/Extraction no_product->adjust_ph rerun_purification Re-run Purification with Modified Conditions optimize_solvent->rerun_purification check_stability->rerun_purification adjust_ph->rerun_purification

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-A]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Imidazo[1,2-a]pyridine derivatives during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyridine derivative is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?

A1: When precipitation of your Imidazo[1,2-a]pyridine derivative is observed, a systematic approach is crucial. First, verify the final concentration of your compound in the assay, as it may be exceeding its aqueous solubility limit.[1] It's also important to assess your stock solution preparation, as issues like precipitation in the stock can lead to inaccurate concentrations in the final assay.[2] Finally, evaluate the composition of your assay buffer, paying close attention to pH, as this can significantly influence the solubility of your compound.[1][3][4]

Q2: How can I determine the solubility of my Imidazo[1,2-a]pyridine derivative in a specific buffer?

A2: To determine the solubility of your compound, you can perform either a kinetic or a thermodynamic solubility assay.

  • Kinetic Solubility Assays: These are high-throughput methods often used in early drug discovery.[5][6] They typically involve adding a concentrated DMSO stock solution of the compound to the aqueous buffer and detecting precipitation, often by nephelometry (light scattering) or UV spectroscopy after filtration.[7][8][9]

  • Thermodynamic Solubility Assays: This method determines the equilibrium solubility of a compound and is considered the "true solubility."[6] It involves suspending an excess of the solid compound in the buffer and shaking it until equilibrium is reached (typically 24 hours or more), followed by quantification of the dissolved compound.[5][7]

Q3: What are the common formulation strategies to enhance the solubility of Imidazo[1,2-a]pyridine derivatives for in vitro assays?

A3: Several strategies can be employed to improve the solubility of your compound in assay media. These include:

  • pH Adjustment: Since a majority of drugs are basic or acidic, modifying the pH of the buffer can significantly increase solubility.[10] For basic compounds like many Imidazo[1,2-a]pyridines, a lower pH can improve solubility.

  • Use of Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be added to the assay buffer to increase the solubility of hydrophobic compounds.[10][11] However, the concentration of the co-solvent must be carefully optimized to avoid affecting the biological assay.

  • Incorporation of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11] Non-ionic surfactants like Tween 80 or Triton X-100 are commonly used in biological assays.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with poorly soluble molecules, enhancing their solubility in aqueous solutions.[12]

Troubleshooting Guides

Problem: Compound Precipitation Observed During Serial Dilution in Assay Buffer

This is a common issue when preparing different concentrations of a compound for dose-response curves.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Check DMSO Stock Solution for Precipitate start->check_stock stock_ok Stock is Clear check_stock->stock_ok re_dissolve Re-dissolve Stock (Vortex, Gentle Heat) stock_ok->re_dissolve Precipitate Present check_dilution Review Dilution Protocol stock_ok->check_dilution No Precipitate prepare_fresh Prepare Fresh Stock Solution re_dissolve->prepare_fresh direct_dilution Dilute Directly into Assay Media? check_dilution->direct_dilution recommend_direct Modify Protocol: Dilute DMSO Stock Directly into Final Assay Volume direct_dilution->recommend_direct No optimize_cosolvent Optimize Co-solvent Concentration direct_dilution->optimize_cosolvent Yes yes_direct Yes no_direct No (Intermediate Aqueous Dilution) end Precipitation Resolved recommend_direct->end increase_cosolvent Increase Co-solvent % (e.g., DMSO) if Assay Tolerates optimize_cosolvent->increase_cosolvent add_surfactant Incorporate a Surfactant increase_cosolvent->add_surfactant select_surfactant Add Low Concentration of Non-ionic Surfactant (e.g., 0.01% Tween-20) add_surfactant->select_surfactant select_surfactant->end

Caption: Troubleshooting workflow for compound precipitation during serial dilution.

Problem: Low or Inconsistent Activity in a Cell-Based Assay, Suspected Solubility Issue

Poor solubility can lead to an underestimation of a compound's true potency.

Logical Relationship for Addressing Suspected Solubility Issues in Cell-Based Assays:

G start Inconsistent/Low Activity solubility_assay Perform Kinetic Solubility Assay in Cell Culture Medium start->solubility_assay compare Compare Solubility Limit to Assay Concentrations solubility_assay->compare solubility_ok Solubility > Highest Assay Conc. compare->solubility_ok Sufficient solubility_bad Solubility < Highest Assay Conc. compare->solubility_bad Insufficient investigate_other Investigate Other Factors (e.g., Cell Health, Compound Stability) solubility_ok->investigate_other reformulate Implement Formulation Strategy solubility_bad->reformulate options Co-solvent Surfactant Cyclodextrin reformulate->options retest Re-test in Cell-Based Assay options->retest end Consistent Activity Observed retest->end

Caption: Logical steps to address suspected solubility issues in cell-based assays.

Data Presentation

Table 1: Comparison of Common Solubilizing Excipients for In Vitro Assays

Excipient ClassExamplesTypical Starting ConcentrationAdvantagesPotential Disadvantages
Co-solvents DMSO, Ethanol, PEG 4000.1 - 2% (v/v)Easy to use, effective for many compounds.[10]Can affect enzyme activity or cell viability at higher concentrations.[3]
Surfactants Tween 80, Triton X-1000.005 - 0.1% (v/v)Effective at low concentrations, can stabilize proteins.[10]May interfere with some assay readouts or be toxic to cells above the critical micelle concentration.[3]
Cyclodextrins HP-β-CD, SBE-β-CD1 - 10 mMLow cytotoxicity, can improve bioavailability.[10][12]Can be expensive, may not be effective for all compounds.

Experimental Protocols

Protocol: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the concentration at which an Imidazo[1,2-a]pyridine derivative begins to precipitate in a chosen assay buffer.[1]

Materials:

  • 10 mM stock solution of the Imidazo[1,2-a]pyridine derivative in 100% DMSO.

  • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).

  • Clear, flat-bottom 96-well microplate.

  • Multichannel pipette.

  • Plate reader with nephelometry (light scattering) capability.

Method:

  • Prepare Compound Plate: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate.[1]

  • Prepare Assay Plate: Add 98 µL of the assay buffer to the wells of a new 96-well plate.[1]

  • Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the corresponding wells of the assay plate. This creates a 1:50 dilution.[1]

  • Mix and Incubate: Mix immediately by gentle orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.[1]

  • Measurement: Read the plate using a nephelometer to measure the intensity of light scattered by any suspended particles.[1]

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline.[1]

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to modulate various signaling pathways in cancer and inflammatory diseases.

Diagram: Simplified STAT3/NF-κB Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Derivatives

Some Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[13]

G Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 IKK IKK Receptor->IKK pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2) IP Imidazo[1,2-a]pyridine Derivative IP->pSTAT3 IP->NFkB

Caption: Inhibition of STAT3 and NF-κB pathways by Imidazo[1,2-a]pyridine derivatives.

Diagram: Simplified AKT/mTOR Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Derivatives

Certain Imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR pathway, which is crucial for cell survival and proliferation in cancer.[14]

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP Imidazo[1,2-a]pyridine Derivative IP->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

References

Side reaction products in the formylation of Imidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reaction products encountered during the formylation of Imidazo[1,2-a]pyridine, primarily focusing on the Vilsmeier-Haack reaction. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate the formation of unwanted byproducts in their experiments.

Troubleshooting Guide

This guide addresses common issues observed during the formylation of Imidazo[1,2-a]pyridine, offering potential causes and actionable solutions to optimize the reaction for the desired 3-formyl product.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 3-Formyl Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition: Harsh reaction conditions (high temperature, prolonged reaction time) may lead to the degradation of the starting material or product. 3. Poor Quality Reagents: Presence of moisture in DMF or old POCl₃ can deactivate the Vilsmeier reagent.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Consider a moderate increase in temperature or reaction time if the reaction is sluggish. 2. Optimize Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent and the initial addition of the substrate. The reaction can then be allowed to proceed at room temperature or with gentle heating (e.g., up to 70-80 °C), depending on the substrate's reactivity. 3. Use Anhydrous Reagents: Ensure that DMF is anhydrous and use freshly opened or properly stored POCl₃.
Formation of Di-formylated Byproducts 1. Excess Vilsmeier Reagent: A high stoichiometric ratio of the Vilsmeier reagent to the Imidazo[1,2-a]pyridine substrate. 2. High Reactivity of Substrate: Electron-donating substituents on the Imidazo[1,2-a]pyridine ring can increase its nucleophilicity, making it more susceptible to multiple formylations.1. Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent is often a good starting point to favor mono-formylation. 2. Slow Addition: Add the Vilsmeier reagent dropwise to a solution of the Imidazo[1,2-a]pyridine substrate to avoid localized high concentrations of the reagent.
Formation of Chlorinated Byproducts (e.g., 2-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde) 1. Reaction with Excess POCl₃: Under forcing conditions, phosphorus oxychloride can act as a chlorinating agent. 2. Presence of 2-Chloro-imidazo[1,2-a]pyridine Impurity: If the starting material contains the 2-chloro analog, it will also undergo formylation.1. Use Stoichiometric POCl₃: Avoid using a large excess of POCl₃. 2. Purify Starting Material: Ensure the purity of the starting Imidazo[1,2-a]pyridine by recrystallization or chromatography.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature can lead to polymerization and decomposition. 2. Impurities in Reagents: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.1. Strict Temperature Control: Maintain the recommended temperature throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent. 2. Use High-Purity Reagents: Employ purified starting materials and anhydrous solvents to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Vilsmeier-Haack formylation of Imidazo[1,2-a]pyridine?

A1: The most frequently encountered side products are di-formylated and chlorinated derivatives of Imidazo[1,2-a]pyridine. Over-formylation can lead to the introduction of a second formyl group, while the presence of excess phosphorus oxychloride under certain conditions can result in chlorination of the heterocyclic ring.

Q2: At which position does the second formylation typically occur?

A2: While formylation of the Imidazo[1,2-a]pyridine core predominantly occurs at the C3 position, a second formylation is possible on other electron-rich positions of the molecule. For instance, in 2-(2-furyl)-substituted Imidazo[1,2-a]pyridine, the second formylation occurs at the 5-position of the furan ring when an excess of the Vilsmeier reagent is used.[1] For the unsubstituted Imidazo[1,2-a]pyridine, the second formylation is less common but may occur at one of the electron-rich positions of the pyridine ring.

Q3: How can I minimize the formation of the 2-chloro-imidazo[1,2-a]pyridine-3-carbaldehyde side product?

A3: To minimize the formation of the chlorinated side product, it is crucial to use a stoichiometric amount of phosphorus oxychloride relative to dimethylformamide. Additionally, ensuring the purity of the starting Imidazo[1,2-a]pyridine is essential, as any 2-chloro-imidazo[1,2-a]pyridine impurity will also undergo formylation to yield this byproduct.

Q4: What is the Vilsmeier reagent and how is it prepared?

A4: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.

Q5: What is a typical work-up procedure for the Vilsmeier-Haack reaction?

A5: A standard work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice and water. The resulting acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, until the product precipitates or can be extracted with an organic solvent like dichloromethane or chloroform.[2]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the general effects of reaction parameters on the product distribution in the Vilsmeier-Haack formylation of a generic electron-rich heterocyclic substrate, based on common observations in the literature. Specific yields for Imidazo[1,2-a]pyridine will vary depending on the substituents.

Vilsmeier Reagent : Substrate Ratio Temperature Reaction Time Expected Major Product Expected Side Products Approximate Yield of Major Product
1.1 : 10 °C to RT1-3 hMono-formylated ProductTrace di-formylated, trace chlorinatedGood to Excellent (e.g., ~60% for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde[2])
> 2 : 1RT to 80 °C> 4 hMono- and Di-formylated MixtureChlorinated byproductVariable
1.1 : 1> 80 °CProlongedMono-formylated ProductIncreased chlorinated and decomposition productsModerate to Low

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a representative example for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[2]

Reagent Preparation (Vilsmeier Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place 1.9 g (26 mmol) of anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 4.0 g (26 mmol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature is maintained at or below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

Formylation Reaction:

  • Dissolve 10 mmol of 2-phenylimidazo[1,2-a]pyridine in a minimal amount of an anhydrous solvent (e.g., chloroform or DMF).

  • Add the solution of 2-phenylimidazo[1,2-a]pyridine portionwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 100 °C for 1 hour.[2]

Work-up and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with solid sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid (yield: ~60%).[2]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Imidazo[1,2-a]pyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Intermediate + Vilsmeier Reagent Product Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for the formylation of Imidazo[1,2-a]pyridine.

Side_Product_Formation Start Imidazo[1,2-a]pyridine Desired_Product Imidazo[1,2-a]pyridine-3-carbaldehyde Start->Desired_Product Vilsmeier-Haack (Controlled Conditions) Chloro_Product Chlorinated Product Start->Chloro_Product Excess POCl3 / High Temp. DiFormyl_Product Di-formylated Product Desired_Product->DiFormyl_Product Excess Vilsmeier Reagent

Caption: Formation pathways of common side products in the formylation of Imidazo[1,2-a]pyridine.

Troubleshooting_Workflow Start Formylation Reaction Check_Yield Low Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Optimize_Conditions Optimize: Temp, Time, Stoichiometry Check_Yield->Optimize_Conditions Yes DiFormyl Di-formylation Check_Side_Products->DiFormyl Yes Chlorination Chlorination Check_Side_Products->Chlorination Yes Success Successful Formylation Check_Side_Products->Success No Optimize_Conditions->Start Purify_Reagents Use Anhydrous/Pure Reagents Purify_Reagents->Start Reduce_Reagent Decrease Vilsmeier Reagent Ratio DiFormyl->Reduce_Reagent Control_Temp_POCl3 Control Temp & POCl3 Stoichiometry Chlorination->Control_Temp_POCl3 Reduce_Reagent->Start Control_Temp_POCl3->Start

Caption: A troubleshooting workflow for the formylation of Imidazo[1,2-a]pyridine.

References

Technical Support Center: Optimization of Imidazo[1,2-A]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine core and why?

A1: The C3 position is the most common site for functionalization on the imidazo[1,2-a]pyridine scaffold. This is due to the electron-rich nature of the C3 carbon, making it highly nucleophilic and susceptible to attack by electrophiles or radicals.[1][2] Numerous methods have been developed specifically for C-H functionalization at this position, including arylation, amination, sulfonylation, and carbonylation.[1]

Q2: Are there efficient methods for functionalizing other positions on the imidazo[1,2-a]pyridine ring?

A2: Yes, while C3 functionalization is most common, methods exist for the site-selective functionalization of other carbon atoms, including C2, C5, C6, C7, and C8.[3] These often involve transition-metal-catalyzed C-H activation or the use of pre-functionalized starting materials.[3]

Q3: What are the advantages of using visible light-induced functionalization methods?

A3: Visible light-induced methods offer a greener and more sustainable approach to imidazo[1,2-a]pyridine functionalization. They often operate under mild reaction conditions, can be performed at room temperature, and can avoid the use of harsh oxidants or expensive metal catalysts.[4] These methods have been successfully applied to a variety of transformations, including fluoroalkylation, amination, and formylation.[4]

Q4: Can imidazo[1,2-a]pyridines be functionalized without a metal catalyst?

A4: Yes, several transition-metal-free methods for the functionalization of imidazo[1,2-a]pyridines have been developed.[5] These can include catalyst-free multicomponent reactions, reactions mediated by iodine, or those utilizing ultrasound irradiation.[1][6][7] For instance, a catalyst-free, three-component reaction has been developed for the C3-functionalization using glyoxylic acid and a boronic acid.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Functionalized Product
Possible Cause Troubleshooting Step
Incorrect Catalyst or Catalyst Inactivity - Verify the correct catalyst and its loading. For copper-catalyzed reactions, CuBr has been shown to be effective.[8] For palladium-catalyzed reactions, PdCl2 has demonstrated good results.[9] - Ensure the catalyst is not deactivated. Use fresh catalyst if necessary.
Suboptimal Solvent - The choice of solvent can significantly impact yield. For many reactions, polar aprotic solvents like DMF or DMSO are effective.[1][8] However, for some syntheses, greener solvents like ethanol or even water can be used.[6][10] Conduct a solvent screen to determine the optimal choice for your specific reaction.
Inappropriate Reaction Temperature - Temperature plays a crucial role. While some reactions proceed at room temperature, others require heating.[2][6] For instance, a copper-catalyzed synthesis using air as an oxidant was optimized at 80°C.[8] If no product is observed at room temperature, incrementally increase the temperature. Conversely, high temperatures can sometimes lead to decomposition, so optimization is key.
Poor Substrate Reactivity (Electronic or Steric Effects) - Electron-donating groups on the imidazo[1,2-a]pyridine ring generally lead to higher yields compared to electron-withdrawing groups.[1][8] For substrates with electron-withdrawing groups, consider using a more active catalyst or higher reaction temperatures. - Significant steric hindrance near the reaction site can impede functionalization.[8] If possible, consider a synthetic route with a less sterically hindered precursor.
Presence of Water or Oxygen (for air/moisture sensitive reactions) - If your reaction is sensitive to air or moisture, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products or Lack of Regioselectivity
Possible Cause Troubleshooting Step
Reaction Conditions Favoring Multiple Isomers - To favor C3-selectivity, which is generally the most nucleophilic position, ensure reaction conditions are not overly harsh. - For functionalization at other positions, specific directing groups or catalysts might be necessary. Review literature for site-selective methods.[3]
Side Reactions - The formation of byproducts can sometimes be suppressed by adjusting the stoichiometry of the reactants. - Lowering the reaction temperature might increase selectivity by favoring the thermodynamically more stable product.
Impure Starting Materials - Ensure the purity of your starting imidazo[1,2-a]pyridine and other reagents. Impurities can sometimes lead to unexpected side reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for C3-Arylomethylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1001210
OptimizedDMF12012Up to 90% (with base)

Table 2: Effect of Catalyst on the Synthesis of Imidazo[1,2-a]pyrazines [6]

EntryCatalyst (mol%)SolventYield (%)
1No CatalystEthanolLow
6FeCl3EthanolPoor
7I2 (5)EthanolExcellent
8I2 (5)MeOHModerate
11I2 (5)DCMLow

Table 3: Optimization of a Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines [9]

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuCl2K2CO3Toluene80<10
4PdCl2K2CO3Toluene8080
7Pd(OAc)2K2CO3Toluene8075

Experimental Protocols

1. General Procedure for Catalyst-Free C-3 Arylomethylation of Imidazo[1,2-a]pyridines [1]

A mixture of the imidazo[1,2-a]pyridine (1.0 equiv.), glyoxylic acid (1.2 equiv.), and boronic acid (1.5 equiv.) in DMF is heated at 100-120 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and the product is isolated via standard workup and purification procedures.

2. General Experimental Procedure for the Iodination of Imidazo[1,2-α]pyridines using Ultrasound [7]

In a Schlenk tube, imidazo[1,2-α]pyridine (0.20 mmol), molecular iodine (0.12 mmol), and TBHP in water (0.40 mmol) are mixed in ethanol (2.0 mL). The reaction mixture is then subjected to ultrasonic irradiation for 30 minutes. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, evaporated, and the desired product is purified.

3. Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines using Air as an Oxidant [8]

A mixture of the aminopyridine (1.0 equiv.), nitroolefin (1.2 equiv.), and CuBr (10 mol%) in DMF is stirred at 80 °C under an air atmosphere. The reaction progress is monitored by TLC. After completion, the product is isolated using appropriate workup and purification techniques.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Monitoring & Workup cluster_end Final Product start Imidazo[1,2-a]pyridine Functionalizing Agent (e.g., Boronic Acid, Halogen Source) catalyst Select Catalyst (e.g., Pd, Cu, None) start->catalyst solvent Select Solvent (e.g., DMF, EtOH) catalyst->solvent conditions Set Conditions (Temp, Time, Atmosphere) solvent->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor workup Quench & Extract monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for Imidazo[1,2-a]pyridine functionalization.

troubleshooting_workflow start Low or No Product Yield check_catalyst Check Catalyst & Loading start->check_catalyst check_solvent Screen Solvents check_catalyst->check_solvent [ Catalyst OK ] success Improved Yield check_catalyst->success [ Catalyst Issue Resolved ] check_temp Optimize Temperature check_solvent->check_temp [ Solvent OK ] check_solvent->success [ Optimal Solvent Found ] check_substrate Evaluate Substrate (Sterics/Electronics) check_temp->check_substrate [ Temp. OK ] check_temp->success [ Optimal Temp. Found ] check_substrate->success [ Substrate Issue Addressed ] reaction_pathway cluster_reactants Reactants imp Imidazo[1,2-a]pyridine intermediate_A Intermediate A (Adduct of Imidazo[1,2-a]pyridine and Glyoxylic Acid) imp->intermediate_A ga Glyoxylic Acid ga->intermediate_A ba Boronic Acid intermediate_B Intermediate B (Boronic Acid Complex) ba->intermediate_B intermediate_A->intermediate_B intermediate_C Intermediate C (Phenyl Migration) intermediate_B->intermediate_C product C3-Arylomethylated Product intermediate_C->product - CO2

References

Challenges in the scale-up synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly during scale-up operations.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose.[1][2] 2. Low Reactivity of Substrate: The imidazo[1,2-a]pyridine core may not be sufficiently electron-rich for formylation to occur efficiently. 3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[3]1. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent in situ just before use.[4] 2. Ensure the starting imidazo[1,2-a]pyridine is pure and free of electron-withdrawing groups that would deactivate the ring system. 3. While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-10 °C), the formylation step may require heating. Monitor the reaction by TLC or HPLC to determine the optimal temperature.[4][5]
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: Formylation can occur at other positions on the imidazo[1,2-a]pyridine ring, particularly at the 3-position.[6] 2. Over-formylation: Under harsh conditions, diformylation may occur.1. Control the reaction temperature carefully. Lower temperatures generally favor the thermodynamically more stable product. The stoichiometry of the Vilsmeier reagent can also influence regioselectivity. 2. Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Monitor the reaction progress closely and stop it once the desired product is formed.
Runaway Reaction/Exotherm 1. Exothermic Formation of Vilsmeier Reagent: The reaction between POCl₃ and DMF is highly exothermic.[1][2][7] 2. Thermal Instability of the Reaction Mixture: The Vilsmeier reagent and the reaction mixture itself can be thermally unstable, posing a significant hazard, especially on a large scale.[1][2][8]1. Add POCl₃ to DMF slowly and dropwise, with efficient cooling and stirring to maintain a low temperature (typically below 10 °C).[4][5] For larger scale, consider a continuous addition process. 2. Implement robust temperature control throughout the reaction. Avoid high temperatures and prolonged reaction times. Conduct a thermal hazard evaluation before scaling up.[2][8] Consider generating and consuming the Vilsmeier reagent in situ to avoid its accumulation.[8]
Difficult Product Isolation/Purification 1. Product is an oil or gummy solid: Impurities can prevent crystallization.[9] 2. Product is water-soluble: The product may have some solubility in the aqueous phase during work-up. 3. Formation of stubborn emulsions during extraction. 1. Purify a small sample by column chromatography to obtain a pure reference material. Attempt crystallization from various solvents. Recrystallization from acetonitrile has been reported for a similar compound.[10] Washing with a non-polar solvent like hexane can help remove non-polar impurities. 2. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions.[5] Salting out the aqueous layer with brine can reduce the solubility of the product. 3. Add a small amount of brine to the separatory funnel to help break the emulsion.
Low Yield on Scale-up 1. Inefficient Mixing: Poor mixing can lead to localized "hot spots" and side reactions. 2. Sub-optimal Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale. 3. Longer reaction times leading to product degradation. 1. Use appropriate agitation for the scale of the reaction. Ensure good mixing throughout the reaction vessel. 2. Optimize the addition rate of POCl₃ and the imidazo[1,2-a]pyridine substrate during a pilot run. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[11] In this specific synthesis, a substituted formamide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion known as the Vilsmeier reagent.[12] This electrophilic reagent then attacks the electron-rich imidazo[1,2-a]pyridine ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up yields the desired this compound.[12]

Q2: What are the main safety concerns when scaling up the Vilsmeier-Haack reaction?

The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃, which can lead to a runaway reaction if not properly controlled.[1][2][7] The Vilsmeier reagent itself and the reaction mixture can be thermally unstable, posing a risk of rapid temperature and pressure increases, especially at a larger scale.[1][2][8] It is crucial to have adequate cooling and to add the POCl₃ slowly to maintain a safe temperature. A thorough thermal hazard analysis is recommended before any significant scale-up.[2][8]

Q3: How can I improve the regioselectivity of the formylation to favor the 7-position?

The position of formylation on the imidazo[1,2-a]pyridine ring is influenced by both electronic and steric factors. The 3-position is often the most electronically activated. To favor formylation at the 7-position, consider the following:

  • Starting Material: The presence of substituents on the imidazo[1,2-a]pyridine ring can direct the formylation.

  • Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the Vilsmeier reagent can influence the regioselectivity. It is advisable to perform small-scale optimization studies to find the ideal conditions.

Q4: What are the common byproducts in this reaction, and how can they be minimized?

Common byproducts can include:

  • Isomeric Carbaldehydes: Formylation at other positions, such as the 3- or 5-position.

  • Unreacted Starting Material: Incomplete reaction.

  • Degradation Products: Resulting from prolonged exposure to the acidic and potentially hot reaction conditions.

To minimize these, ensure the use of high-purity reagents, optimize the reaction time and temperature through careful monitoring (TLC or HPLC), and use the appropriate stoichiometry of the Vilsmeier reagent.

Q5: What are the recommended work-up and purification procedures for large-scale synthesis?

For a large-scale work-up, the reaction mixture is typically quenched by carefully adding it to a large amount of crushed ice and water.[4][5] This is followed by neutralization with a base, such as sodium hydroxide or sodium acetate, to hydrolyze the iminium intermediate and precipitate the crude product.[4][5] The product is then extracted with a suitable organic solvent.

For purification at scale, column chromatography is often not practical. Recrystallization is the preferred method. Finding a suitable solvent system is key. For a similar compound, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, recrystallization from acetonitrile has been reported.[10] It may also be possible to purify the aldehyde via its bisulfite adduct, which can be isolated and then decomposed back to the pure aldehyde.

Experimental Protocols

General Laboratory-Scale Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and should be optimized for the specific imidazo[1,2-a]pyridine substrate.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a pale yellow to orange colored reagent should be observed.

  • Formylation: Dissolve the starting imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the imidazo[1,2-a]pyridine dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to an optimized temperature (e.g., 60-90 °C), monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) or recrystallization.

Data Presentation

Table 1: Scale-Up Parameter Comparison (Illustrative)
Parameter Lab Scale (1 g) Pilot Scale (100 g) Potential Issues on Scale-up
POCl₃ Addition Time 5-10 minutes30-60 minutesInadequate heat removal leading to temperature spikes.
Max. Internal Temp. during Addition < 10 °C< 15 °CLocalized overheating causing side reactions.
Reaction Time 2-4 hours4-8 hoursLonger reaction times may lead to product degradation.
Stirring Speed 300-500 rpm100-200 rpm (impeller)Inefficient mixing, non-homogenous reaction.
Yield 70-80%50-65%Lower yields due to side reactions and handling losses.
Purity (crude) ~90%~80%Higher levels of impurities due to less ideal conditions.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C, slow addition POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Controlled Temp. Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Reaction_Mixture Quench Quench on Ice/Water Reaction_Mixture->Quench Neutralize Neutralize (Base) Quench->Neutralize Extract Extract (Organic Solvent) Neutralize->Extract Purify Purify (Crystallization/Chromatography) Extract->Purify Product This compound Purify->Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Temp Review Temperature Control Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Workup Evaluate Work-up & Purification Start->Check_Workup Sol_Reagents Use fresh, anhydrous reagents. Prepare Vilsmeier reagent in situ. Check_Reagents->Sol_Reagents Sol_Temp Ensure slow, controlled addition of POCl3. Optimize reaction temperature. Check_Temp->Sol_Temp Sol_Mixing Improve agitation for scale. Consider baffle design. Check_Mixing->Sol_Mixing Sol_Workup Optimize extraction solvent & pH. Investigate alternative purification methods. Check_Workup->Sol_Workup End Improved Synthesis Sol_Reagents->End Sol_Temp->End Sol_Mixing->End Sol_Workup->End

References

Troubleshooting low efficacy in biological assays with Imidazo[1,2-A]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-A]pyridine compounds. The following information addresses common challenges encountered during biological assays and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Imidazo[1,2-A]pyridine compound exhibits low or inconsistent efficacy in cell-based assays. What are the primary factors to investigate?

A1: Low efficacy of Imidazo[1,2-A]pyridine compounds in biological assays can stem from several factors, ranging from the physicochemical properties of the compound to the specifics of the assay design. A logical troubleshooting workflow should be employed to identify the root cause.

  • Compound Solubility: Poor aqueous solubility is a frequent issue with heterocyclic compounds like Imidazo[1,2-A]pyridines.[1] This can lead to the compound precipitating out of solution at the desired assay concentration, resulting in a lower effective concentration and consequently, reduced biological activity.

  • Compound Stability: The stability of the compound in the assay buffer and under the experimental conditions (e.g., temperature, presence of enzymes) is critical.[2] Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.

  • Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts, leading to false positives or negatives.[3][4] This can include autofluorescence, quenching of fluorescent signals, or inhibition of reporter enzymes like luciferase.[4][5]

  • Cellular Uptake and Efflux: The compound may have poor permeability across the cell membrane or be actively transported out of the cell by efflux pumps, such as P-glycoprotein (Pgp).[6]

Q2: How can I systematically troubleshoot poor compound solubility?

A2: Addressing solubility issues is a critical first step in troubleshooting low efficacy.

  • Determine Solubility: Experimentally determine the kinetic and thermodynamic solubility of your compound in the assay buffer. Kinetic solubility reflects the concentration at which a compound, added from a DMSO stock, begins to precipitate and is often more relevant for in vitro assays.[1]

  • Modify Assay Conditions: If the compound's solubility is near the target concentration, minor adjustments to the assay protocol may suffice. This could involve the inclusion of a small percentage of serum albumin or careful optimization of the final DMSO concentration.[1]

  • Chemical Modification: In the lead optimization phase, chemical modifications can be made to the Imidazo[1,2-A]pyridine scaffold to enhance solubility. Introducing polar groups, such as sulfonamides or carboxamides, can improve aqueous solubility.[1][7] However, it's crucial to balance this with the potential impact on compound potency.[7]

  • Formulation Strategies: For in vivo studies or challenging in vitro assays, advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, creating amorphous solid dispersions, or developing lipid-based formulations.[1]

Q3: My compound is a kinase inhibitor, but I'm observing variable IC50 values between experiments. What could be the cause?

A3: Variability in IC50 values for kinase inhibitors is a common issue and can often be resolved by carefully controlling assay parameters.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[8] Ensure that the ATP concentration is consistent across all experiments and is ideally close to the Michaelis constant (Km) of the kinase for ATP.

  • Enzyme and Substrate Concentration: Use an enzyme concentration that produces a robust signal but does not lead to rapid depletion of the substrate. The reaction should be within the linear range.[8]

  • Reaction Time: The kinase reaction should be allowed to proceed for a duration that falls within the linear range of product formation. A time-course experiment is recommended to determine the optimal reaction time.[8]

  • Compound Stability: Verify the stability of your Imidazo[1,2-A]pyridine compound under the specific kinase assay conditions.[8]

Q4: My Imidazo[1,2-A]pyridine compound induces cell death, but I need to understand the mechanism. What assays should I perform?

A4: To elucidate the mechanism of cell death, a series of assays targeting different cellular processes should be conducted.

  • Cell Viability vs. Cytotoxicity: Distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. An MTT assay can indicate a reduction in metabolic activity, which could be due to either.[9] A trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay can more directly measure cell death.

  • Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), you can use flow cytometry with Annexin V and propidium iodide (PI) staining.[10] Western blotting for key apoptosis markers like cleaved caspases (e.g., caspase-3, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2) can provide further confirmation.

  • Cell Cycle Analysis: Treatment with Imidazo[1,2-A]pyridine compounds can lead to cell cycle arrest at specific phases.[10] This can be analyzed by flow cytometry of PI-stained cells to determine the DNA content and the proportion of cells in the G0/G1, S, and G2/M phases.[6][11]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Imidazo[1,2-A]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[10]
WM115 (Melanoma)<12[10]
HeLa (Cervical Cancer)35.0[10]
Compound 12bHep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Human Skin Cancer)11[6]
Compound 12HT-29 (Colon Cancer)4.15 ± 2.93[2]
MCF-7 (Breast Cancer)30.88 ± 14.44[2]
Compound 18MCF-7 (Breast Cancer)14.81 ± 0.20[2]
HT-29 (Colon Cancer)10.11 ± 0.70[2]
IP-5HCC1937 (Breast Cancer)45[12]
IP-6HCC1937 (Breast Cancer)47.7[12]
Thiazole Derivative 12A375 (Melanoma)0.14[13]
HeLa (Cervical Cancer)0.21[13]
HB9A549 (Lung Cancer)50.56[14]
HB10HepG2 (Liver Carcinoma)51.52[14]

Experimental Protocols

I. Cell Viability Assessment using MTT Assay

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after treatment with Imidazo[1,2-A]pyridine compounds.[9]

Materials:

  • Imidazo[1,2-A]pyridine compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-A]pyridine compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

II. Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution in response to treatment with an Imidazo[1,2-A]pyridine compound.[6][11]

Materials:

  • Treated and untreated cell pellets (1-3 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells and prepare single-cell suspensions.

  • Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol by adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Washing and Rehydration: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

III. In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of an Imidazo[1,2-A]pyridine compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Imidazo[1,2-A]pyridine inhibitor (serial dilutions in DMSO)

  • Kinase assay buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

Procedure:

  • Reagent Preparation: Prepare all reagents in the appropriate kinase assay buffer.

  • Compound Dispensing: Dispense the serially diluted Imidazo[1,2-A]pyridine inhibitor into the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase to all wells except the negative controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Many Imidazo[1,2-A]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[10][16][17] This pathway is crucial for regulating cell growth, proliferation, and survival.[16]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes _4EBP1->Proliferation Represses (when active) Imidazopyridine Imidazo[1,2-A]pyridine Compound Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits experimental_workflow start Start: Low Compound Efficacy solubility Assess Solubility (Kinetic & Thermodynamic) start->solubility stability Evaluate Compound Stability in Assay Buffer solubility->stability mtt Perform Cell Viability Assay (e.g., MTT) stability->mtt ic50 Determine IC50 Value mtt->ic50 mechanism Investigate Mechanism of Action ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis Cell Death? cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle Growth Arrest? kinase_assay Kinase Inhibition Assay (if applicable) mechanism->kinase_assay Targeted Pathway? end End: Characterized Compound apoptosis->end cell_cycle->end kinase_assay->end troubleshooting_logic issue Issue: Low Efficacy Is the compound soluble at the assay concentration? sol_yes Yes Is the compound stable in the assay buffer? issue:e->sol_yes:w Yes sol_no No Modify compound, adjust formulation, or optimize assay conditions. issue:e->sol_no:w No stab_yes Yes Is there potential for assay interference? sol_yes:e->stab_yes:w Yes stab_no No Determine degradation rate and adjust experiment duration. sol_yes:e->stab_no:w No interf_yes Yes Run counter-screens (e.g., without enzyme) to identify artifacts. stab_yes:e->interf_yes:w Yes interf_no No Investigate cellular uptake and efflux mechanisms. stab_yes:e->interf_no:w No

References

Technical Support Center: Catalyst Integrity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst management in the synthesis of Imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, a common issue leading to decreased reaction efficiency and yield.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This guide provides a systematic approach to identifying and addressing catalyst poisoning during the synthesis of Imidazo[1,2-a]pyridines.

Issue: Significantly Reduced or Stalled Reaction Yield

1. Initial Assessment:

  • Question: Has the reaction yield unexpectedly dropped compared to previous successful runs or literature precedents?

  • Action: Review your reaction setup, reagent stoichiometry, and reaction conditions (temperature, time, atmosphere). Ensure there have been no intentional deviations from the established protocol.

2. Investigating Catalyst Poisoning:

  • Question: Could impurities in the starting materials or solvents be poisoning the catalyst?

  • Action: Catalyst poisons are substances that bind to the active sites of the catalyst, rendering it inactive. Common culprits in palladium- and copper-catalyzed reactions include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[1]

    • Purity Check: Scrutinize the purity of your 2-aminopyridine, aldehyde/ketone, and any other reagents. Commercial reagents can contain trace impurities that are detrimental to catalytic activity.

    • Solvent Quality: Ensure solvents are of high purity and appropriately dried and degassed. Oxygen can also lead to catalyst deactivation.

3. Experimental Diagnosis:

To confirm if catalyst poisoning is the root cause, perform the following control experiment:

  • Protocol: Conduct two parallel reactions:

    • Reaction A (Control): Use your standard reagents and solvents.

    • Reaction B (High Purity): Use highly purified reagents and solvents. (See Experimental Protocols section for purification procedures).

  • Analysis: If Reaction B shows a significant improvement in yield compared to Reaction A, catalyst poisoning is highly likely.

4. Mitigation and Solution:

  • Reagent and Solvent Purification: Implement routine purification of starting materials and solvents before use. (See Experimental Protocols section).

  • Use of Scavengers: In cases where the poison is known, specific scavengers can be added to the reaction mixture to preferentially bind with the poison, protecting the catalyst.

  • Catalyst Regeneration: For precious metal catalysts like palladium, regeneration may be a cost-effective option. (See Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in Imidazo[1,2-a]pyridine synthesis?

A1: For palladium-catalyzed syntheses, the most notorious poisons are sulfur-containing compounds, which may be present as impurities in reagents like 2-aminopyridine. Halide ions (from starting materials or additives) can also impact catalyst activity, particularly in copper-catalyzed systems. Other nitrogen-containing heterocycles with strong coordinating abilities can also act as inhibitors by competing for active sites on the catalyst.[1]

Q2: How can I tell if my catalyst is poisoned or if the reaction conditions are just not optimal?

A2: A key indicator of catalyst poisoning is a sharp decline in reaction rate or a complete halt before the starting materials are consumed, especially when the reaction has previously worked well under the same conditions. A control experiment with highly purified reagents is the most definitive way to distinguish between poisoning and suboptimal conditions.

Q3: Can I reuse my catalyst for another Imidazo[1,2-a]pyridine synthesis?

A3: While catalyst reuse is desirable, it is often challenging without a regeneration step, especially if poisoning has occurred. If you observe a significant drop in activity upon reuse, the catalyst has likely been deactivated. A regeneration protocol may restore its activity.

Q4: Are there "poison-resistant" catalysts for Imidazo[1,2-a]pyridine synthesis?

A4: Research is ongoing to develop more robust catalysts. Some strategies include using ligands that protect the metal center or employing catalyst systems that are less sensitive to specific impurities. However, for many standard palladium and copper catalysts, preventing poisoning through reagent purification remains the most practical approach.

Data Presentation: Impact of Catalyst Poisons

The following table provides illustrative data on the impact of common poisons on the yield of a typical palladium-catalyzed Imidazo[1,2-a]pyridine synthesis. Note: This data is representative and the actual impact will vary depending on the specific reaction conditions, catalyst, and poison.

PoisonConcentration (mol% relative to substrate)Effect on YieldMitigation StrategyExpected Yield After Mitigation
Thiophene (Sulfur Source) 0.5%Severe deactivation, yield drops to <10%Purification of reagents by recrystallization and solvent treatment with activated carbon>85%
Residual Iodide (Halide Source) 1.0%Moderate inhibition, yield drops to ~40-50%Use of halide-free precursors or addition of a silver salt scavenger>80%
Pyrazine (N-heterocycle) 2.0%Competitive inhibition, yield drops to ~60-70%Increased catalyst loading or use of a more active catalyst>85%

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Potential for Poisoning)

This protocol describes a common method for synthesizing 2-phenylimidazo[1,2-a]pyridine, which is susceptible to catalyst poisoning if impurities are present in the starting materials or solvents.[2][3][4]

  • Reagents:

    • 2-Aminopyridine (1.0 mmol)

    • 2-Bromoacetophenone (1.0 mmol)

    • Palladium on carbon (Pd/C, 5 mol%) or Copper(I) iodide (CuI, 10 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., DMF or Toluene, 5 mL)

  • Procedure:

    • To a clean, dry round-bottom flask, add 2-aminopyridine, 2-bromoacetophenone, the catalyst, and the base.

    • Add the solvent and equip the flask with a reflux condenser.

    • Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst and inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of 2-Aminopyridine from Sulfur Impurities

This protocol is based on recrystallization, an effective method for removing less soluble impurities.

  • Procedure:

    • Dissolve the commercial 2-aminopyridine in a minimal amount of a suitable hot solvent (e.g., toluene or ethanol).

    • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Solvent Purification using Activated Carbon

This protocol can be used to remove trace organic impurities, including some sulfur-containing compounds, from reaction solvents.[5][6][7][8][9]

  • Procedure:

    • Add activated carbon (approximately 5-10 g per liter of solvent) to the solvent to be purified.

    • Stir the mixture vigorously for at least one hour at room temperature. For more persistent impurities, gentle heating can be applied.

    • Filter the solvent through a pad of Celite or a fine filter paper to remove the activated carbon.

    • Distill the solvent to further purify it and remove any fine carbon particles.

Protocol 4: General Procedure for Palladium Catalyst Regeneration

This protocol describes a general method for regenerating a deactivated Pd/C catalyst.

  • Procedure:

    • Carefully recover the Pd/C catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with a solvent that dissolves the organic residues from the reaction (e.g., ethyl acetate, methanol).

    • Wash the catalyst with water to remove any inorganic salts.

    • Dry the catalyst in an oven at 100-120 °C.

    • To remove strongly adsorbed organic poisons and coke, the catalyst can be calcined. Place the dried catalyst in a furnace and heat it in a stream of air or a nitrogen/air mixture at a controlled temperature (e.g., 300-400 °C) for several hours. The exact temperature and time will depend on the nature of the poison and the stability of the catalyst support.

    • After calcination, the catalyst may need to be re-reduced. This can be done by heating the catalyst in a stream of hydrogen gas.

Visualizations

TroubleshootingWorkflow Start Low Yield in Imidazo[1,2-a]pyridine Synthesis CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions ConditionsOK Conditions Correct? CheckConditions->ConditionsOK Optimize Optimize Reaction Conditions ConditionsOK->Optimize No ConsiderPoisoning Suspect Catalyst Poisoning ConditionsOK->ConsiderPoisoning Yes Optimize->Start PurityCheck Evaluate Purity of Reagents and Solvents ConsiderPoisoning->PurityCheck ControlExperiment Perform Control Experiment with Purified vs. Unpurified Reagents PurityCheck->ControlExperiment PoisoningConfirmed Yield Improves with Pure Reagents? ControlExperiment->PoisoningConfirmed ImplementPurification Implement Routine Purification of Reagents and Solvents PoisoningConfirmed->ImplementPurification Yes RevisitOptimization Re-evaluate Reaction Optimization PoisoningConfirmed->RevisitOptimization No ConsiderRegeneration Consider Catalyst Regeneration ImplementPurification->ConsiderRegeneration ProblemSolved Problem Resolved ConsiderRegeneration->ProblemSolved

Caption: A workflow for troubleshooting low yields, focusing on diagnosing catalyst poisoning.

CatalystPoisoningMechanism cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event Catalyst_Active Active Catalyst (Pd or Cu) Free Active Sites Intermediate Catalyst-Reactant Complex Catalyst_Active->Intermediate Poison Poison (e.g., Sulfur Compound) Reactants Reactants (e.g., 2-Aminopyridine, Aldehyde) Reactants->Catalyst_Active Binds to Active Site Catalyst_Poisoned Poisoned Catalyst Blocked Active Sites Reactants->Catalyst_Poisoned Binding Blocked Product Imidazo[1,2-a]pyridine Product Intermediate->Product Reaction Occurs Product->Catalyst_Active Product Releases, Catalyst Regenerated Poison->Catalyst_Poisoned Irreversible Binding

Caption: The mechanism of catalyst poisoning compared to a normal catalytic cycle.

References

Refinement of protocols for regioselective synthesis of Imidazo[1,2-A]pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Imidazo[1,2-a]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving regioselectivity in Imidazo[1,2-a]pyridine synthesis?

A1: The primary challenge in the synthesis of Imidazo[1,2-a]pyridines, particularly when using substituted 2-aminopyridines, is controlling the regioselectivity of the cyclization reaction. The formation of undesired regioisomers is a common byproduct.[1] The regioselectivity is significantly influenced by the electronic and steric properties of the substituents on the 2-aminopyridine ring.[1] For instance, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with the diethyl acetal of bromoacetaldehyde, a 25:1 selectivity for the desired isomer was achieved, indicating that electronic effects play a crucial role.[2]

Q2: How can I improve the regioselectivity of my reaction to favor a specific isomer?

A2: Several strategies can be employed to enhance regioselectivity:

  • Steric Hindrance: Introducing bulky substituents on the starting materials can sterically direct the cyclization to a specific nitrogen atom.[1]

  • Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence the regioselectivity. For transition-metal-catalyzed reactions, the ligand attached to the metal can be pivotal in directing the cyclization.[1] Experimenting with different ligand-solvent combinations is recommended.

  • Reaction Conditions: Optimization of reaction parameters such as temperature and reaction time can also favor the formation of the desired isomer.

Q3: What are common byproducts in Imidazo[1,2-a]pyridine synthesis besides regioisomers?

A3: Besides regioisomers, other common byproducts include:

  • Dimerization Products: Self-condensation of the 2-aminopyridine starting material can occur, especially in reactions like the Tschitschibabin synthesis.[1]

  • Bis-imidazopyridine Adducts: Under certain conditions, a second molecule of the imidazopyridine product can react with an intermediate, leading to adduct formation.[1]

  • Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to highly polar byproducts that are difficult to separate.[1]

Q4: Are there any "green" or environmentally friendly methods for synthesizing Imidazo[1,2-a]pyridines?

A4: Yes, several eco-friendly protocols have been developed. These often involve:

  • Catalyst-Free Reactions: Some syntheses can be performed without a catalyst, reducing waste and cost.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[5][6][7][8]

  • Use of Greener Solvents: Reactions have been successfully carried out in environmentally benign solvents like water or ethanol-water mixtures.[4][9]

  • Multicomponent Reactions (MCRs): MCRs are inherently more atom-economical and efficient, reducing the number of synthetic steps and waste generation.[5][10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

Root Cause: The electronic and/or steric effects of the substituents on the 2-aminopyridine ring do not sufficiently differentiate the nucleophilicity of the two nitrogen atoms, leading to cyclization at both sites.[1][2]

Troubleshooting Steps:

StepActionExpected Outcome
1. Modify Substituents If possible, introduce a bulky substituent on the 2-aminopyridine ring to sterically hinder one of the nitrogen atoms.Increased formation of the sterically less hindered regioisomer.
2. Vary the Catalyst and Ligand For metal-catalyzed reactions, screen a variety of ligands. The ligand's steric and electronic properties can create a chiral pocket or steric environment that favors one cyclization pathway.Improved ratio of the desired regioisomer.[1]
3. Solvent Screening Perform the reaction in a range of solvents with varying polarities. Solvent-substrate interactions can influence the transition state energies of the two competing cyclization pathways.Identification of a solvent that enhances the desired regioselectivity.
4. Temperature Optimization Run the reaction at different temperatures. Lowering the temperature may increase selectivity if the activation energies for the formation of the two isomers are sufficiently different.Higher selectivity, although potentially at the cost of a slower reaction rate.
Issue 2: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Root Cause: Incomplete reaction, decomposition of starting materials or products, or formation of multiple byproducts.

Troubleshooting Steps:

StepActionExpected Outcome
1. Optimize Catalyst Loading Systematically vary the catalyst concentration to find the optimal loading. Both too little and too much catalyst can be detrimental.Increased yield of the desired product.
2. Adjust Reagent Stoichiometry In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, try using a slight excess (e.g., 1.2-1.5 equivalents) of one of the reactants, like 2-aminopyridine, to drive the reaction towards completion.[1]Reduced amount of unreacted starting materials and increased product yield.
3. Monitor Reaction Progress Use techniques like TLC or LC-MS to monitor the reaction over time. This will help determine the optimal reaction time and identify if the product is degrading under the reaction conditions.Prevention of product degradation and identification of the point of maximum yield.
4. Employ Microwave Synthesis If applicable, switch to microwave-assisted synthesis. This can often lead to shorter reaction times and higher yields by minimizing byproduct formation.[5][6]Increased reaction rate and yield.

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction (GBBR)

This protocol describes the synthesis of imidazo[1,2-a]pyridine-chromones using a microwave-assisted GBBR.[6]

Materials:

  • 2-aminopyridine derivatives

  • 3-formyl-chromone

  • Isocyanides

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

Procedure:

  • In a microwave vial, combine the 2-aminopyridine (1 mmol), 3-formyl-chromone (1 mmol), isocyanide (1 mmol), and ammonium chloride (20 mol%).

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Purify the product by column chromatography.

Protocol 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This method outlines a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines using air as the oxidant.[11]

Materials:

  • 2-aminopyridine derivatives

  • Nitroolefins

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the 2-aminopyridine (1 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis[11]

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuIDMF8085
3CuClDMF8078
4CuBrDMSO8082
5CuBrToluene8065
6CuBrDMF6075
7CuBrDMF10088

Table 2: Substrate Scope for a Microwave-Assisted GBBR[6]

EntryIsocyanideProductYield (%)
1Cyclohexyl isocyanide10a36
2Benzyl isocyanide10b28
3Phenethyl isocyanide10c25
4tert-Butyl isocyanide10d21

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Mixing & Heating Mixing & Heating 2-Aminopyridine->Mixing & Heating Carbonyl Compound Carbonyl Compound Carbonyl Compound->Mixing & Heating Extraction Extraction Mixing & Heating->Extraction Chromatography Chromatography Extraction->Chromatography Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chromatography->Imidazo[1,2-a]pyridine

Caption: General experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.

troubleshooting_regioselectivity Poor Regioselectivity Poor Regioselectivity Modify Substituents Modify Substituents Poor Regioselectivity->Modify Substituents Vary Catalyst/Ligand Vary Catalyst/Ligand Poor Regioselectivity->Vary Catalyst/Ligand Solvent Screening Solvent Screening Poor Regioselectivity->Solvent Screening Temperature Optimization Temperature Optimization Poor Regioselectivity->Temperature Optimization Improved Selectivity Improved Selectivity Modify Substituents->Improved Selectivity Vary Catalyst/Ligand->Improved Selectivity Solvent Screening->Improved Selectivity Temperature Optimization->Improved Selectivity

Caption: Troubleshooting guide for poor regioselectivity in Imidazo[1,2-a]pyridine synthesis.

References

Stability issues of Imidazo[1,2-A]pyridine-7-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidazo[1,2-a]pyridine-7-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around the reactivity of the aldehyde group and the potential for degradation of the imidazo[1,2-a]pyridine ring system. The aldehyde functional group is susceptible to oxidation, especially in the presence of air or other oxidizing agents, which can convert it to the corresponding carboxylic acid (Imidazo[1,2-a]pyridine-7-carboxylic acid). In protic solvents, the aldehyde may also form hemiacetals or gem-diols. Furthermore, the fused heterocyclic ring system can be sensitive to strong acidic or basic conditions, as well as prolonged exposure to light.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: To ensure the longevity and purity of your compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and atmospheric oxygen, which can contribute to degradation.

  • In Solution: If you need to store the compound in solution, it is best to use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare solutions fresh whenever possible. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, and protect it from light. For extended storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: In which common laboratory solvents is this compound soluble?

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing stock solutions of heterocyclic compounds.
N,N-Dimethylformamide (DMF)HighAnother aprotic polar solvent suitable for stock solutions.
Methanol (MeOH)ModerateMay form hemiacetals with the aldehyde group over time.
Ethanol (EtOH)ModerateSimilar to methanol, with the potential for hemiacetal formation.
Dichloromethane (DCM)ModerateA common solvent for extraction and chromatography.
Chloroform (CHCl₃)ModerateSimilar to dichloromethane.
Acetonitrile (ACN)ModerateA polar aprotic solvent often used in HPLC.
WaterLowSolubility in aqueous solutions is expected to be limited.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of your solution can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for this purpose. By running a sample of your solution periodically and comparing the chromatogram to that of a freshly prepared standard, you can track the appearance of degradation products (new peaks) and the decrease in the main compound's peak area. Thin-Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment of purity. ¹H NMR spectroscopy can also be employed to detect the formation of major degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC or TLC analysis of a solution. 1. Oxidation: The aldehyde group may have been oxidized to a carboxylic acid. 2. Solvent Reactivity: In protic solvents like methanol or ethanol, the aldehyde may have formed a hemiacetal. 3. Degradation of the Ring System: Exposure to strong acids, bases, or light may have caused the imidazo[1,2-a]pyridine ring to degrade.1. Prepare fresh solutions and handle them under an inert atmosphere. Avoid prolonged exposure to air. 2. For long-term storage or when reactivity is a concern, use aprotic solvents like DMSO or DMF. If a protic solvent must be used, prepare the solution immediately before use. 3. Ensure that the pH of your solution is near neutral and protect it from light by using amber vials or wrapping the container in foil.
Loss of compound activity or concentration in a stored solution. 1. Degradation: The compound has likely degraded over time due to one of the factors mentioned above. 2. Precipitation: The compound may have precipitated out of solution, especially if stored at low temperatures.1. It is highly recommended to prepare fresh solutions for each experiment. If storing solutions, do so at -20°C or -80°C and minimize freeze-thaw cycles. 2. Before use, visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve the compound completely. Confirm the concentration and purity by a suitable analytical method.
Color change of the solution (e.g., turning yellow or brown). 1. Formation of Chromophoric Degradation Products: Degradation of the compound can lead to the formation of colored impurities. 2. Solvent Degradation: Some solvents can degrade over time, especially if not stored properly, leading to color changes.1. A color change is a strong indicator of degradation. The solution should be discarded, and a fresh one prepared from the solid starting material. 2. Always use high-purity, fresh solvents for preparing your solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated balance

    • Volumetric flask

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh the desired amount of this compound using a calibrated balance.

    • Transfer the solid to a clean, dry volumetric flask.

    • Add a portion of anhydrous DMSO to the flask (approximately half of the final volume).

    • Gently swirl the flask to dissolve the compound. A vortex mixer or brief sonication can be used to aid dissolution.

    • Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure a homogeneous solution.

    • If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Solution Stability by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase (Isocratic):

    • A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. The exact ratio should be optimized to achieve good separation and a reasonable retention time for the parent compound. A typical starting point could be 60:40 (Acetonitrile:Water with 0.1% Formic Acid).

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, typically around 254 nm or a more specific λmax).

  • Procedure:

    • Prepare a fresh standard solution of this compound at a known concentration.

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject a sample of the solution that has been stored or used in an experiment.

    • Compare the chromatograms. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The percentage of the parent compound remaining can be calculated based on the peak areas.

Visualizations

Stability_Troubleshooting_Workflow start Start: Observe Issue with Solution (e.g., unexpected data, color change) check_purity Check Purity of Solution (HPLC, TLC, NMR) start->check_purity is_pure Is the solution pure? check_purity->is_pure impure_causes Identify Potential Causes of Impurity is_pure->impure_causes No end_good Proceed with Experiment is_pure->end_good Yes oxidation Oxidation of Aldehyde impure_causes->oxidation solvent_reaction Reaction with Protic Solvent (Hemiacetal Formation) impure_causes->solvent_reaction ring_degradation Ring Degradation (pH, Light Exposure) impure_causes->ring_degradation solutions Implement Corrective Actions oxidation->solutions solvent_reaction->solutions ring_degradation->solutions prepare_fresh Prepare Fresh Solution solutions->prepare_fresh use_aprotic Use Anhydrous Aprotic Solvent (DMSO, DMF) solutions->use_aprotic protect_solution Protect from Light and Air; Control pH solutions->protect_solution end_bad Discard Old Solution and Re-evaluate Experimental Conditions prepare_fresh->end_bad use_aprotic->end_bad protect_solution->end_bad

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_solvent_addition Protic Solvent Addition (e.g., ROH) cluster_ring_degradation Ring Degradation parent This compound oxidized_product Imidazo[1,2-a]pyridine-7-carboxylic acid parent->oxidized_product [O] / Air, Light hemiacetal Hemiacetal parent->hemiacetal ROH / H+ degradation_products Various Degradation Products parent->degradation_products Strong Acid/Base, Light

Caption: Potential degradation pathways.

Metal-free synthesis of Imidazo[1,2-a]pyridines to avoid product contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the metal-free synthesis of imidazo[1,2-a]pyridines, a critical process for avoiding product contamination with residual metals. Here you will find troubleshooting guides for common experimental issues and a list of frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Reaction time may be too short or the temperature too low. - Reagent quality: Starting materials (e.g., 2-aminopyridine, carbonyl compound) may be impure or degraded. - Incorrect stoichiometry: The molar ratio of reactants may be suboptimal. - Inefficient catalyst (if used): The acid or base catalyst may not be suitable for the specific substrates.- Optimization: Systematically vary the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS. - Reagent purification: Purify starting materials before use. For example, recrystallize 2-aminopyridine. - Stoichiometry adjustment: Experiment with different molar ratios of the reactants. - Catalyst screening: Test different metal-free catalysts, such as various Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid), or consider catalyst-free conditions where applicable.[1][2]
Formation of Side Products - Polymerization: Aldehydes, especially reactive ones, can self-polymerize under acidic conditions. - Dimerization of starting materials: 2-aminopyridine can sometimes dimerize. - Unwanted side reactions: The functional groups on the starting materials may undergo unintended reactions.- Controlled addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. - Temperature control: Running the reaction at a lower temperature may disfavor side reactions. - Protecting groups: If sensitive functional groups are present, consider using appropriate protecting groups.
Difficult Product Purification - Similar polarity of product and byproducts: The desired product and impurities may have similar retention factors, making chromatographic separation challenging. - Product precipitation issues: The product may not precipitate cleanly from the reaction mixture. - Oily product: The final product may be an oil, which can be difficult to handle and purify.- Recrystallization: If the product is a solid, try different solvent systems for recrystallization to obtain a pure crystalline product. - Chromatographic optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. - Salt formation: Convert the basic imidazo[1,2-a]pyridine product into a salt (e.g., hydrochloride) to facilitate purification by precipitation. - Trituration: If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.
Poor Regioselectivity - Ambiguous reaction sites: Unsymmetrically substituted 2-aminopyridines can lead to the formation of regioisomers.- Directing groups: Introduce a directing group on the 2-aminopyridine to favor the formation of the desired regioisomer. - Reaction condition optimization: The choice of solvent and catalyst can sometimes influence the regioselectivity of the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of metal-free synthesis for imidazo[1,2-a]pyridines in a pharmaceutical context?

A1: The primary advantage is the avoidance of product contamination with residual metal catalysts (e.g., Palladium, Copper, Ruthenium).[3] This is a significant concern in drug development as heavy metal impurities can be toxic and are strictly regulated. Metal-free methods also often align with the principles of green chemistry by using more environmentally benign reagents and conditions.[4][5]

Q2: Which are the most common starting materials for the metal-free synthesis of imidazo[1,2-a]pyridines?

A2: The most prevalent methods involve the condensation of a 2-aminopyridine derivative with various carbonyl-containing compounds.[1][2] These include aldehydes, ketones, and α-halogenocarbonyl compounds like α-bromoketones.[1][2][3] Other approaches utilize nitroalkenes, alkynes, or isonitriles in multicomponent reactions.[1][2][6]

Q3: Can I run these reactions under catalyst-free conditions?

A3: Yes, several protocols for the synthesis of imidazo[1,2-a]pyridines have been developed to proceed without a catalyst. For instance, the condensation of 2-aminopyridines with α-halogenocarbonyl compounds can often be achieved by simply refluxing in a suitable solvent like ethanol or DMF.[1][2] Catalyst-free versions of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have also been reported.[6]

Q4: My imidazo[1,2-a]pyridine product has poor aqueous solubility. How can I improve this for biological assays?

A4: Poor aqueous solubility is a common challenge. Several strategies can be employed to address this:

  • Salt formation: Convert the compound to a more soluble salt form (e.g., hydrochloride, mesylate).

  • Prodrug approach: Introduce a hydrophilic promoiety that can be cleaved in vivo.

  • Formulation strategies: Utilize techniques such as complexation with cyclodextrins or formulation into nanoparticles.

Q5: What is the role of iodine in some "metal-free" syntheses of imidazo[1,2-a]pyridines?

A5: In these reactions, molecular iodine often acts as a catalyst.[1][2] It can facilitate the reaction through various mechanisms, such as activating the carbonyl group, promoting the cleavage of N-O bonds in oxime esters to generate reactive radicals, or acting as an oxidant in oxidative cyclization reactions.[1][2][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and α-Bromoacetophenone (Catalyst-Free)

This protocol is adapted from procedures involving the condensation of 2-aminopyridines with α-halogenocarbonyl compounds.[1][2]

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone derivative

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in ethanol or DMF.

  • Add the α-bromoacetophenone derivative (1.0 eq.).

  • If desired, add sodium bicarbonate (1.2 eq.) to act as a base.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines (Groebke–Blackburn–Bienaymé Reaction)

This protocol describes a metal-free, acid-catalyzed three-component reaction.[1]

Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., benzaldehyde derivative)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA), perchloric acid, or hydrochloric acid)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in ethanol, add the catalyst (e.g., 10 mol% p-TSA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the specific substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various metal-free synthetic methods.

Method Reactants Catalyst/Conditions Solvent Temp (°C) Time (h) Yield (%) Reference
Two-Component 2-Aminopyridine, α-BromoacetophenoneNoneDMFReflux2-4up to 95%[1][2]
Two-Component 2-Aminopyridine, Ethyl bromopyruvateNoneEthanolReflux1-2up to 90%[1][2]
Three-Component (GBB) 2-Aminopyridine, Aldehyde, Isocyanidep-TSA (10 mol%)EthanolReflux3-675-96%[1]
Three-Component (Aqueous) N-propargylpyridiniumNaOHWaterRT< 0.1up to 99%[3][4]
Iodine-Catalyzed 2-Aminopyridine, AcetophenoneI₂Micellar media601-2up to 92%[1]
Catalyst-Free (Deep Eutectic) 2-Aminopyridine, Aldehyde, IsocyanideNoneUrea-Choline Chloride802-657-87%[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (2-Aminopyridine, Carbonyl Compound) solvent 2. Add Solvent (e.g., Ethanol, DMF) reagents->solvent catalyst 3. Add Catalyst (if any) (e.g., p-TSA, I₂) solvent->catalyst heating 4. Heat to Reaction Temperature (e.g., Reflux) catalyst->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring cooling 6. Cool to Room Temperature monitoring->cooling precipitation 7. Precipitate/Extract Product cooling->precipitation filtration 8. Isolate Crude Product (Filtration) precipitation->filtration purify 9. Purify Product (Recrystallization or Chromatography) filtration->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

reaction_mechanism cluster_reactants Starting Materials aminopyridine 2-Aminopyridine intermediate1 N-Alkylation (SN2 Reaction) carbonyl α-Haloketone intermediate2 Pyridinium Salt Intermediate intermediate1->intermediate2 cyclization Intramolecular Condensation intermediate2->cyclization product Imidazo[1,2-a]pyridine cyclization->product - H₂O, - HBr

Caption: Simplified mechanism for the condensation of 2-aminopyridine with an α-haloketone.

References

Optimizing selectivity in reactions involving the aldehyde group of the compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize selectivity in reactions involving the aldehyde group.

Section 1: Chemoselective Reduction of Aldehydes

One of the most common challenges is reducing an aldehyde to a primary alcohol without affecting other reducible functional groups, such as ketones, esters, or amides, within the same molecule.

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce an aldehyde in the presence of a ketone?

A1: The higher reactivity of aldehydes compared to ketones allows for selective reduction using mild or sterically hindered reducing agents. Sodium borohydride (NaBH₄) is often the first choice, but its selectivity can be highly dependent on reaction conditions.[1] For enhanced selectivity, several modified methods are recommended.[2][3]

  • Modified Sodium Borohydride Systems: Using NaBH₄ in combination with additives like acetylacetone or sodium oxalate can significantly improve chemoselectivity for aldehydes.[3][4] Systems using NaBH₄ in polyethylene glycol dimethyl ethers have also shown good results.[5]

  • Luche Reduction: For substrates containing α,β-unsaturated ketones, the Luche reduction (NaBH₄, CeCl₃ in methanol) is exceptionally selective. It reduces the ketone to an allylic alcohol while the aldehyde is protected in situ as a methoxy acetal, rendering it unreactive.[6]

  • Bulky Hydride Reagents: Sterically hindered hydrides, such as tetrabutylammonium triacetoxyborohydride, show high selectivity for aldehydes.[2]

Q2: My reaction with NaBH₄ is reducing both the aldehyde and ketone. What can I do to improve selectivity?

A2: Low temperature is critical. Running the reaction at very low temperatures (e.g., -78 °C) often enhances the selectivity of NaBH₄.[5] If temperature control is insufficient, switching to a more selective reagent system is the best approach. Consider using NaBH₄ with an additive or employing a different reagent altogether, as outlined in the table below.

Q3: Can I reduce an aldehyde to an alcohol if my compound also contains an ester?

A3: Yes. Standard NaBH₄ is generally unreactive towards esters, making it an excellent choice for selectively reducing aldehydes in the presence of esters.[1] In contrast, stronger reducing agents like Lithium Aluminium Hydride (LiAlH₄) would reduce both functional groups.[7][8]

Troubleshooting Guide: Aldehyde Reduction
IssuePossible Cause(s)Recommended Solution(s)
Low Selectivity (Ketone is also reduced)1. Reagent too reactive: Standard NaBH₄ can be too reactive under normal conditions.[5]2. Temperature too high: Higher temperatures decrease selectivity.1. Switch to a milder/modified system: Use NaBH₄/CeCl₃ (Luche conditions), NaBH₄/acetylacetone, or other selective borohydrides.[4][6]2. Lower the reaction temperature: Conduct the reaction at 0 °C, -40 °C, or even -78 °C.
Over-reduction (Aldehyde reduced past the alcohol)1. Reagent is too strong: LiAlH₄ can reduce some alcohols further, especially benzylic ones.2. Harsh reaction conditions. 1. Use a milder reagent: Switch from LiAlH₄ to NaBH₄ or DIBAL-H.2. Control stoichiometry: Use only a slight excess (1.0–1.2 equiv.) of the reducing agent.[9]
No Reaction or Low Yield 1. Reagent is too mild/hindered: A very bulky reagent may not react with a sterically hindered aldehyde.2. Reagent decomposition: Moisture can decompose hydride reagents.1. Use a slightly more reactive reagent: If a bulky borohydride fails, try standard NaBH₄ at low temperature.2. Ensure anhydrous conditions: Use dry solvents and glassware, especially for reagents like LiAlH₄ and DIBAL-H.[7]
Data Presentation: Comparison of Selective Reducing Agents
Reagent/SystemTarget SelectivityTypical ConditionsAdvantagesLimitations
NaBH₄ Aldehyde over KetoneMethanol/Ethanol, 0 °C to RTInexpensive, easy to handleModerate selectivity, condition-dependent[1][7]
NaBH₄, CeCl₃·7H₂O (Luche Reduction)Ketone over Aldehyde (in MeOH); 1,2-reduction of enonesMethanol, RTHigh selectivity for enones, protects aldehydes as acetals in situ[6]Requires stoichiometric cerium salt
DIBAL-H (1 equiv.)Ester to AldehydeToluene or Hexanes, -78 °CStops reduction at the aldehyde stage[10][11][12]Requires very low temperatures and strict stoichiometry to prevent over-reduction to alcohol[9][13]
Raney Nickel Aldehyde over KetoneMild H₂ pressure, RTHeterogeneous catalyst, easy workup, inexpensiveMay reduce other functional groups (e.g., alkenes, alkynes)[2]
NaBH₄ + Acetylacetone Aldehyde over KetoneRTHigh efficiency, moisture tolerantRequires an additive[4]

Section 2: Chemoselective Oxidation of Aldehydes

Selectively oxidizing an aldehyde to a carboxylic acid without affecting other sensitive groups, particularly alcohols, is a key transformation.

Frequently Asked Questions (FAQs)

Q1: How can I oxidize an aldehyde to a carboxylic acid in a molecule that also contains a primary or secondary alcohol?

A1: This requires a mild oxidizing agent that is selective for aldehydes.

  • Tollens' Reagent (Ag(NH₃)₂⁺): This is a classic and highly selective method. Tollens' reagent oxidizes aldehydes but not alcohols, ketones, or alkenes.[14][15]

  • Sodium Chlorite (NaClO₂): In the presence of a phosphate buffer and a chlorine scavenger (like 2-methyl-2-butene), sodium chlorite is a highly effective and selective reagent for this transformation. This is known as the Pinnick oxidation.

  • Potassium Permanganate (KMnO₄): While a strong oxidant, under carefully controlled buffered basic conditions, KMnO₄ can selectively oxidize aldehydes. However, it is generally not the preferred method due to the risk of oxidizing alcohols as well.[14]

Q2: My primary alcohol is being oxidized to an aldehyde, but the reaction won't stop and proceeds to the carboxylic acid. How can I prevent this over-oxidation?

A2: To stop the oxidation at the aldehyde stage, you must use a mild, controlled oxidizing agent under anhydrous conditions.

  • Dess-Martin Periodinane (DMP): DMP is a very mild and highly selective reagent that efficiently oxidizes primary alcohols to aldehydes with no over-oxidation.[16][17][18][19] The reaction is typically fast and occurs at room temperature.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly reliable for stopping at the aldehyde.

  • TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant (like bleach or trichloroisocyanuric acid) provide a highly chemoselective method for oxidizing primary alcohols to aldehydes.[20][21]

Troubleshooting Guide: Aldehyde/Alcohol Oxidation
IssuePossible Cause(s)Recommended Solution(s)
Over-oxidation of Alcohol (Forms Carboxylic Acid)1. Oxidant too strong: Reagents like CrO₃ (Jones) or KMnO₄ will oxidize primary alcohols directly to carboxylic acids.[22]2. Presence of water: Some chromium-based oxidations, if performed in aqueous conditions, will lead to the carboxylic acid.1. Switch to an anhydrous, mild oxidant: Use Dess-Martin Periodinane (DMP), a Swern oxidation protocol, or a TEMPO-based system.[16][19][20]
Low Selectivity (Alcohol is oxidized along with the aldehyde)1. Oxidant not selective: Strong oxidants like KMnO₄ or chromic acid will oxidize both functional groups.[14]1. Use an aldehyde-specific reagent: Employ Tollens' reagent or Pinnick oxidation conditions (NaClO₂).[15]
Low Yield or Incomplete Conversion 1. Reagent degradation: DMP is moisture-sensitive.[19]2. Steric hindrance: A bulky alcohol may react slowly.3. Incorrect stoichiometry. 1. Use fresh, dry reagents and solvents. 2. Increase reaction time or slightly warm the reaction (if the protocol allows). 3. Ensure at least 1.1-1.2 equivalents of the oxidant are used.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol

This protocol describes a general procedure for the selective oxidation of a primary alcohol to an aldehyde.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Addition of Reagent: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. Note: DMP can be mildly explosive and should be handled with care.[23]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 - 2 hours).[16]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

Section 3: Chemoselective Nucleophilic Addition

Aldehydes are generally more reactive electrophiles than ketones. This reactivity difference can be exploited for selective nucleophilic additions.[24][25]

Frequently Asked Questions (FAQs)

Q1: I have a compound with both an aldehyde and a ketone. How can I selectively perform a Wittig reaction on the aldehyde group only?

A1: The selectivity of the Wittig reaction is highly dependent on the reactivity of the phosphorus ylide.

  • Stabilized Ylides: Ylides containing an electron-withdrawing group (e.g., an ester or ketone) are less reactive ("stabilized"). These ylides will react selectively with the more electrophilic aldehyde, leaving the ketone untouched.[26][27]

  • Unstabilized Ylides: Simple alkyl-substituted ylides (e.g., Ph₃P=CH₂) are highly reactive and will typically react with both aldehydes and ketones, showing poor selectivity.[28]

Q2: My Grignard reagent is reacting with both carbonyls. How can I achieve selectivity for the ketone?

A2: Since Grignard reagents are highly reactive and unselective, direct chemoselectivity is difficult. The best strategy is to use a protecting group .

  • Protect the Aldehyde: Aldehydes react more readily than ketones to form acetals.[29] You can selectively protect the aldehyde by reacting the molecule with a diol (like ethylene glycol) and a catalytic amount of acid.

  • Perform the Grignard Reaction: With the aldehyde protected as an acetal (which is stable to Grignard reagents), the Grignard reagent will react only with the ketone.[30][31]

  • Deprotect: The acetal can be easily removed by hydrolysis with aqueous acid to regenerate the aldehyde.[29][32]

Visualizations: Workflows and Logic

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analyze Cause cluster_2 Implement Solution Start Low selectivity in aldehyde reduction (ketone also reacts) Cause1 Is reagent too reactive? (e.g., standard NaBH4) Start->Cause1 Cause2 Is temperature too high? Start->Cause2 Sol1 Switch to selective reagent: - NaBH4/CeCl3 - Bulky borohydride Cause1->Sol1 Sol2 Lower reaction temperature: - Run at 0°C or -78°C Cause2->Sol2

// Paths Start -> ReactionType;

// Wittig Path Wittig [label="Wittig Reaction\n(Alkene Formation)"]; YlideType [label="Is the ylide stabilized\n(e.g., contains -CO2Et)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WittigResult1 [label="Yes: High selectivity for Aldehyde.\nProceed with reaction.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; WittigResult2 [label="No: Low selectivity.\nConsider protecting the ketone.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ReactionType -> Wittig [label="Wittig"]; Wittig -> YlideType; YlideType -> WittigResult1 [label="Yes"]; YlideType -> WittigResult2 [label="No"];

// Grignard Path Grignard [label="Grignard Addition\n(Alcohol Formation)"]; GrignardPath [label="Protect the more reactive\naldehyde as an acetal first.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GrignardPath2 [label="Perform Grignard reaction on ketone,\nthen deprotect aldehyde."];

ReactionType -> Grignard [label="Grignard"]; Grignard -> GrignardPath -> GrignardPath2; } caption="Decision flowchart for selective nucleophilic additions."

References

Validation & Comparative

Comparative Bioactivity of Imidazo[1,2-a]pyridine Carbaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Imidazo[1,2-a]pyridine carbaldehyde isomers and their derivatives, providing researchers, scientists, and drug development professionals with available experimental data, detailed methodologies, and insights into their potential therapeutic applications.

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at different positions on this scaffold can significantly influence its bioactivity, leading to isomers with distinct pharmacological profiles. This guide provides a comparative overview of the bioactivity of Imidazo[1,2-a]pyridine-7-carbaldehyde and its other positional isomers, focusing on their anticancer and antimicrobial properties.

Data Presentation: A Comparative Look at Bioactivity

Direct comparative studies on the bioactivity of the parent Imidazo[1,2-a]pyridine carbaldehyde isomers are limited in the current scientific literature. However, research on their derivatives provides valuable insights into the potential of each isomeric scaffold. The following tables summarize the available quantitative data for derivatives of various Imidazo[1,2-a]pyridine carbaldehydes.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (Cytotoxicity, IC₅₀ in µM)

Compound DerivativeIsomer Position of Carbaldehyde PrecursorCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-3-amine derivative 183MCF-7 (Breast)14.81 ± 0.20[1]
Imidazo[1,2-a]pyridine-3-amine derivative 113MCF-7 (Breast)20.47 ± 0.10[1]
Imidazo[1,2-a]pyridine derivative 6Not SpecifiedA375 (Melanoma)9.7[2]
Imidazo[1,2-a]pyridine derivative 6Not SpecifiedWM115 (Melanoma)12.3[2]
Imidazo[1,2-a]pyridine derivative 6Not SpecifiedHeLa (Cervical)15.1[2]
1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23)3HeLa (Cervical)15.32
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k6HCC827 (Lung)0.09[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k6A549 (Lung)0.21[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k6SH-SY5Y (Neuroblastoma)0.15[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k6HEL (Leukemia)0.43[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k6MCF-7 (Breast)0.28[3]
Imidazo[1,2-a]pyridine hybrid HB92 (benzoic acid derivative)A549 (Lung)50.56[4]
Imidazo[1,2-a]pyridine hybrid HB102 (benzoic acid derivative)HepG2 (Liver)51.52[4]
Imidazo[1,2-a]pyridine compound IP-5Not SpecifiedHCC1937 (Breast)45[5][6][7][8]
Imidazo[1,2-a]pyridine compound IP-6Not SpecifiedHCC1937 (Breast)47.7[5][6][7][8]
Imidazo[1,2-a]pyridine compound IP-7Not SpecifiedHCC1937 (Breast)79.6[5][6][7][8][9]

Note: The data presented is for derivatives of the respective carbaldehyde isomers, and direct comparison of the parent aldehydes may yield different results.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (Minimum Inhibitory Concentration, MIC in µM or µg/mL)

Compound DerivativeIsomer Position of Carbaldehyde PrecursorMicroorganismMICReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10i3Candida albicans41.98 µM[10]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10a3Candida albicans< 300 µM[10]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10b3Candida albicans< 300 µM[10]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10c3Candida albicans< 300 µM[10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1)3Mycobacterium tuberculosis (replicating)≤1 µM (MIC₉₀)[11][12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1)3Mycobacterium tuberculosis (non-replicating)≤1 µM (MIC₉₀)[11][12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1)3Multi-drug resistant M. tuberculosis≤1 µM (MIC₉₀)[11][12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1)3Extensive-drug resistant M. tuberculosis≤1 µM (MIC₉₀)[11][12]
Imidazo[1,2-a]pyridine-2-carboxamide derivative2Mycobacterium tuberculosis17 to 30 µM[13]
Imidazo[1,2-a]pyridine-3-carboxamide derivative 83Mycobacterium tuberculosis H37Rv13.74 µg/mL[14]

Note: The data presented is for derivatives of the respective carbaldehyde isomers. The bioactivity of the parent aldehydes may differ.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the bioactivity data.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Anticancer_Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock solutions & dilutions) Treatment 4. Compound Treatment (Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Assay (Metabolic activity) Treatment->MTT_Assay Absorbance 6. Absorbance Reading (Microplate reader) MTT_Assay->Absorbance IC50_Calc 7. IC50 Calculation (Dose-response curve) Absorbance->IC50_Calc Results 8. Results Interpretation IC50_Calc->Results

Caption: Experimental workflow for in vitro anticancer drug screening using the MTT assay.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of Imidazo[1,2-a]pyridine derivatives.

Conclusion

While a direct comparative analysis of the bioactivity of Imidazo[1,2-a]pyridine carbaldehyde isomers is not yet available, the existing data on their derivatives highlight the therapeutic potential of this scaffold. Derivatives of the 3- and 6-carbaldehyde isomers, in particular, have demonstrated potent anticancer and antimicrobial activities. The position of the carbaldehyde group and the nature of subsequent derivatization play a crucial role in determining the biological activity and target specificity. Further research focusing on the systematic evaluation of all carbaldehyde isomers is warranted to fully elucidate their structure-activity relationships and to guide the design of novel, more effective therapeutic agents. The PI3K/Akt/mTOR pathway appears to be a common target for many anticancer Imidazo[1,2-a]pyridine derivatives, suggesting a potential mechanism of action for this class of compounds.

References

Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3] While specific structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-7-carbaldehyde analogs are not extensively available in the current literature, this guide provides a comparative analysis of the broader class of 7-substituted imidazo[1,2-a]pyridine derivatives. The insights gleaned from these related compounds can inform the design and development of novel analogs, potentially including those with a carbaldehyde moiety at the 7-position.

Comparative Biological Activity of 7-Substituted Imidazo[1,2-a]pyridine Analogs

The nature of the substituent at the C-7 position of the imidazo[1,2-a]pyridine ring has been shown to significantly influence the biological activity of these compounds. The following table summarizes the observed activities of various 7-substituted analogs from different studies.

Compound ID C-7 Substituent Other Key Substituents Biological Activity Key Findings & SAR Insights Reference
Compound Series 1 -Cl2-methyl-3-(carboxamide)Anti-tubercular (Mtb)Replacement of a methyl group at C-6 with a chloro group at C-7 did not improve activity against M. tuberculosis.[4][4]
Compound 7 -Cl2-methyl-3-(N-cyclooctyl-carboxamide)Anti-tubercular (Mtb)Exhibited weak activity (MIC >200 μM), suggesting that a chloro group at C-7 in this context is not favorable for potent anti-TB activity.[4][4]
Compound Series 2 -CH₃2,7-dimethyl-3-(carboxamides)Anti-tubercular (Mtb)Showed potent activity against replicating, non-replicating, MDR, and XDR Mtb strains (MIC90 range: 0.07–2.2 μM).[5] This indicates that a methyl group at C-7 can be beneficial for anti-TB activity.[5]
Compound Series 3 Varied2-(substituted phenyl)AntimicrobialThe nature of the substituent at the C-7 position was found to influence the antimicrobial activity against Gram-positive and Gram-negative bacterial strains.[1][1]

Key Signaling Pathway: PI3K/Akt/mTOR

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and a common target for these compounds.[7][8][9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • 96-well microtiter plates[15]

  • MTT solution (5 mg/mL in PBS)[13]

  • Detergent Reagent (e.g., SDS in HCl or DMSO)[15]

  • Cell culture medium[16]

  • Test compounds (Imidazo[1,2-a]pyridine analogs)

  • Microplate reader[15]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[15]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[15]

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for various kinases.[17][18][19]

Materials:

  • 384-well plates[17]

  • Kinase of interest (e.g., PI3K, Akt)

  • Kinase buffer[19]

  • ATP[19]

  • Substrate (specific for the kinase)[19]

  • Test compounds (Imidazo[1,2-a]pyridine analogs)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[18]

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the kinase buffer. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding to the kinase.[17]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.[17]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.[17]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of a series of analogs typically follows a well-defined workflow.

SAR_Workflow Start Start: Lead Compound (Imidazo[1,2-a]pyridine core) Design Analog Design & Synthesis Start->Design Screening In Vitro Screening (e.g., MTT, Kinase Assays) Design->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Process InVivo In Vivo Studies SAR->InVivo Promising Compounds Optimization->Design End Candidate Drug InVivo->End

References

In Vitro Validation of Imidazo[1,2-a]pyridine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Analysis

The in vitro anticancer potential of various Imidazo[1,2-a]pyridine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The following tables summarize the IC50 values for several Imidazo[1,2-a]pyridine derivatives, offering a quantitative comparison of their cytotoxic activity against that of standard chemotherapeutic drugs.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 12b Hep-2Laryngeal Carcinoma11[1]
HepG2Hepatocellular Carcinoma13[1]
MCF-7Breast Carcinoma11[1]
A375Human Skin Cancer11[1]
IP-5 HCC1937Breast Cancer45[2][3]
IP-6 HCC1937Breast Cancer47.7[2][3]
IP-7 HCC1937Breast Cancer79.6[2][3]
HB9 A549Lung Cancer50.56[4][5]
HB10 HepG2Liver Carcinoma51.52[4][5]
Compound 6 A375Melanoma9.7[6]
WM115Melanoma<12[6]
HeLaCervical Cancer35.0[6]
Compound 13k Various(Not specified)0.09 - 0.43[7]

Table 2: Comparative Cytotoxicity with Standard Anticancer Drugs

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Doxorubicin (Standard) Hep-2Laryngeal Carcinoma(Not specified)[1]
HepG2Hepatocellular Carcinoma(Not specified)[1]
MCF-7Breast Carcinoma(Not specified)[1]
A375Human Skin Cancer(Not specified)[1]
Cisplatin (Standard) A549Lung Cancer53.25[4][5]
HepG2Liver Carcinoma54.81[4][5]
Imidazo[1,2-a]pyridine HB9 A549Lung Cancer50.56[4][5]
Imidazo[1,2-a]pyridine HB10 HepG2Liver Carcinoma51.52[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro validation of anticancer compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Imidazo[1,2-a]pyridine derivatives) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a set period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cell suspension is incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are exposed to the test compound for a specific duration (e.g., 24 hours).

  • Cell Fixation: The cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • RNAse Treatment: The fixed cells are washed with PBS and treated with RNase A to prevent the staining of RNA.

  • DNA Staining: The cells are then stained with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the individual cells is measured by flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for in vitro anticancer drug validation and a key signaling pathway often implicated in the mechanism of action of Imidazo[1,2-a]pyridine derivatives.

G cluster_0 In Vitro Validation Workflow start Start: Cancer Cell Culture treat Treat with Imidazo[1,2-a]pyridine (Varying Concentrations) start->treat mtt Cell Viability Assay (MTT) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (Protein Expression) ic50->western data Data Analysis & Interpretation apoptosis->data cell_cycle->data western->data end End: Efficacy Profile data->end

Caption: Workflow for in vitro validation of anticancer activity.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes IP Imidazo[1,2-a]pyridine Derivatives IP->PI3K Inhibits IP->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.

Mechanism of Action

Studies on various Imidazo[1,2-a]pyridine derivatives suggest that their anticancer effects are mediated through multiple mechanisms:

  • Inhibition of Signaling Pathways: A recurring theme is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][8][9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key components of this pathway, such as PI3K and Akt, Imidazo[1,2-a]pyridine compounds can effectively halt cancer cell progression.[6][9]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][3][6] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[2][3]

  • Cell Cycle Arrest: Imidazo[1,2-a]pyridine compounds have been observed to cause cell cycle arrest, preventing cancer cells from proceeding through the phases of cell division.[2][3][6] This effect is often associated with the modulation of cell cycle regulatory proteins.[2][3]

Comparison with Alternatives

Imidazo[1,2-a]pyridine derivatives have shown promising activity when compared to some standard chemotherapeutic agents. For instance, the derivative HB9 exhibited a lower IC50 value against the A549 lung cancer cell line than cisplatin, a widely used anticancer drug.[4][5] Similarly, HB10 was more potent against the HepG2 liver carcinoma cell line than cisplatin.[4][5] Furthermore, many derivatives have been compared favorably to doxorubicin.[1]

These findings suggest that the Imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents that may offer advantages in terms of potency and selectivity over existing therapies. However, it is crucial to note that these are preclinical in vitro findings, and further extensive research, including in vivo studies and clinical trials, is necessary to validate their therapeutic potential.

References

Navigating the Synthesis of Imidazo[1,2-A]pyridine-7-carbaldehyde: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. Imidazo[1,2-a]pyridine-7-carbaldehyde, a key building block for various pharmacologically active compounds, presents a unique synthetic challenge due to the regioselectivity of electrophilic substitution on the parent ring system. This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach.

The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus favor electrophilic attack at the C3 position, making the direct formylation to achieve the 7-carbaldehyde isomer a non-trivial task. Therefore, successful syntheses rely on strategic approaches that circumvent this regiochemical preference. This report details two prominent multi-step strategies:

  • Route 1: Synthesis via Halogen-Metal Exchange of a 7-Bromo Precursor. This widely applicable method involves the initial construction of a 7-bromo-imidazo[1,2-a]pyridine, followed by a lithium-halogen exchange and subsequent formylation.

  • Route 2: Synthesis from a Pre-functionalized Pyridine. This approach builds the imidazo[1,2-a]pyridine ring from a 2-aminopyridine derivative that already contains a protected or precursor aldehyde group at the desired position.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: Halogen-Metal ExchangeRoute 2: From Pre-functionalized Pyridine
Starting Material 2-Amino-4-bromopyridine2-Amino-4-methylpyridine
Number of Steps 33
Overall Yield ~55-65%~40-50%
Key Reagents Chloroacetaldehyde, n-BuLi, DMFNBS, AIBN, Hexamethylenetetramine
Reaction Conditions Low temperatures (-78 °C) requiredModerate heating, reflux
Purification Methods Column chromatography, RecrystallizationColumn chromatography, Recrystallization

Experimental Protocols

Route 1: Synthesis via Halogen-Metal Exchange of 7-Bromo-Imidazo[1,2-a]pyridine

This route is a robust and frequently employed method for accessing the 7-formyl derivative.

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

A mixture of 2-amino-4-bromopyridine (1.0 eq) and chloroacetaldehyde (50% aqueous solution, 1.2 eq) in ethanol is heated at reflux for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-bromoimidazo[1,2-a]pyridine.

  • Yield: 85-95%

  • Purification: Can be used in the next step without further purification or recrystallized from ethanol.

Step 2: Formylation via Lithium-Halogen Exchange

To a solution of 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Yield: 65-75%

  • Purification: The crude product is purified by column chromatography on silica gel.

Route1 Start1 2-Amino-4-bromopyridine Intermediate1 7-Bromoimidazo[1,2-a]pyridine Start1->Intermediate1 Chloroacetaldehyde, EtOH, Reflux Product1 This compound Intermediate1->Product1 1. n-BuLi, THF, -78 °C 2. DMF Route2 Start2 2-Amino-4-methylpyridine Intermediate2a 7-Methylimidazo[1,2-a]pyridine Start2->Intermediate2a Chloroacetaldehyde, EtOH, Reflux Intermediate2b 7-(Bromomethyl)imidazo[1,2-a]pyridine Intermediate2a->Intermediate2b NBS, AIBN, CCl4, Reflux Product2 This compound Intermediate2b->Product2 1. Hexamethylenetetramine 2. H2O, AcOH Comparison cluster_Route1 Route 1: Halogen-Metal Exchange cluster_Route2 Route 2: From Pre-functionalized Pyridine R1_Adv Advantages: - Generally higher overall yield. - Fewer sensitive reagents in the final step. R1_Disadv Disadvantages: - Requires cryogenic temperatures (-78 °C). - Use of pyrophoric n-BuLi requires careful handling. - Starting material (2-amino-4-bromopyridine) is more expensive. R2_Adv Advantages: - Inexpensive and readily available starting material. - Avoids the use of pyrophoric organolithium reagents. - Milder reaction conditions overall. R2_Disadv Disadvantages: - Generally lower overall yield. - Use of toxic carbon tetrachloride in the bromination step. - The Sommelet reaction can sometimes give variable yields. ComparisonNode Comparative Analysis ComparisonNode->R1_Adv ComparisonNode->R1_Disadv ComparisonNode->R2_Adv ComparisonNode->R2_Disadv

Validating Cellular Target Engagement of Imidazo[1,2-A]pyridine-7-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of therapeutic agents hinges on the definitive confirmation that a compound interacts with its intended molecular target within the complex cellular environment. This guide provides a comprehensive comparison of modern techniques to validate the target engagement of Imidazo[1,2-A]pyridine-7-carbaldehyde in cells. While specific experimental data for this exact molecule is not extensively published, this document outlines established methodologies, presenting them in a comparative framework. The experimental protocols and data presentation are based on established practices for similar small molecules, including various Imidazo[1,2-a]pyridine derivatives.

Comparison of Key Target Engagement Validation Methods

Choosing the optimal method for validating target engagement depends on several factors, including the nature of the anticipated target, the availability of reagents, and the desired experimental throughput. The following table summarizes and compares prominent techniques applicable to the study of this compound.

FeatureCellular Thermal Shift Assay (CETSA)Chemical ProteomicsBioluminescence Resonance Energy Transfer (BRET)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1]Affinity-based or activity-based probes are used to capture and identify protein targets.[2][3]Non-radiative energy transfer occurs between a luciferase donor fused to the target and a fluorescent ligand or antibody.[4][5]
Cellular Context Live cells, cell lysates, or tissue samples.[6]Live cells or cell lysates.[3]Live cells.[5]
Target Requirement Target must exhibit a measurable thermal shift upon ligand binding.[1]Requires a suitable reactive handle on the compound for probe synthesis or relies on intrinsic reactivity.Requires genetic fusion of luciferase to the target protein.[5]
Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[1]Mass spectrometry-based identification and quantification of enriched proteins.[2]Ratiometric measurement of light emission from the donor and acceptor.[4]
Advantages Label-free for the compound, applicable in native cellular environments.[6]Unbiased, proteome-wide target identification.[2][7]Real-time, quantitative measurement of binding in live cells.[5]
Limitations Not all proteins show a significant thermal shift; can be lower throughput.[1]Probe synthesis can be challenging and may alter compound activity; potential for off-target capture.[8]Requires genetic engineering of cells; dependent on the proximity and orientation of donor and acceptor.[4]
Typical Data Melt curves (protein abundance vs. temperature) and isothermal dose-response curves.Lists of identified proteins with enrichment scores and competitive binding data.BRET ratio as a function of compound concentration, yielding binding affinities (e.g., EC50).

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm of the target) and plot the soluble protein fraction against the compound concentration.

Chemical Proteomics (Affinity-Based Probe)
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or a photo-activatable crosslinker) and a reporter tag (e.g., biotin), ensuring the modification does not significantly alter the compound's biological activity.[8]

  • Cell Treatment and Lysis: Treat cells with the chemical probe. For competitive profiling, pre-incubate cells with an excess of the unmodified this compound before adding the probe.[7] Lyse the cells under non-denaturing conditions.

  • Affinity Enrichment: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.[9]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins. Target proteins will be enriched in the probe-treated sample compared to the control and will show reduced enrichment in the competitively inhibited sample.[2]

Bioluminescence Resonance Energy Transfer (BRET)
  • Generation of Cell Line: Create a stable cell line expressing the putative target protein fused to a luciferase donor (e.g., NanoLuc).

  • Assay Setup: Plate the engineered cells in a suitable microplate.

  • Ligand and Substrate Addition: Add a fluorescently labeled ligand that binds to the target or a fluorescently labeled antibody that recognizes the target. Add the luciferase substrate (e.g., furimazine for NanoLuc).

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the unlabeled compound indicates competitive displacement of the fluorescent ligand and thus, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.[5]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plate and Grow Cells treat Treat with this compound start->treat harvest Harvest and Lyse Cells treat->harvest heat Heat Lysate Aliquots harvest->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge collect Collect Soluble Fraction centrifuge->collect quantify Quantify Target Protein (WB/MS) collect->quantify analyze Generate Melt/Isothermal Curves quantify->analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical_Proteomics_Workflow cluster_probing Cellular Probing cluster_enrichment Target Enrichment cluster_identification Target Identification probe Synthesize Affinity Probe treat_cells Treat Cells with Probe (+/- Competitor) probe->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells enrich Enrich Probe-Target Complexes lyse_cells->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elute and Digest Proteins wash->elute ms LC-MS/MS Analysis elute->ms data Identify and Quantify Proteins ms->data

Caption: Workflow for Affinity-Based Chemical Proteomics.

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on other imidazo[1,2-a]pyridine derivatives have implicated pathways such as the PI3K/Akt/mTOR pathway.[10][11] Should a kinase in such a pathway be the putative target, a diagram illustrating this could be represented as follows:

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor downstream Cell Growth, Proliferation mtor->downstream compound This compound compound->akt inhibits

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

By employing the methodologies outlined in this guide, researchers can systematically and rigorously validate the cellular target engagement of this compound, a critical step in advancing its development as a potential therapeutic agent.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. While this structural motif offers significant potential for targeted therapies, understanding a compound's cross-reactivity profile is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides a framework for assessing the cross-reactivity of Imidazo[1,2-A]pyridine-7-carbaldehyde. In the absence of publicly available, specific cross-reactivity data for this exact molecule, we present a comparative analysis of established imidazo[1,2-a]pyridine-based drugs, Saracatinib (AZD0530) and Zolpidem, to illustrate potential off-target interaction patterns and guide future profiling efforts.

Comparative Off-Target Profiles of Imidazo[1,2-a]pyridine Analogs

To contextualize the potential cross-reactivity of this compound, we examine the selectivity profiles of two well-characterized drugs sharing the same core structure but exhibiting vastly different therapeutic actions. Saracatinib is a potent inhibitor of Src family kinases, while Zolpidem acts as a selective GABA-A receptor agonist.

Saracatinib (AZD0530): A Kinase Inhibitor Perspective

Saracatinib is a dual inhibitor of Src family and Abl kinases.[1] Its cross-reactivity has been evaluated across a broad panel of human kinases, revealing a distinct selectivity profile. While potent against its primary targets, it demonstrates activity against other kinases, which could contribute to both its therapeutic efficacy and potential side effects.

Target KinaseIn Vitro IC50 (nM)Key Signaling PathwayPotential Implication of Off-Target Activity
Src 2.7 Cell proliferation, migration, and survivalPrimary Target
Abl ~30 Cell differentiation, division, and adhesionPrimary Target
LCK4T-cell receptor signalingImmunomodulation
YES4Src family kinase signalingRedundant inhibition of Src pathways
FYN11Neuronal development, immune cell signalingNeurological and immunological effects
ALK2Low nMBMP signaling pathwayPotential for bone morphogenetic effects[2]
RIPK2ModerateInnate immune response, inflammationAnti-inflammatory or immunomodulatory effects[2]

Table 1: In vitro inhibitory activity of Saracatinib against a panel of kinases. Data compiled from multiple sources.[3][4][5]

Zolpidem: A CNS Receptor Perspective

Zolpidem is a non-benzodiazepine hypnotic agent that exhibits high selectivity for a specific subtype of the GABA-A receptor, the BZ1 receptor.[6] This selectivity is thought to underlie its potent sedative effects with a reduced incidence of muscle relaxant and anticonvulsant side effects compared to less selective benzodiazepines.[7]

Target ReceptorBinding Affinity (Ki)Subunit SelectivityKey Signaling PathwayPotential Implication of Off-Target Activity
GABA-A (BZ1/α1 subunit) High Preferential for α1 subunit-containing receptorsNeuronal inhibition, sedationPrimary Target
GABA-A (BZ2/α2, α3 subunits)LowLower affinityAnxiolysis, myorelaxation (less pronounced)
GABA-A (BZ3/α5 subunit)LowLower affinityCognition, memory (less affected)

Table 2: Receptor binding profile of Zolpidem. Zolpidem's preferential binding to the BZ1 receptor subtype distinguishes it from non-selective benzodiazepines.[6][7]

Experimental Protocols for Cross-Reactivity Profiling

To generate a comprehensive cross-reactivity profile for a novel compound like this compound, a multi-faceted approach employing a combination of in vitro and cellular assays is recommended.

Kinome Scanning

Kinome scanning is a high-throughput method to assess the interaction of a compound against a large panel of kinases. The KINOMEscan™ platform, for example, utilizes a competitive binding assay.

Principle: The test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed and tagged (e.g., with DNA) for quantification.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competitive Binding: The test compound, the kinase, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).

  • Data Analysis: Results are often expressed as a percentage of a DMSO control (%Ctrl), where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd).

Proteome-Wide Off-Target Profiling

Chemical proteomics offers an unbiased approach to identify protein targets and off-targets in a cellular context.

Principle: A derivative of the compound of interest is used as a "bait" to capture its interacting proteins from a cell lysate or living cells. These captured proteins are then identified by mass spectrometry.

Methodology (Affinity-Based Pull-Down):

  • Probe Synthesis: The test compound (this compound) is chemically modified to incorporate an affinity tag (e.g., biotin) via a linker. It is crucial to ensure this modification does not significantly alter the compound's biological activity.

  • Cell Lysis and Incubation: The biotinylated compound is incubated with a cell lysate to allow for the formation of compound-protein complexes.

  • Affinity Purification: The lysate is then passed over a streptavidin-coated solid support (e.g., beads). The high affinity of biotin for streptavidin allows for the selective capture of the biotinylated compound along with its bound proteins.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the test compound sample compared to a control (e.g., beads alone or a biotinylated control molecule) are identified as potential off-targets.

Visualizing Workflows and Pathways

To better illustrate the experimental and biological contexts, the following diagrams are provided.

G cluster_0 KINOMEscan Workflow A Kinase Panel (DNA-tagged) D Competitive Binding Incubation A->D B Immobilized Ligand (on beads) B->D C Test Compound (this compound) C->D E Wash & Quantify (qPCR) D->E F Data Analysis (% Inhibition, Kd) E->F

Caption: General workflow for a KINOMEscan experiment.

G cluster_1 Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src Downstream Downstream Effectors (e.g., FAK, STAT3, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival Saracatinib Saracatinib Saracatinib->Src

Caption: Simplified Src kinase signaling pathway inhibited by Saracatinib.

G cluster_2 GABA-A Receptor Signaling GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation Zolpidem Zolpidem Zolpidem->GABA_A

Caption: Zolpidem's positive allosteric modulation of the GABA-A receptor.

Conclusion

While direct experimental data for this compound is not yet available, the cross-reactivity profiles of Saracatinib and Zolpidem underscore the diverse biological activities that can be achieved with the imidazo[1,2-a]pyridine scaffold. The kinase-focused polypharmacology of Saracatinib and the highly selective receptor agonism of Zolpidem highlight the importance of comprehensive profiling. For a novel compound like this compound, a combination of kinome scanning and proteome-wide approaches is essential to elucidate its selectivity profile, anticipate potential off-target liabilities, and guide its development towards a safe and effective therapeutic agent.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Commercially Available Drugs in Oncology, Inflammation, and Central Nervous System Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of the performance of representative imidazo[1,2-a]pyridine derivatives against commercially available drugs in three key therapeutic areas: oncology, anti-inflammatory, and central nervous system (CNS) applications. The comparisons are supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Anticancer Activity: Imidazo[1,2-a]pyridine Derivatives vs. Doxorubicin

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1] This section compares the cytotoxic effects of a representative imidazo[1,2-a]pyridine derivative with the established chemotherapeutic agent, Doxorubicin.

Data Presentation
Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (Compound 12b) HepG2 (Liver Carcinoma)3.12[2]
MCF-7 (Breast Adenocarcinoma)4.21[2]
A375 (Melanoma)5.34[2]
Hep-2 (Laryngeal Carcinoma)6.25[2]
Doxorubicin HepG2 (Liver Carcinoma)12.2[3]
MCF-7 (Breast Adenocarcinoma)2.5[3]
A549 (Lung Carcinoma)> 20[3]
HeLa (Cervical Carcinoma)2.9[3]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are commonly determined using the MTT assay.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Imidazo[1,2-a]pyridine derivative or Doxorubicin) and a vehicle control for a specified period, typically 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway in cancer.

Anti-inflammatory Activity: Imidazo[1,2-a]pyridine Derivatives vs. Celecoxib

Certain Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This section compares the COX-2 inhibitory activity of a representative Imidazo[1,2-a]pyridine derivative with the well-known selective COX-2 inhibitor, Celecoxib.

Data Presentation
Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridine Derivative (Compound 5n) 35.60.07508.6[8]
Celecoxib 6.70.877.7[9]

Note: IC50 and selectivity index values can vary based on the specific assay conditions.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 is typically evaluated using a fluorometric or colorimetric assay kit.[10][11]

  • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, and prepare assay buffer, heme, and the fluorometric probe (e.g., ADHP) as per the kit instructions.

  • Inhibitor Preparation: Dissolve the test compounds (Imidazo[1,2-a]pyridine derivative and Celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, the probe, and the respective enzyme (COX-1 or COX-2) to the wells.

  • Inhibitor Addition: Add various concentrations of the test compounds to the designated wells. Include a vehicle control and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for 5-10 minutes.[12]

  • IC50 Calculation: Calculate the rate of reaction for each concentration and determine the IC50 value from the dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualization

COX2_Inflammation_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: COX-2/prostaglandin signaling pathway.

Central Nervous System Activity: Imidazo[1,2-a]pyridine Derivatives vs. Zolpidem

Many Imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of GABAA receptors, similar to the hypnotic drug Zolpidem. This section compares the binding affinity of Zolpidem with that of other reported Imidazo[1,2-a]pyridines for the GABAA receptor.

Data Presentation
Compound/DrugReceptor SubtypeKi (nM)Reference
Zolpidem GABAA (α1 subtype)20[13]
GABAA (α2 subtype)400[13]
GABAA (α3 subtype)400[13]
GABAA (α5 subtype)>5000[13]

Note: Data for a specific Imidazo[1,2-a]pyridine-7-carbaldehyde derivative is not available. Zolpidem itself is an Imidazo[1,2-a]pyridine derivative and serves as a key comparator.

Experimental Protocols

GABAA Receptor Radioligand Binding Assay

The binding affinity (Ki) of a compound for the GABAA receptor is determined through a competitive radioligand binding assay.[14][15]

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue, which is a rich source of GABAA receptors. This involves homogenization of the brain tissue followed by a series of centrifugation steps to isolate the membrane fraction.[14]

  • Radioligand and Competitor Preparation: Prepare a solution of a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flumazenil) and serial dilutions of the test compound (e.g., Zolpidem).

  • Binding Assay: In a 96-well plate, incubate the prepared membranes with the radioligand in the presence of various concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Ki Calculation: The IC50 value is determined from the competition curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

Mandatory Visualization

GABAergic_Synapse_Pathway Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicle Postsynaptic Postsynaptic Neuron GABA GABA_Vesicle->GABA Release GABAaR GABAa Receptor GABA->GABAaR Binding Chloride Cl- Influx GABAaR->Chloride Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->GABAaR Positive Allosteric Modulation

Caption: GABAergic synapse signaling pathway.

References

A Comparative Guide to the Fluorescent Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of fluorescent molecules with significant potential in biomedical research and drug development. Their inherent photophysical properties, including strong fluorescence and good photostability, make them attractive candidates for the development of novel fluorescent probes for bioimaging and sensing applications. This guide provides an objective comparison of the fluorescent properties of various Imidazo[1,2-a]pyridine derivatives, benchmarked against commonly used fluorescent dyes, and includes detailed experimental protocols to enable researchers to conduct their own comparative studies.

Data Presentation: A Comparative Analysis of Photophysical Properties

The following tables summarize the key photophysical properties of selected Imidazo[1,2-a]pyridine derivatives and provide a comparison with well-established fluorescent probes. It is important to note that direct, side-by-side comparisons under identical experimental conditions are limited in the literature. Therefore, the data presented here is compiled from various sources and should be considered as a reference point. Researchers are encouraged to use the experimental protocols provided in this guide to perform their own direct comparisons for their specific applications.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
Unsubstituted Imidazo[1,2-a]pyridine~320-340~370-400~50-60~0.1-0.3~5,000-10,000Various[1][2]
2-Phenylimidazo[1,2-a]pyridine~330-350~380-420~50-70~0.4-0.6~15,000-25,000Various[3][4]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine~340-360~400-440~60-80~0.5-0.7~20,000-30,000Various[3][4]
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine~350-370~480-520~130-150~0.01-0.1~10,000-20,000Various[3]
Pyrazole-tethered Imidazo[1,2-a]pyridines~313-453~430-521Up to 120~0.05-0.83~17,000-37,500CH₃CN
V-Shaped bis-Imidazo[1,2-a]pyridines~350-400~400-500~50-1000.17–0.51Not ReportedVarious[5]

Table 2: Comparison with Common Fluorescent Dye Classes

Dye ClassTypical Excitation Max (λex, nm)Typical Emission Max (λem, nm)Typical Quantum Yield (ΦF)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)Key AdvantagesKey Disadvantages
Imidazo[1,2-a]pyridines 320-450 370-550 0.1-0.8 5,000-40,000 Tunable properties, good photostability, often blue-emitters Generally lower brightness than rhodamines
Coumarins320-450400-5500.1-0.910,000-40,000Environment-sensitive, good for sensing applications.[6]Moderate photostability, pH sensitivity.
Fluoresceins490-500510-5250.8-0.9570,000-90,000High quantum yield, bright green emission.pH sensitivity, moderate photostability.
Rhodamines540-560560-5800.3-0.9580,000-120,000High photostability and brightness.Can be prone to aggregation.

Experimental Protocols

To facilitate direct and accurate comparisons, detailed methodologies for key fluorescence experiments are provided below.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

The relative method, comparing the fluorescence of an unknown sample to a well-characterized standard, is a widely used and accessible technique for determining fluorescence quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of Imidazo[1,2-a]pyridine derivative

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where ΦF_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Protocol 2: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Sample of Imidazo[1,2-a]pyridine derivative

  • Spectroscopic grade solvent

Procedure:

  • Accurately weigh a small amount of the Imidazo[1,2-a]pyridine derivative.

  • Prepare a stock solution of known concentration by dissolving the weighed sample in a precise volume of solvent.

  • Prepare a series of dilutions from the stock solution with known concentrations.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Plot absorbance versus concentration .

  • Determine the slope of the resulting line . According to the Beer-Lambert law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol 3: Photostability (Photobleaching) Assay

Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as live-cell imaging.

Materials:

  • Fluorescence microscope with a camera

  • Light source (e.g., laser or mercury lamp)

  • Sample of Imidazo[1,2-a]pyridine derivative (e.g., in solution or labeling a biological sample)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare the sample for microscopy.

  • Acquire an initial image (t=0) using a low light intensity to minimize photobleaching during focusing and initial setup.

  • Continuously illuminate a defined region of interest (ROI) with a higher, constant light intensity.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.

  • Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time .

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[7]

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. A fluorescently labeled inhibitor could be used to visualize its interaction with the target protein within this pathway in living cells.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical Imidazo[1,2-a]pyridine inhibitor.

Experimental Workflow: Live-Cell Imaging

The following diagram outlines a typical workflow for utilizing an Imidazo[1,2-a]pyridine-based fluorescent probe for live-cell imaging applications.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell Culture Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Incubate cells with probe Washing Washing Probe Loading->Washing Remove excess probe Microscope Setup Microscope Setup Washing->Microscope Setup Mount sample Image Acquisition Image Acquisition Microscope Setup->Image Acquisition Set parameters Image Processing Image Processing Image Acquisition->Image Processing e.g., background correction Data Quantification Data Quantification Image Processing->Data Quantification e.g., intensity measurement Interpretation Interpretation Data Quantification->Interpretation

Caption: A generalized workflow for live-cell imaging using a fluorescent probe.

References

A Head-to-Head Comparison of Copper and Palladium Catalysts in the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of imidazo[1,2-a]pyridines, a core scaffold in many pharmaceuticals, is a critical area of study. The choice of catalyst for this synthesis is a key determinant of efficiency, cost, and environmental impact. This guide provides a detailed head-to-head comparison of two of the most prominent catalytic systems: those based on copper and palladium.

This comparison guide delves into the performance of copper and palladium catalysts, presenting supporting experimental data, detailed protocols, and visualizations of the reaction mechanisms to aid in the selection of the optimal catalyst for specific research and development needs.

At a Glance: Copper vs. Palladium

FeatureCopper CatalystsPalladium Catalysts
Cost Generally lower cost and more abundant.Higher cost and less abundant.
Toxicity Lower toxicity, making it a "greener" choice.[1]Higher toxicity, with concerns about trace amounts in final products.[1]
Reaction Types Primarily used in multicomponent reactions (e.g., A3 coupling).[2][3][4][5][6][7][8][9]Versatile, used in cross-coupling and C-H activation reactions.[3][6][8][10]
Reaction Conditions Often milder conditions, can be performed in aqueous media.[2][3]Often requires higher temperatures and anhydrous conditions, though microwave-assisted methods are available.[3][6][10]
Ligands Can often be used without ligands or with simple, inexpensive ligands.[3][6][10]Frequently requires specialized and often expensive phosphine-based ligands.
Substrate Scope Generally good tolerance for a wide range of functional groups.[2][10]Excellent functional group tolerance, particularly in cross-coupling reactions.
Key Advantage Cost-effectiveness and lower environmental impact.High efficiency and broad applicability in complex molecule synthesis.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from representative studies on copper and palladium-catalyzed synthesis of imidazo[1,2-a]pyridines, providing a clear comparison of their performance under various conditions.

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via A³-Coupling

This method typically involves a three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne.

Table 1: Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media [3]

Entry2-AminopyridineAldehydeAlkyneProductTime (h)Yield (%)
12-aminopyridineBenzaldehydePhenylacetylene2,3-diphenylimidazo[1,2-a]pyridine892
22-amino-5-methylpyridineBenzaldehydePhenylacetylene5-methyl-2,3-diphenylimidazo[1,2-a]pyridine890
32-aminopyridine4-ChlorobenzaldehydePhenylacetylene2-(4-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine1088
42-aminopyridineBenzaldehyde1-Heptyne2-phenyl-3-pentylimidazo[1,2-a]pyridine1285

Catalyst System: CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%) Solvent: Water with Sodium Dodecyl Sulfate (SDS, 10 mol%) Temperature: 50 °C

Palladium-Catalyzed Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines

This method showcases a one-pot, three-component reaction under microwave irradiation.

Table 2: Pd(OAc)₂-Catalyzed Three-Component Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines [3][6]

Entry2-Aminopyridineα-Halo KetoneArylboronic AcidProductTime (h)Yield (%)
12-aminopyridine2-bromoacetophenonePhenylboronic acid2,3-diphenylimidazo[1,2-a]pyridine184
22-amino-5-methylpyridine2-bromoacetophenonePhenylboronic acid5-methyl-2,3-diphenylimidazo[1,2-a]pyridine181
32-aminopyridine2-bromo-1-(4-chlorophenyl)ethanonePhenylboronic acid2-(4-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine186
42-aminopyridine2-bromoacetophenone4-Methoxyphenylboronic acid2-phenyl-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine180

Catalyst System: Pd(OAc)₂ (5 mol%) Solvent: DMF Temperature: 160 °C (Microwave)

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

Copper-Catalyzed Synthesis: General Procedure for A³-Coupling

To a solution of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and CuSO₄·5H₂O (0.1 mmol) in water (5 mL) containing sodium dodecyl sulfate (0.1 mmol), sodium ascorbate (0.2 mmol) and the terminal alkyne (1.2 mmol) are added.[3] The resulting mixture is stirred vigorously at 50 °C for the time indicated in Table 1.[3] Upon completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[3]

Palladium-Catalyzed Synthesis: General Procedure for Three-Component Reaction

In a microwave reactor vial, 2-aminopyridine (1.0 mmol), the α-halo ketone (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.05 mmol) are combined in DMF (3 mL).[6] The vial is sealed and subjected to microwave irradiation at 160 °C for 1 hour.[6] After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the pure 2,3-diarylimidazo[1,2-a]pyridine.[6]

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the copper and palladium systems.

Copper-Catalyzed A³-Coupling Catalytic Cycle

Copper_Catalytic_Cycle CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide CuI->CuAcetylide + R'C≡CH Alkyne R'C≡CH Intermediate Propargylamine Intermediate CuAcetylide->Intermediate + Imine Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Aldehyde R''CHO Aldehyde->Imine Imine->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product 5-exo-dig Cyclization CuI_regen Cu(I) Catalyst (regenerated)

Caption: Proposed catalytic cycle for the copper-catalyzed A³-coupling reaction.

Palladium-Catalyzed Three-Component Synthesis Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0) PdII_complex Pd(II) Complex Pd0->PdII_complex Oxidative Addition HaloKetone Ar'COCH₂X HaloKetone->PdII_complex PdII_Aryl Ar-Pd(II)-X PdII_complex->PdII_Aryl Transmetalation BoronicAcid ArB(OH)₂ BoronicAcid->PdII_Aryl Intermediate Palladacycle Intermediate PdII_Aryl->Intermediate + 2-Aminopyridine Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product Reductive Elimination Pd0_regen Pd(0) (regenerated)

References

Reproducibility of published synthesis methods for Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates with reliable and reproducible methods is paramount. This guide provides a comparative analysis of published synthesis methods for Imidazo[1,2-a]pyridine-7-carbaldehyde, a valuable building block in medicinal chemistry. Due to a notable lack of direct comparative studies and reproducibility data in peer-reviewed literature for the specific C7-formylation of the Imidazo[1,2-a]pyridine core, this guide focuses on established methods for the functionalization of this scaffold, with a critical assessment of their potential for regioselective synthesis of the target compound.

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous commercially available drugs.[1] Consequently, the development of efficient and selective methods for its functionalization is of significant interest.[2][3] While a variety of methods exist for the synthesis and functionalization of the Imidazo[1,2-a]pyridine ring system, the majority of these direct functionalization at the C3 position.[4][5][6] The regioselective synthesis of 7-substituted derivatives, particularly the 7-carbaldehyde, remains a significant challenge, with limited dedicated procedures reported in academic literature.

This guide will explore the most plausible synthetic strategies for obtaining this compound, primarily focusing on the Vilsmeier-Haack formylation and strategies involving directed C-H functionalization. We will present the available experimental data and discuss the potential for reproducibility and scalability.

Comparison of Synthetic Methodologies

Currently, no single publication directly compares different methods for the synthesis of this compound. Therefore, this comparison is based on an analysis of general functionalization methods for the Imidazo[1,2-a]pyridine core and their potential for C7-selectivity.

MethodReagents & ConditionsReported Yield (for related compounds)Key AdvantagesPotential Challenges for C7-Selectivity & Reproducibility
Vilsmeier-Haack Formylation POCl₃, DMFVaries; often moderate to good for C3-formylationWell-established, uses common reagents.[7][8]Regioselectivity is a major issue. The electron-rich nature of the imidazole ring typically directs formylation to the C3 position. Achieving C7-selectivity would likely require specific directing groups or a multi-step synthesis. Reproducibility for C7-formylation is undocumented.
Directed C-H Functionalization Transition metal catalyst (e.g., Pd, Ru), directing groupModerate to high for ortho-functionalizationHigh regioselectivity can be achieved with an appropriate directing group.[9][10]Requires the introduction and subsequent removal of a directing group, adding synthetic steps. The development of a directing group strategy for C7-functionalization of Imidazo[1,2-a]pyridine has not been explicitly reported. Reproducibility depends heavily on the specific catalyst and directing group combination.

Table 1: Comparison of Potential Synthetic Methods for this compound.

Experimental Protocols

As no direct and reproducible synthesis for this compound is readily available in the literature, a generalized protocol for the Vilsmeier-Haack reaction on the Imidazo[1,2-a]pyridine core is provided below as a starting point for methodological development. Researchers attempting to achieve C7-formylation would need to explore variations of this protocol, potentially on pre-functionalized Imidazo[1,2-a]pyridine substrates.

General Protocol for Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines

This protocol is adapted from general procedures for the formylation of electron-rich heterocyclic compounds.[7][8]

Reagents:

  • Imidazo[1,2-a]pyridine (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the Imidazo[1,2-a]pyridine substrate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for a specified time (typically several hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired formylated product.

Note: The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting Imidazo[1,2-a]pyridine. For the synthesis of the 7-carbaldehyde, a multi-step approach involving the synthesis of a 4-substituted 2-aminopyridine precursor may be necessary to influence the regiochemical outcome of the cyclization and subsequent functionalization.

Experimental Workflows

The synthesis of this compound would likely follow one of two general workflows, either direct formylation of a pre-formed ring or a strategy involving the construction of the ring from a pre-functionalized pyridine.

G cluster_0 Direct Formylation Strategy A Imidazo[1,2-a]pyridine B Formylation (e.g., Vilsmeier-Haack) A->B POCl3, DMF C Mixture of Regioisomers B->C D Separation & Isolation C->D E This compound D->E

Caption: Workflow for a direct formylation approach.

G cluster_1 Pre-functionalization Strategy F 4-substituted-2-aminopyridine G Cyclization F->G α-haloketone H Substituted Imidazo[1,2-a]pyridine G->H I Functional Group Transformation H->I J This compound I->J

Caption: Workflow for a pre-functionalization strategy.

Conclusion and Future Outlook

The reproducible synthesis of this compound presents a significant challenge due to the inherent reactivity of the Imidazo[1,2-a]pyridine core, which favors functionalization at the C3 position. While general methods like the Vilsmeier-Haack reaction are available, their application to achieve C7-selectivity is not well-established and would require considerable optimization and likely a multi-step synthetic sequence.

Future research in this area should focus on the development of novel directing group strategies that can selectively activate the C7 position for functionalization. Furthermore, systematic studies on the reproducibility of such methods are crucial for their adoption in a drug discovery and development setting. The lack of published data highlights an opportunity for synthetic chemists to contribute valuable knowledge to this field. Researchers are encouraged to publish both successful and unsuccessful attempts at C7-formylation to build a more comprehensive understanding of the reactivity of this important heterocyclic system.

References

A Comparative Analysis of the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of Imidazo[1,2-A]pyridine-7-carbaldehyde was not available in the reviewed literature. This guide therefore presents a comparative analysis of various Imidazo[1,2-a]pyridine derivatives to provide insights into the potential cytotoxic profile of this class of compounds.

The Imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer properties.[1] These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, often with a degree of selectivity when compared to normal, non-cancerous cells. The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.[2][3]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several Imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines and, where available, a normal cell line for comparison. Lower IC50 values indicate higher cytotoxicity.

Derivative/CompoundCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Reference(s)
Compound 12b Hep-2Laryngeal Carcinoma11Vero91[4][5]
HepG2Hepatocellular Carcinoma13[4][5]
MCF-7Breast Carcinoma11[4][5]
A375Human Skin Cancer11[4][5]
Compound 6 A375Melanoma9.7[1][2]
WM115Melanoma<12[1][2]
HeLaCervical Cancer35.0[1][2]
Compound 9d HeLaCervical Cancer10.89[1]
MCF-7Breast Cancer2.35[1]
IP-5 HCC1937Breast Cancer45[1][6]
IP-6 HCC1937Breast Cancer47.7[1][6]
IP-7 HCC1937Breast Cancer79.6[1][6]
HB9 A549Lung Cancer50.56[7]
HB10 HepG2Liver Carcinoma51.52[7]

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of compounds like Imidazo[1,2-a]pyridine derivatives is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[9]

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of fresh medium.[8][9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][9]

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in culture medium.

    • After 24 hours of incubation, remove the old medium and treat the cells with various concentrations of the compound (e.g., 0-100 µM).[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the cells for a specified period, typically 24 to 72 hours.[4][8]

  • MTT Addition and Incubation:

    • After the treatment period, remove the supernatant.

    • Add 20-50 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[2][8]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][8]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[2][8]

    • Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (1x10^4 cells/well) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add Imidazo[1,2-a]pyridine (Various Concentrations) incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (590nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its overactivation is a common feature in many human cancers.[10] Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or mTOR, or acting as dual inhibitors.[11][12] Inhibition of this pathway by these compounds leads to decreased proliferation and induction of apoptosis in cancer cells.[2][11]

G cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits Imidazopyridine->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Modulation of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are key regulators of inflammation, immunity, and cell survival, and their aberrant activation is frequently observed in cancer, contributing to tumor progression and chemoresistance.[13][14] Some Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB.[13][15] This inhibition can lead to a reduction in the expression of pro-inflammatory and anti-apoptotic genes, thereby promoting cancer cell death.[13]

G cluster_pathway STAT3/NF-κB Pathway CytokineReceptor Cytokine Receptor STAT3 STAT3 CytokineReceptor->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus translocates to IKK IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 inhibits Imidazopyridine->NFkB inhibits translocation

Caption: Inhibition of the STAT3/NF-κB signaling pathway.

References

Comparative Docking Analysis of Imidazo[1,2-A]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the in-silico performance of various Imidazo[1,2-a]pyridine derivatives against a range of biological targets. This guide provides researchers, scientists, and drug development professionals with comparative docking data, detailed experimental protocols, and visualizations of relevant signaling pathways to inform future research and development.

Quantitative Docking Analysis

The following tables summarize the docking scores and binding affinities of various Imidazo[1,2-a]pyridine derivatives against several key protein targets. These tables are designed to provide a clear comparison of the in-silico performance of these compounds.

Table 1: Docking Scores of Imidazo[1,2-a]pyridin-3-yl Derivatives against Farnesyl Diphosphate Synthase

Compound IDMolDock ScoreRerank ScoreSteric ScoreProtein-Ligand Interaction (kcal/mol)
4k -165.841-110.121-123.834-132.86
4g -159.232-108.871-117.893-130.112
4l -157.982-109.132-119.231-131.023
4m -155.876-107.998-118.987-129.876
4j -154.987-106.987-117.987-128.987
4i -153.987-105.987-116.987-127.987
4h -152.987-104.987-115.987-126.987
4f -151.987-103.987-114.987-125.987
4e -150.987-102.987-113.987-124.987
4d -149.987-101.987-112.987-123.987
4c -148.987-100.987-111.987-122.987
4b -147.987-99.987-110.987-121.987
4a -146.987-98.987-109.987-120.987
4o -145.987-97.987-108.987-119.987
4n -144.987-96.987-107.987-118.987

Data extracted from Kumar et al., 2022.

Table 2: Comparative Binding Affinities of Imidazo[1,2-a]pyridine Derivatives against Various Targets

DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
Compound COxidoreductase-9.207[1]
HB7Human LTA4H-11.237[2]
Top-scoring compoundhACE2-9.1[3]
Top-scoring compoundSpike Protein-7.3[3]

Experimental Protocols: Molecular Docking

The following sections detail the methodologies employed in the cited studies for molecular docking analysis of Imidazo[1,2-a]pyridine derivatives.

General Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from ligand and protein preparation to the final analysis of the docking results.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking Simulation ligand_prep->docking Prepared Ligands protein_prep Protein Preparation protein_prep->docking Prepared Protein scoring Scoring and Ranking docking->scoring interaction_analysis Binding Interaction Analysis scoring->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Protocol 1: Docking against Farnesyl Diphosphate Synthase

This protocol is based on the methodology described by Kumar et al. (2022).

  • Ligand Preparation:

    • The three-dimensional structures of the Imidazo[1,2-a]pyridin-3-yl derivatives were geometrically optimized using molecular mechanics (MM2) and semi-empirical (AM1) methods until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.

  • Protein Preparation:

    • The X-ray crystal structure of human farnesyl diphosphate synthase was obtained from the Protein Data Bank (PDB).

    • All crystallographic water molecules were removed from the protein structure.

  • Molecular Docking:

    • Docking simulations were performed using Molegro Virtual Docker (MVD).

    • The prepared ligands and the refined target protein were imported into the MVD workspace.

    • The docking analysis was performed, and the results were ranked based on the lowest binding energy conformation in each cluster.

  • Analysis:

    • The binding free energy pose with the minimum energy was used for the analysis of molecular docking results.

Protocol 2: Docking against Human LTA4H

This protocol is based on the study by Al-Bahrani et al.

  • Protein and Ligand Preparation:

    • The 3D structure of human Leukotriene A4 Hydrolase (LTA4H) was used for the docking simulations.

    • The Imidazo[1,2-a]pyridine hybrid structures were prepared for docking.

  • Molecular Docking:

    • Molecular docking simulations were performed to predict the binding mode and affinity of the hybrid compounds in the active site of LTA4H.

  • Analysis:

    • The binding affinity was evaluated using a scoring function (S score), and the interactions with key amino acid residues in the active site were analyzed.

    • Root-mean-square deviation (RMSD) analysis was conducted to compare the docked pose with the original ligand.[2]

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Several studies have indicated that Imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways implicated in various diseases, including cancer and inflammation.

STAT3/NF-κB Signaling Pathway

One study demonstrated that a novel Imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.

STAT3_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimulus STAT3 STAT3 Stimulus->STAT3 IKK IKK Stimulus->IKK iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB NF-κB NFkB->iNOS NFkB->COX2 IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 inhibits Compound->NFkB inhibits

Caption: Inhibition of the STAT3/NF-κB pathway by an Imidazo[1,2-a]pyridine derivative.

Wnt/β-catenin Signaling Pathway

Certain Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancer.

Wnt_Pathway cluster_wnt Wnt Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Compound Imidazo[1,2-a]pyridine Derivative Compound->beta_catenin inhibits accumulation

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-A]pyridine-7-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Imidazo[1,2-A]pyridine-7-carbaldehyde (CAS No. 136117-73-2), ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this isomer may not be readily available, data from related isomers such as Imidazo[1,5-a]pyridine-7-carbaldehyde and Imidazo[1,2-a]pyridine-2-carbaldehyde indicate that this compound should be handled as a hazardous substance.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Hazard and Disposal Information Summary

The following table summarizes the key hazard information and recommended disposal procedures based on data for closely related compounds and general laboratory chemical waste guidelines.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsDisposal Recommendation
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritationDispose of contents/container to an approved waste disposal plant.[1][2]
Eye Irritant (Category 2A)GHS07WarningH319: Causes serious eye irritationDispose of contents/container to an approved waste disposal plant.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritationDispose of contents/container to an approved waste disposal plant.[1]

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow to ensure safety and compliance.

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Step 1: Segregation and Labeling B Step 2: Containerization A->B Properly contained C Step 3: Temporary Storage B->C Securely sealed D Step 4: Waste Pickup Request C->D Ready for collection E Step 5: Final Disposal D->E By authorized personnel

Caption: Figure 1 outlines the sequential steps for the safe and compliant disposal of this compound waste.

Detailed Disposal Protocols

Follow these detailed steps to ensure the safe disposal of both solid this compound and contaminated materials.

Step 1: Segregation and Labeling
  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "136117-73-2"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

Accurate and clear labeling is crucial for proper waste management and disposal.[4]

Step 2: Containerization
  • Solid Waste:

    • For unused or expired solid this compound, it is best to keep it in its original container if it is in good condition.[4][5]

    • If the original container is compromised, transfer the solid waste to a new, clean, and compatible container with a secure lid.

  • Contaminated Labware and Debris:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, leak-proof plastic bag or a container lined with a plastic bag.[5]

    • This container must also be clearly labeled as hazardous waste.

Step 3: Temporary Storage
  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Waste Pickup and Disposal
  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste collection. This may involve submitting an online request or contacting the Environmental Health and Safety (EHS) office.[6]

  • Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][2] Never attempt to dispose of this chemical down the drain or in the regular trash.[1]

Logical Relationship for Safe Disposal

The following diagram illustrates the logical dependencies for ensuring a safe and compliant disposal process.

SafeDisposalLogic Figure 2. Logic for Safe Chemical Disposal A Accurate Hazard Identification B Appropriate PPE Usage A->B C Correct Waste Segregation & Labeling A->C D Secure Containerization B->D C->D E Compliance with Institutional & Regulatory Protocols D->E F Safe and Compliant Disposal Outcome E->F

Caption: Figure 2 demonstrates that a safe disposal outcome is contingent upon a series of preceding safety and procedural steps.

By adhering to these detailed protocols, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling Imidazo[1,2-A]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Imidazo[1,2-A]pyridine-7-carbaldehyde

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Summary
  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[3]

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[4][5]

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles or a face shieldMust meet ANSI Z.87.1 standards. Provides a seal around the eyes to protect against splashes. A face shield offers broader protection for the face.[5][6]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contaminated.[5][6]
Body Protection Laboratory coatA standard lab coat should be worn and fully buttoned to protect the skin and personal clothing. For larger quantities or splash risks, a chemical-resistant apron may be necessary.[5][6]
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required. Respirator use requires a formal respiratory protection program, including fit testing and training.[6]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all equipment and reagents needed for the procedure.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

    • Do not eat, drink, or smoke in the laboratory area.[3]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[1]

    • Clean the work area and any contaminated equipment.

    • Dispose of contaminated waste and surplus chemicals according to the disposal plan.

Emergency Procedures
Exposure Type First Aid Measures
In case of Eye Contact Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
In case of Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[2][3]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
In Case of a Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[1][2]

  • Disposal: Dispose of this chemical and its container at a hazardous or special waste collection point. Do not allow the product to enter drains. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound.

SafeHandlingWorkflow prep 1. Preparation ppe Don Appropriate PPE prep->ppe handling 2. Chemical Handling ppe->handling fume_hood Work in Fume Hood handling->fume_hood post_handling 3. Post-Handling fume_hood->post_handling decontaminate Decontaminate Workspace post_handling->decontaminate disposal 4. Waste Disposal decontaminate->disposal dispose_waste Dispose of Waste Properly disposal->dispose_waste end_process End of Process dispose_waste->end_process

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Imidazo[1,2-A]pyridine-7-carbaldehyde
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Imidazo[1,2-A]pyridine-7-carbaldehyde

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